Diethylstilbestrol
説明
Structure
3D Structure
特性
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Record name | DIETHYLSTILBESTROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63528-82-5 (di-hydrochloride salt) | |
| Record name | Diethylstilbestrol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020465 | |
| Record name | Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |
| Record name | DIETHYLSTILBESTROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylstilbestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIETHYLSTILBESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Small plates from benzene | |
CAS No. |
56-53-1, 22610-99-7, 6898-97-1 | |
| Record name | DIETHYLSTILBESTROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylstilbestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylstilbestrol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylstilbestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | diethylstilbestrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethylstilbestrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylstilbestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethylstilbestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLSTILBESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLSTILBESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
336 to 342 °F (NTP, 1992), 169-172 °C | |
| Record name | DIETHYLSTILBESTROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylstilbestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIETHYLSTILBESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Long-Term Health Consequences of In Utero Diethylstilbestrol (DES) Exposure: A Technical Guide for Researchers
Executive Summary
Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, was prescribed to millions of pregnant women between 1940 and 1971 to prevent pregnancy complications.[1] Subsequent research has unequivocally demonstrated a wide range of severe, long-term adverse health consequences for the individuals exposed in utero, commonly referred to as DES daughters and DES sons. This technical guide provides a comprehensive overview of these health consequences, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating endocrine disruption and its transgenerational effects.
The data presented herein reveals a significantly increased risk for a variety of cancers, reproductive and developmental abnormalities, and other health issues in DES-exposed offspring. For instance, DES daughters have a 40-fold increased risk of developing clear cell adenocarcinoma (CCA) of the vagina and cervix.[2] Furthermore, this guide details the established experimental protocols for both human cohort studies and animal models that have been instrumental in elucidating the pathophysiology of DES exposure. Finally, we explore the molecular underpinnings of DES toxicity, including its interaction with estrogen receptors and its profound impact on epigenetic modifications and signaling pathways.
Quantitative Health Risks Associated with In Utero DES Exposure
The long-term health consequences of in utero DES exposure have been quantified through extensive epidemiological research, most notably the National Cancer Institute's (NCI) DES Follow-up Study.[3] The following tables summarize the key quantitative data on cancer risk and adverse reproductive outcomes for DES-exposed individuals.
Cancer Risks in DES Daughters
| Cancer Type | Relative Risk (RR) / Hazard Ratio (HR) / Standardized Incidence Ratio (SIR) | 95% Confidence Interval (CI) | Age Group | Citation(s) |
| Clear Cell Adenocarcinoma (Vagina/Cervix) | ~40 times the risk of unexposed women | N/A | Primarily 15-31 years, but risk persists | [4] |
| SIR = 40.9 | 13.1-126.2 | N/A | [4] | |
| Breast Cancer | IRR = 1.40 (overall) | 0.89-2.22 | All ages | [5] |
| IRR = 1.91 | 1.09-3.33 | ≥40 years | [5] | |
| IRR = 3.00 | 1.01-8.98 | ≥50 years | [5] | |
| Cervical Intraepithelial Neoplasia (CIN) Grade 2+ | Elevated Risk | N/A | N/A | [3] |
| Borderline Ovarian Cancer | HR = 3.46 | 0.37-32.42 | N/A | [6] |
| Thyroid Cancer | HR = 1.41 | 0.30-6.68 | N/A | [6] |
Reproductive and Other Health Risks in DES Daughters
| Health Outcome | Prevalence/Risk Increase | Comparison Group | Citation(s) |
| Infertility | Elevated risk | Unexposed women | [3] |
| Spontaneous Abortion | Elevated risk | Unexposed women | [3] |
| Preterm Delivery | Elevated risk | Unexposed women | [3] |
| Ectopic Pregnancy | Elevated risk | Unexposed women | [3] |
| Preeclampsia | Elevated risk | Unexposed women | [3] |
| Stillbirth | Elevated risk | Unexposed women | [3] |
| Neonatal Death | Elevated risk | Unexposed women | [3] |
| Early Menopause | Elevated risk | Unexposed women | [3] |
Health Risks in DES Sons
| Health Outcome | Finding | Citation(s) |
| Epididymal Cysts | Increased incidence | [7] |
| Other Urogenital Anomalies | Excess risk | [3] |
| Testicular Cancer | Possible excess risk | [3] |
| Overall Cancer Risk | No significant increase (HR: 0.94) | [7] |
| Prostate Cancer | No significant increase (HR: 0.95) | [7] |
Experimental Protocols
The understanding of DES-related health consequences is built upon decades of rigorous human cohort studies and supportive animal model research. This section details the methodologies employed in these key investigations.
Human Cohort Studies: The NCI DES Follow-up Study
The NCI DES Follow-up Study is a long-term observational study that has been instrumental in defining the health risks associated with DES exposure.[3]
2.1.1. Cohort Establishment and Participant Recruitment:
-
Initial Cohorts: In 1992, the NCI consolidated several existing cohorts of DES-exposed and unexposed individuals with medical record documentation of exposure status.[5] These included participants from the National Cooperative this compound Adenosis (DESAD) Project and a randomized clinical trial from the University of Chicago.[5]
-
Generations: The study follows three generations:
-
First Generation (Mothers): Women who were prescribed DES during pregnancy.
-
Second Generation (DES Daughters and Sons): Individuals exposed to DES in utero.
-
Third Generation (Grandchildren): The offspring of DES daughters.[6]
-
-
Comparison Groups: Each generation of exposed individuals is compared to a corresponding group of unexposed individuals.
2.1.2. Exposure Assessment:
-
Medical Record Review: DES exposure status was primarily determined through a meticulous review of prenatal medical records.[8] This documentation is crucial for minimizing recall bias.
-
Dose Information: When available, information on the timing and dosage of DES exposure was also collected.
2.1.3. Data Collection and Outcome Ascertainment:
-
Questionnaires: Standardized, detailed questionnaires are mailed to participants periodically (e.g., in 1994, 1997, 2001, 2006, 2011, and 2016) to collect information on a wide range of health outcomes, including cancer diagnoses, reproductive history, and other medical conditions.[6][9]
-
Medical Record and Pathology Report Verification: Self-reported diagnoses of cancer and other significant health conditions are verified through the collection and review of medical records and pathology reports.[10]
-
Mortality Follow-up: The study also includes passive follow-up for mortality through national death registries.[9]
2.1.4. Statistical Analysis:
-
Primary Analytical Approaches: The study employs several statistical methods to compare the incidence of health outcomes between exposed and unexposed groups, including:
-
Poisson Regression: Used to estimate relative risks (RR) and 95% confidence intervals (CI).[8]
-
Cox Proportional Hazards Regression: Used to compute incidence rate ratios (IRR) and hazard ratios (HR) while adjusting for potential confounding variables.[5][6]
-
Standardized Incidence Ratios (SIR): Calculated to compare the cancer incidence in the cohort to that of the general population.[6]
-
-
Covariate Adjustment: Analyses are adjusted for potential confounders such as age, calendar year, parity, and age at first birth to isolate the effects of DES exposure.[5]
References
- 1. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]
- 2. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 3. DES Follow-up Study at the National Cancer Institute - NCI [dceg.cancer.gov]
- 4. ASCCP Clinical Consensus: Screening Recommendations for Clear Cell Adenocarcinomas in People Exposed to DES In Utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Prenatal this compound Exposure and Cancer Risk in Males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Follow-up of DES Exposed Cohorts | Slone Epidemiology Center [bu.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
historical timeline of diethylstilbestrol medical use and withdrawal
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylstilbestrol (B1670540) (DES), a potent synthetic nonsteroidal estrogen, represents a significant chapter in the history of pharmacology and therapeutic development. First synthesized in 1938, it was widely prescribed to millions of pregnant women with the aim of preventing miscarriage and other pregnancy complications. However, its use was predicated on an incomplete understanding of its mechanism and long-term consequences. The discovery in 1971 of a causal link between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women led to its abrupt withdrawal for use in pregnancy and initiated decades of research into its transgenerational toxicities. This technical guide provides a comprehensive historical timeline of the medical use and subsequent withdrawal of DES, detailed mechanistic insights, quantitative data on its impact, and the pivotal experimental evidence that defined its legacy.
Historical Timeline of Medical Use and Withdrawal
The history of DES can be segmented into four key phases: discovery and initial promise, widespread obstetrical use, discovery of toxicity and subsequent withdrawal, and the ongoing legacy of its effects.
-
1938: this compound is first synthesized by Leon Golberg, a graduate student of Sir Robert Robinson in London, based on the work of Sir Edward Charles Dodds.[1][2] Because it was developed through publicly funded research, it was not patented, leading to its inexpensive production by hundreds of pharmaceutical companies.[1][2]
-
1941: The U.S. Food and Drug Administration (FDA) approves DES for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression.[2][3]
-
1940s: Physicians begin prescribing DES as an off-label treatment to prevent miscarriages in women with a history of pregnancy complications, based on the theory that insufficient estrogen production was a cause of such adverse outcomes.[3][4]
-
1947: The FDA formally approves a supplemental new drug application to market DES for the prevention of miscarriage.[3] This leads to its widespread use in pregnant women, a practice that would continue for over two decades.
-
1953: A landmark randomized controlled clinical trial conducted by Dieckmann et al. at the University of Chicago is published, showing that DES offered no benefit in preventing miscarriages or premature births.[5][6] Despite these findings, its use in pregnancy continued.
-
1971 (April): A seminal paper by Arthur Herbst, Howard Ulfelder, and David Poskanzer is published in the New England Journal of Medicine.[7][8] The case-control study establishes a strong association between maternal ingestion of DES during pregnancy and the appearance of clear cell adenocarcinoma of the vagina and cervix in their daughters.[7][8]
-
1971 (November): The FDA issues a Drug Bulletin advising all U.S. physicians to cease prescribing DES to pregnant women, citing the link to CCA.[3][5] The indication for preventing miscarriage is officially withdrawn.[3]
-
1970s-1990s: The use of DES becomes progressively restricted. While its use in pregnancy was halted in the U.S. in 1971, it continued in some European countries until the late 1970s.[9] Its approved indications narrowed to the treatment of advanced prostate cancer and postmenopausal breast cancer.[10]
-
1997: The last remaining U.S. manufacturer of DES ceases its production and marketing.[9]
-
2000s-Present: Research continues to uncover the multigenerational health consequences of DES exposure, including reproductive abnormalities, infertility, and increased cancer risk in the grandchildren of women who took the drug.[11]
Quantitative Data Summary
The scale of DES use and the magnitude of its adverse effects are critical to understanding its impact. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES between 1940 and 1971.[12][13]
Table 1: Prescribed Dosage and Exposure Estimates
| Parameter | Value | Source(s) |
| Typical Use Period | 1940 - 1971 | [14] |
| Estimated Exposed (U.S.) | 5 - 10 million (mothers and offspring) | [12][13] |
| Dosage Regimen for Pregnancy | Highly variable; incremental doses throughout pregnancy. Cumulative doses could be extremely high, with some studies reporting totals exceeding 11-12 grams. | [15][16] |
| Other Approved Indications | Menopausal symptoms, atrophic vaginitis, prostate cancer, breast cancer. | [2][14] |
Table 2: Incidence of Key Adverse Health Outcomes in DES-Exposed Offspring
| Health Outcome | Population | Risk Metric | Finding | Source(s) |
| Clear Cell Adenocarcinoma (CCA) | DES Daughters | Cumulative Risk (through age 24) | 0.14 to 1.4 per 1,000 exposed | [17] |
| Relative Risk | ~40 times higher than unexposed women | [18] | ||
| Breast Cancer | DES Mothers | Relative Risk | ~30% higher risk than unexposed women | [12] |
| Reproductive Tract Abnormalities | DES Daughters | Prevalence | Up to 33% born with abnormalities (e.g., T-shaped uterus) | [13] |
| Infertility | DES Daughters | Prevalence | 33% vs. 14% in unexposed women | [19] |
| Preterm Delivery | DES Daughters | Relative Risk | ~3 times more likely than unexposed women | [19] |
| Ectopic Pregnancy | DES Daughters | Relative Risk | ~5 times more likely than unexposed women | [19] |
| Epididymal Cysts | DES Sons | Prevalence | 21% vs. 5% in unexposed men | [13] |
Mechanistic Insights: Signaling and Epigenetic Pathways
DES exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ERα and ERβ).[20] Its chemical structure, though nonsteroidal, mimics endogenous estradiol (B170435), allowing it to bind to and activate these nuclear receptors. However, key differences in its interaction with ERs and its downstream effects are thought to underlie its unique toxicity.
Estrogen Receptor Signaling Pathway
Upon entering a target cell, DES binds to ERs in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.[20]
Studies have shown that while both DES and estradiol activate ERα, they can induce different conformational changes in the receptor. This leads to differential binding of coregulator proteins and the transcription of different sets of genes, which may explain their distinct biological outcomes.[3][4] For instance, DES has been shown to upregulate genes like CYP26A1 and CYP26B1 differently than estradiol.[3]
References
- 1. This compound DES and Epigenetics Studies [this compound.co.uk]
- 2. This compound DES and Pregnancy Studies [this compound.co.uk]
- 3. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DES saga: Death risk high for young women exposed in utero - UChicago Medicine [uchicagomedicine.org]
- 6. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 7. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 8. Animal models of prenatal exposure to diethylstilboestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound in the prevention and treatment of complications of pregnancy - this compound DES [this compound.co.uk]
- 16. Mortality in women given this compound during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Age-incidence and risk of this compound-related clear cell adenocarcinoma of the vagina and cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
Diethylstilbestrol and Human Carcinogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylstilbestrol (B1670540) (DES), a synthetic non-steroidal estrogen, was prescribed to millions of pregnant women between 1940 and 1971 to prevent pregnancy complications.[1][2] Decades of research have since unequivocally established its carcinogenic properties in humans, leading to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[3] This whitepaper provides a comprehensive technical overview of the carcinogenic properties of DES in humans, focusing on the molecular mechanisms, associated malignancies, and quantitative risk assessments. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the long-term health consequences of this potent endocrine disruptor.
Introduction: The Legacy of this compound
This compound is a potent synthetic estrogen that was widely used to prevent potential miscarriages.[3] Its use declined in the 1950s after studies demonstrated its ineffectiveness and was ultimately discontinued (B1498344) for use in pregnant women in 1971 after a clear link was established between in utero exposure and the development of a rare cancer, clear cell adenocarcinoma (CCA) of the vagina and cervix, in young women.[1][2] The story of DES serves as a critical case study in transplacental carcinogenesis and the long-latency effects of endocrine-disrupting chemicals. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES.[3]
Carcinogenic Mechanisms of this compound
The carcinogenic effects of DES are multifactorial, involving its potent estrogenic activity, metabolic activation into genotoxic intermediates, and the induction of epigenetic alterations.
Hormonal and Receptor-Mediated Activity
As a powerful estrogen receptor agonist, DES mimics the effects of endogenous estrogens.[4] Its carcinogenic potential is, in part, mediated through estrogen receptor-alpha (ERα).[5] Chronic stimulation of ERα can lead to increased cell proliferation in hormone-responsive tissues, such as the breast and reproductive tract, thereby increasing the risk of spontaneous mutations.[4] Animal models have been instrumental in elucidating these pathways, demonstrating that ERα is critical for mediating the toxicological effects of neonatal DES exposure in the reproductive tracts of both males and females.[5]
Metabolic Activation and Genotoxicity
Beyond its hormonal activity, DES can be metabolized into reactive intermediates that directly damage DNA. A key pathway involves the oxidation of DES to a quinone intermediate, which can then form adducts with DNA.[6][7] This process is considered a critical step in the initiation of DES-induced tumors.[7] Specifically, DES is metabolized to its catechol, which is then oxidized to DES-3',4'-quinone. This quinone can react with DNA to form depurinating adducts, leading to mutations if not properly repaired.[7]
Epigenetic Alterations
Emerging evidence strongly suggests that epigenetic modifications play a significant role in DES-induced carcinogenesis.[8] In utero exposure to DES has been shown to alter DNA methylation patterns and histone modifications.[5] These epigenetic changes can lead to altered gene expression, affecting developmental programming and contributing to an increased susceptibility to cancer later in life.[8] Studies have shown that neonatal DES exposure in mice alters the expression of DNA methyltransferases (DNMTs) and the methylation of genomic DNA in the uterus.[5][8]
Caption: Key mechanisms of DES-induced carcinogenesis.
Human Cancers Associated with this compound Exposure
DES exposure has been linked to an increased risk of several specific cancers in different populations: women who took DES during pregnancy ("DES mothers"), their daughters who were exposed in utero ("DES daughters"), and their sons who were exposed in utero ("DES sons").
Cancers in DES Daughters
The most well-documented and dramatic consequence of DES exposure is the increased risk of clear cell adenocarcinoma (CCA) of the vagina and cervix in DES daughters.[1][9] This cancer, which is typically rare and occurs in older women, was observed in DES daughters at a much younger age.[9]
-
Clear Cell Adenocarcinoma (CCA): DES daughters have an approximately 40-fold increased risk of developing CCA of the lower genital tract compared to unexposed women.[1][9] However, the absolute risk is still low, estimated at about 1 in 1,000 DES daughters.[1] The risk for CCA remains elevated as these women age.[10][11]
-
Breast Cancer: Studies have suggested a slightly increased risk of breast cancer in DES daughters after the age of 40.[1][12] Some studies found a nearly two-fold increased risk for those aged 40 or older.[1]
-
Cervical Precancers: DES daughters have been found to be about twice as likely to have high-grade cervical cell changes (cervical intraepithelial neoplasia grade 2+).[1][12]
-
Pancreatic Cancer: A 2021 study indicated that DES daughters had approximately double the risk of pancreatic cancer compared to the general population.[1]
Cancers in DES Mothers
Women who were prescribed DES during pregnancy also face an increased risk of certain cancers.
-
Breast Cancer: Several follow-up studies have found that women who took DES at high doses during pregnancy have an increased risk of breast cancer.[9][13] The relative risk has been estimated to be modestly increased.[14]
Cancers in DES Sons
The evidence for an increased cancer risk in DES sons is less definitive.
-
Testicular Cancer: The evidence regarding testicular cancer risk in DES sons is mixed, with some studies suggesting an increased risk while others have not found a clear association.[1][15]
Quantitative Data on Cancer Risk
The following tables summarize the quantitative data on the increased cancer risks associated with DES exposure.
Table 1: Cancer Risks in DES Daughters (In Utero Exposure)
| Cancer Type | Population | Increased Risk | Notes |
| Clear Cell Adenocarcinoma (Vagina/Cervix) | DES Daughters | ~40-fold | Absolute risk is approximately 1 in 1,000.[1][9] |
| Breast Cancer | DES Daughters (after age 40) | ~2-fold | Some studies show a slightly increased risk.[1] |
| Cervical Precancers (CIN 2+) | DES Daughters | ~2-fold | Increased likelihood of high-grade cervical cell changes.[1] |
| Pancreatic Cancer | DES Daughters | ~2-fold | Based on a 2021 study.[1] |
Table 2: Cancer Risks in DES Mothers (Direct Exposure)
| Cancer Type | Population | Increased Risk | Notes |
| Breast Cancer | DES Mothers | Modestly Increased (RR ~1.27) | Particularly with high doses during pregnancy.[14] |
Table 3: Cancer Risks in DES Sons (In Utero Exposure)
| Cancer Type | Population | Increased Risk | Notes |
| Testicular Cancer | DES Sons | Inconclusive | Evidence is mixed.[1][15] |
Experimental Protocols
Detailed experimental protocols for the foundational epidemiological studies are extensive. Below is a generalized workflow representative of the cohort studies that established the link between DES and cancer.
Caption: Generalized workflow for DES cohort studies.
A key study in this field is the NCI DES Combined Cohort Study . The methodology for such a study generally involves:
-
Cohort Assembly: Identification of women who were prescribed DES during pregnancy and their offspring from medical records at multiple institutions. A comparison group of unexposed mother-offspring pairs is also identified.
-
Exposure Assessment: Confirmation of DES exposure through review of prenatal records, including information on dosage and timing of exposure.
-
Follow-up: Long-term follow-up of cohort members through mailed questionnaires to collect data on health outcomes, including cancer diagnoses, and lifestyle factors.
-
Outcome Verification: Verification of self-reported cancer diagnoses through review of medical records and pathology reports, and by linkage to state and national cancer registries.
-
Statistical Analysis: Calculation of standardized incidence ratios (SIRs) by comparing cancer rates in the exposed cohort to those in the general population. Hazard ratios (HRs) are calculated to compare risks between the exposed and unexposed groups within the cohort, adjusting for potential confounding factors.
Conclusion and Future Directions
The carcinogenic properties of this compound in humans are well-established, with a clear causal link to several types of cancer, most notably clear cell adenocarcinoma of the vagina and cervix in women exposed in utero. The mechanisms underlying DES carcinogenicity are complex, involving hormonal, genotoxic, and epigenetic pathways. The long latency period for some DES-related cancers underscores the importance of continued long-term follow-up of exposed individuals.
For researchers and drug development professionals, the legacy of DES provides critical lessons in developmental toxicology and the potential for long-term adverse effects of endocrine-disrupting compounds. Future research should continue to investigate the multigenerational effects of DES exposure, as some animal studies suggest that adverse health outcomes may be transmitted to subsequent generations.[16] A deeper understanding of the epigenetic mechanisms involved in DES-induced carcinogenesis may also lead to the identification of biomarkers for risk assessment and potential strategies for intervention.
References
- 1. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 2. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. bcpp.org [bcpp.org]
- 5. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen this compound: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound DES and Epigenetics Studies [this compound.co.uk]
- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cancer risk after in utero exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risk of clear-cell adenocarcinoma of the vagina and cervix among US women with potential exposure to this compound in utero - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Long-term cancer risk in women given this compound (DES) during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
Endocrine-Disrupting Effects of Prenatal Diethylstilbestrol (DES) Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endocrine-disrupting effects of prenatal exposure to diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen. It synthesizes key findings on the molecular mechanisms, health consequences, and experimental methodologies used to study this compound. Quantitative data on adverse outcomes are presented in structured tables for comparative analysis. Detailed experimental protocols for critical assays and diagrams of implicated signaling pathways are provided to facilitate further research in this area. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating endocrine disruption and its long-term health implications.
Introduction
This compound (DES) is a nonsteroidal synthetic estrogen that was prescribed to millions of pregnant women between the 1940s and 1971 to prevent miscarriages and other pregnancy complications.[1] However, it was later discovered to be a potent teratogen and endocrine disruptor, causing a range of adverse health effects in the offspring of exposed mothers, commonly referred to as DES daughters and DES sons.[2][3][4] The legacy of DES exposure extends to subsequent generations, highlighting the potential for transgenerational epigenetic inheritance of environmental exposures.[5][6] This guide delves into the molecular underpinnings of DES-induced endocrine disruption, the associated health risks, and the experimental approaches to study these effects.
Health Consequences of Prenatal DES Exposure
Prenatal DES exposure is associated with a wide spectrum of adverse health outcomes, affecting the reproductive, endocrine, and immune systems. The effects are observed in both the directly exposed individuals (F1 generation) and, in some cases, their descendants (F2 and F3 generations).
Effects in DES Daughters (F1 Generation)
DES daughters exhibit a significantly increased risk for various reproductive tract abnormalities, infertility, adverse pregnancy outcomes, and certain types of cancer.[5]
Table 1: Adverse Health Outcomes in DES Daughters
| Health Outcome | Risk in DES Daughters | Risk in Unexposed Women | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |
| Reproductive Tract Abnormalities | |||||
| Vaginal Adenosis | High prevalence | Rare | - | - | [7] |
| T-shaped Uterus | Increased prevalence | Rare | - | - | |
| Infertility | 33% | 14% | - | - | |
| Adverse Pregnancy Outcomes | |||||
| Spontaneous Abortion | 20% (first pregnancy) | 10% | 2.00 | 1.54–2.60 | [8] |
| Ectopic Pregnancy | Increased risk | - | 3.84 | 2.26–6.54 | [8] |
| Preterm Delivery | 20% | 8% | 2.93 | 2.23–3.86 | [8] |
| Stillbirth | 8.9% | 2.6% | - | - | [5] |
| Cancer | |||||
| Clear Cell Adenocarcinoma (Vagina/Cervix) | ~1 in 1,000 | Extremely rare | ~40-fold increase | - | |
| Breast Cancer (after age 40) | Increased risk | - | ~2.0 | - | [2] |
| Cervical Intraepithelial Neoplasia (CIN2+) | Increased risk | - | - | - |
Effects in DES Sons (F1 Generation)
While less studied than DES daughters, DES sons also experience an increased risk of certain reproductive tract abnormalities.
Table 2: Adverse Health Outcomes in DES Sons
| Health Outcome | Risk in DES Sons | Risk in Unexposed Men | Citation(s) |
| Epididymal Cysts | 21%–31% | 5%–8% | [8] |
| Cryptorchidism (Undescended Testicles) | Increased risk | - | [3] |
| Hypospadias | Increased risk | - | [4] |
| Microphallus | Increased risk | - | [3] |
Transgenerational Effects (F2 and F3 Generations)
Evidence from both human and animal studies suggests that the effects of prenatal DES exposure can be passed down to subsequent generations.[5][9]
Table 3: Potential Health Outcomes in DES Grandchildren (F2 Generation)
| Health Outcome | Observation | Citation(s) |
| DES Granddaughters | ||
| Menstrual Irregularities | Increased risk (PR: 1.32) | [9] |
| Amenorrhea | Increased risk (PR: 1.26) | [9] |
| Preterm Delivery | Increased risk (RR: 1.54) | [9] |
| DES Grandsons | ||
| Hypospadias | Increased incidence |
Molecular Mechanisms of DES-Induced Endocrine Disruption
Prenatal DES exposure disrupts normal development by interfering with crucial signaling pathways and inducing lasting epigenetic changes.
Disruption of Estrogen Receptor Signaling
DES, as a potent synthetic estrogen, binds to and activates estrogen receptors (ERα and ERβ), leading to inappropriate gene expression during critical developmental windows.[1] This aberrant activation of ERα is a key mediator of DES-induced toxicity in the reproductive tract.[10][11]
Alterations in Developmental Gene Expression
Prenatal DES exposure leads to the deregulation of key developmental genes, including the Hox and Wnt gene families, which are essential for the proper patterning and differentiation of the reproductive tract.[1][12]
-
Hox Genes: DES has been shown to cause posterior shifts in the expression of Hox genes, such as Hoxa9, Hoxa10, and Hoxa11, leading to homeotic transformations of reproductive tract structures.[13] For example, DES can induce HOXA10 expression in cervical cells to levels approximately twofold higher than estradiol (B170435).[13]
-
Wnt Genes: The expression of Wnt7a, a crucial signaling molecule for female reproductive tract development, is transiently disrupted by DES exposure.[14][15] This disruption is considered a key event leading to many of the DES-induced phenotypes.
Epigenetic Modifications
A crucial mechanism underlying the long-lasting and potentially transgenerational effects of DES is the alteration of the epigenome. These changes, which include DNA methylation and histone modifications, can permanently alter gene expression patterns without changing the underlying DNA sequence.[16][17]
-
DNA Methylation: Prenatal DES exposure has been linked to changes in DNA methylation patterns of specific genes. For instance, DES can induce hypermethylation of the Hoxa10 gene promoter in the developing uterus.[5] Studies in humans have also found associations between in utero DES exposure and differential DNA methylation in certain genes in the blood.[18]
-
Histone Modifications: DES exposure can also alter histone modifications. For example, in utero exposure to DES in mice has been shown to increase the expression of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, in mammary tissue.[19]
Experimental Protocols
Investigating the endocrine-disrupting effects of DES requires a range of experimental techniques, from in vivo animal models to in vitro molecular assays.
Mouse Model of Prenatal DES Exposure
The mouse model has been instrumental in replicating and predicting the adverse health outcomes observed in humans exposed to DES in utero.[3][20]
Protocol:
-
Animal Selection: Use a suitable mouse strain, such as CD-1, which has been shown to be sensitive to the effects of DES.[7]
-
Time-Mating: House female mice with males and check for vaginal plugs daily to establish day 0 of gestation.
-
DES Administration: Prepare a stock solution of DES in a suitable vehicle, such as corn oil. From days 9 to 16 of gestation, administer DES to pregnant dams via subcutaneous injection at a dose range of 0.01 to 100 µg/kg/day.[21][22] Control animals should receive vehicle only.
-
Offspring Analysis: Euthanize offspring at various time points (e.g., neonatal, pubertal, adult) for tissue collection and analysis.
-
Histopathological Analysis: Collect reproductive tract tissues (uterus, vagina, ovaries, testes, epididymis), fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation.[22]
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a compound, such as DES, for the estrogen receptor compared to the natural ligand, 17β-estradiol.[23]
Protocol:
-
Preparation of Uterine Cytosol:
-
Harvest uteri from ovariectomized female rats (7-10 days post-ovariectomy).
-
Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the uterine cytosol containing the estrogen receptors.[23]
-
-
Binding Assay:
-
In assay tubes, combine the uterine cytosol (50-100 µg protein), a fixed concentration of radiolabeled estradiol ([³H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the competitor compound (DES).
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite (HAP) precipitation.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of [³H]-E2 binding against the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the maximum [³H]-E2 binding.[23]
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the expression levels of specific genes of interest, such as Hox and Wnt genes, in tissues from DES-exposed and control animals.[16]
Protocol:
-
RNA Extraction: Isolate total RNA from the tissue of interest (e.g., uterus) using a standard method such as TRIzol reagent or a commercial kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in DES-treated samples to control samples.
DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing is a gold-standard method to determine the methylation status of individual CpG sites within a specific gene promoter or region of interest.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue or cells of interest.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region.
-
Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.
-
Data Analysis: Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the binding sites of specific proteins, such as transcription factors or modified histones, on DNA.[24][25]
Protocol:
-
Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate DNA fragments of a desired size (typically 200-1000 bp).
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ERα, H3K27me3).
-
Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[24]
Conclusion
Prenatal DES exposure serves as a stark paradigm for the profound and lasting effects of endocrine-disrupting chemicals on human health. The extensive research on DES has provided invaluable insights into the molecular mechanisms of endocrine disruption, including the critical roles of estrogen receptor signaling, developmental gene regulation, and epigenetic modifications. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into the complex interplay between environmental exposures, developmental programming, and disease susceptibility. Continued research in this area is essential for understanding the full spectrum of risks associated with endocrine disruptors and for developing effective strategies for prevention and intervention.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 3. Animal models of prenatal exposure to diethylstilboestrol [this compound.co.uk]
- 4. Prenatal exposure to this compound and long-term impact on the breast and reproductive tract in humans and mice | Journal of Developmental Origins of Health and Disease | Cambridge Core [cambridge.org]
- 5. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenatal exposure to this compound in mice: toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Log In - CCR Wiki-Public [ccrod.cancer.gov]
- 8. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproductive and Hormone-Related Outcomes in Women whose Mothers were Exposed in utero to this compound (DES): A Report from the US National Cancer Institute DES Third Generation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound DES and Epigenetics Studies [this compound.co.uk]
- 11. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 12. Fetal exposure to DES results in de-regulation of Wnt7a during uterine morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In utero this compound (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DES Prenatal Exposure and Genomic Imprinting - this compound DES [this compound.co.uk]
- 15. Wnt7a disruption: key event leading to the DES phenotypes and cancers [this compound.co.uk]
- 16. Neonatal administration of synthetic estrogen, this compound to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DES increases breast cancer risk in both exposed mothers and their daughters [this compound.co.uk]
- 18. In Utero Exposure to this compound and Blood DNA Methylation in Adult Women: Results from a Meta-analysis of Two Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benign and Malignant Outcomes in the Offspring of Females Exposed In Utero to this compound (DES): An Update from the NCI Third Generation Study [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Reduced fertility in female mice exposed transplacentally to this compound (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prenatal this compound exposure in the mouse: effects on ovarian histology and steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The Endocrine Disruptor Diethylstilbestrol: A Technical Guide to its Impact on Reproductive Tract Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and morphological consequences of Diethylstilbestrol (B1670540) (DES) exposure on the developing reproductive tract. DES, a potent synthetic non-steroidal estrogen, has been extensively studied as a model endocrine disruptor, revealing critical insights into the hormonal regulation of reproductive organogenesis. Its administration during critical developmental windows has been shown to induce a range of abnormalities, from macroscopic structural changes to altered gene expression and signaling pathways. This document summarizes key quantitative findings, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Molecular Mechanisms of DES Action
This compound exerts its effects primarily by mimicking endogenous estrogens and binding to estrogen receptors (ERs), specifically ERα and ERβ.[1] This interaction triggers a cascade of molecular events that disrupt normal developmental programming. The binding of DES to ERs leads to the translocation of the receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[1][2] The potency of DES as an estrogenic compound results in an exaggerated and prolonged activation of these pathways, leading to aberrant cellular responses.[1]
Furthermore, DES is known to induce epigenetic modifications, including altered DNA methylation patterns in the promoter regions of estrogen-responsive genes.[2][3] This "estrogen imprinting" can lead to persistent changes in gene expression that are maintained even in the absence of continued exposure, contributing to the long-term and transgenerational effects of DES.[3]
Impact on Key Signaling Pathways
The developmental programming of the female reproductive tract is orchestrated by a complex interplay of signaling molecules. DES has been shown to significantly perturb these pathways, most notably the Hox and Wnt signaling cascades, which are crucial for patterning and differentiation of the Müllerian ducts.
Disruption of Hox Gene Expression
Hox genes are a family of transcription factors that play a fundamental role in establishing the positional identity of structures along the anteroposterior axis of the developing reproductive tract.[4] In utero exposure to DES leads to significant alterations in the spatial and temporal expression of these genes.[4][5][6] A key finding is the posterior shift in the expression domains of several Hox genes.[4][5] For instance, Hoxa9, typically expressed in the fallopian tubes, is ectopically expressed in the uterus of DES-exposed mice.[5] Concurrently, the expression of Hoxa10 and Hoxa11, which are essential for proper uterine development, is often repressed or shifted caudally.[3][5] These alterations in Hox gene expression are a direct molecular mechanism underlying the homeotic transformations and anatomical abnormalities observed in the reproductive tracts of DES-exposed individuals.[4]
Interference with Wnt Signaling
The Wnt signaling pathway is critical for the development and differentiation of the Müllerian duct epithelium and stroma.[3][7] DES exposure has been shown to inhibit the expression of Wnt7a, a key signaling molecule expressed in the Müllerian duct epithelium.[2][3] The downregulation of Wnt7a has cascading effects, leading to the repression of its downstream targets, including Hoxa10 and Wnt5a, in the uterine mesenchyme.[2] This disruption of the Wnt signaling cascade contributes to improper cell specification, disorganization of uterine smooth muscle, and the development of uterine abnormalities.[2]
Quantitative Data on DES-Induced Abnormalities
Exposure to DES during critical periods of reproductive tract development leads to a range of quantifiable morphological and cellular changes.
Anatomical Abnormalities in Women
Hysterosalpingography (HSG) studies in women exposed to DES in utero have revealed significant alterations in the dimensions of the upper genital tract compared to unexposed controls.[8]
| Anatomical Parameter | DES-Exposed (mean ± SE) | Control (mean ± SE) | P-value |
| Endometrial Cavity Area (sq mm) | 323.23 ± 32.13 | 626.56 ± 52.75 | < 0.01 |
| Upper Uterine Segment Length (mm) | 28.80 ± 1.11 | 38.03 ± 1.81 | < 0.01 |
| Widest Diameter of Endocervical Canal (mm) | 3.78 ± 0.40 | 9.39 ± 0.60 | < 0.01 |
| Table 1: Hysterosalpingographic measurements in DES-exposed and control women. Data from Kaufman et al.[8] |
Gene Expression Changes in Animal Models
Studies in mice have quantified the changes in gene expression in the developing Müllerian duct following in utero DES exposure. Microarray analysis has identified a large number of genes that are either upregulated or downregulated in different regions of the reproductive tract.[9]
| Reproductive Tract Region | Upregulated Genes | Downregulated Genes |
| Oviduct | 387 | 177 |
| Uterus | 387 | 172 |
| Vagina | 225 | 75 |
| Table 2: Number of differentially expressed genes in the Müllerian duct of mouse fetuses exposed to DES. Data from Suzuki et al.[9] |
Furthermore, in human uterine and cervical cell cultures, DES has been shown to induce HOXA9 and HOXA10 gene expression to levels approximately twofold higher than that induced by estradiol.[4]
Experimental Protocols
The following are summaries of common experimental methodologies used to study the effects of DES on reproductive tract development.
In Utero Exposure in Mice
A widely used model involves the administration of DES to pregnant mice during specific gestational windows critical for Müllerian duct development.
-
Animal Model: Timed-pregnant mice (e.g., CD-1 strain).[10]
-
DES Administration: Subcutaneous injection of DES dissolved in a vehicle (e.g., sesame oil) to the dam.
-
Dosing Regimen: Doses can range from 0.01 to 100 µg/kg/day.[10]
-
Exposure Window: Typically administered on gestational days 9 through 16, a critical period for Müllerian duct differentiation.[10]
-
Analysis: Female offspring are sacrificed at various postnatal time points for analysis of reproductive tract morphology, histology, and gene expression.
Organ Culture and Grafting
To study the direct effects of DES on human reproductive tract tissues, an in vivo grafting model has been developed.[11]
-
Tissue Source: Human embryonic and fetal female genital tracts (5-17 weeks post-fertilization).
-
Grafting: Tissues are grown as grafts under the kidney capsule of athymic (nude) female mice.
-
DES Treatment: The host nude mice are treated with DES.
-
Duration: Grafts are grown for 1-3 months.
-
Analysis: Grafts are retrieved and analyzed for morphological and histological changes compared to grafts in untreated hosts.
Conclusion
This compound serves as a powerful tool for understanding the profound and lasting impact of endocrine disruption on reproductive tract development. The disruption of key signaling pathways, particularly Hox and Wnt, provides a molecular basis for the observed anatomical and functional abnormalities. The quantitative data and experimental protocols outlined in this guide offer a foundation for further research into the mechanisms of endocrine disruption and the development of potential therapeutic or preventative strategies. The continued study of DES and its effects remains critical for assessing the risks of other environmental estrogens and protecting reproductive health.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Effects of this compound on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. This compound Gene Changes and Proposed Mechanisms of Action [this compound.co.uk]
- 4. In utero this compound (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine Disruptors Affect Developmental Programming of HOX Gene Expression [this compound.co.uk]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced upper genital tract abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression change in the Müllerian duct of the mouse fetus exposed to this compound in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced fertility in female mice exposed transplacentally to this compound (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental study of the effect of this compound on the development of the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Diethylstilbestrol Studies: A Technical Analysis of Pregnancy Complications
For Immediate Release
A comprehensive review of early clinical studies on diethylstilbestrol (B1670540) (DES) reveals a stark contrast between initial hopes for preventing pregnancy complications and the eventual discovery of its significant adverse effects. This technical guide synthesizes the available quantitative data, details the experimental protocols of key early investigations, and visually represents the understood signaling pathways through which DES exerts its detrimental effects. The following information is intended for researchers, scientists, and drug development professionals to provide a detailed understanding of the foundational research that ultimately led to the cessation of DES use in pregnant women.
Data Presentation: Summary of Early Clinical Trial Outcomes
The initial promotion of this compound for use in pregnancy was largely based on uncontrolled observational studies. However, subsequent well-controlled clinical trials in the 1950s failed to demonstrate efficacy and, in fact, suggested an increase in certain pregnancy complications.
The Dieckmann Clinical Trial (University of Chicago, 1953)
One of the most significant early controlled studies was a randomized, double-blind, placebo-controlled trial conducted by Dr. William J. Dieckmann and his colleagues at the University of Chicago. This study aimed to determine the therapeutic value of DES in preventing complications of pregnancy. While the full original publication with complete datasets is not widely available, subsequent reports and analyses of the study involving over 1,600 pregnant women indicated that DES was ineffective in reducing the incidence of spontaneous abortion, premature birth, and postmaturity.[1][2] Critically, some findings suggested that the DES-treated group experienced a higher rate of miscarriages and premature labor.[1] One secondary source reported that the study found twice as many miscarriages and small babies among the mothers treated with DES.[3]
| Outcome | DES-Treated Group | Placebo-Controlled Group |
| Spontaneous Abortion | No significant reduction; suggested increase | Baseline |
| Premature Birth | No significant reduction; suggested increase | Baseline |
| Postmaturity | No significant effect | Baseline |
| Table 1: Summary of Qualitative Outcomes from the Dieckmann Clinical Trial (1953). Note: Specific quantitative data from the original publication is not readily available in public databases. |
The Tulane University Study (1950s)
Another controlled study conducted at Tulane University in the 1950s yielded similar concerning results. Researchers found that women treated with DES had a higher incidence of miscarriages and premature births compared to the control group, whose participants had larger and healthier babies.[3]
| Outcome | DES-Treated Group | Control Group |
| Miscarriages | Increased Incidence | Baseline |
| Premature Births | Increased Incidence | Baseline |
| Infant Health | Smaller Babies | Bigger, Healthier Babies |
| Table 2: Summary of Qualitative Outcomes from the Tulane University Study (1950s). Note: Specific quantitative data from the original publication is not readily available in public databases. |
The Smith and Smith Observational Studies (Harvard University, late 1940s)
In contrast to the later controlled trials, the early work of Drs. Olive and George Smith at Harvard University, which was largely observational and lacked a concurrent control group, suggested that DES was effective in preventing a variety of pregnancy complications.[3] Their research, however, has been criticized for its lack of rigorous controls.
Experimental Protocols of Key Studies
Dieckmann Clinical Trial (1953)
-
Study Design: Randomized, placebo-controlled, double-blind clinical trial.[1]
-
Participants: Over 1,600 pregnant women at the University of Chicago's Lying-In Hospital.[3]
-
Intervention: One group of participants received this compound, while the other group received a placebo.
-
Blinding: Neither the patients nor the clinicians knew which treatment was being administered.
-
Primary Outcomes: The study was designed to assess the effectiveness of DES in preventing pregnancy complications such as spontaneous abortion, prematurity, and postmaturity.[1]
Herbst and Scully Case-Control Study (1971)
This pivotal study was instrumental in linking in utero DES exposure to the development of clear cell adenocarcinoma of the vagina and cervix.
-
Study Design: A case-control study.
-
Cases: Young women diagnosed with clear cell adenocarcinoma of the vagina and cervix.
-
Controls: A comparison group of women without the disease.
-
Methodology: The researchers conducted detailed interviews with the mothers of both the cases and controls to ascertain their history of medication use during pregnancy.
-
Key Finding: A statistically significant association was found between maternal ingestion of DES during pregnancy and the subsequent development of this rare cancer in their daughters, with a reported p-value of less than 0.00001.[4]
Signaling Pathways and Experimental Workflows
The adverse effects of this compound are primarily attributed to its potent activity as a synthetic, nonsteroidal estrogen. It binds to and activates estrogen receptors (ERα and ERβ), leading to downstream changes in gene expression that disrupt normal development.
DES-Induced Disruption of Uterine Development
DES exposure during critical periods of fetal development has been shown to alter the expression of key regulatory genes, including the Hox and Wnt gene families, which are essential for the proper formation of the female reproductive tract.
Caption: DES signaling pathway leading to adverse reproductive outcomes.
Experimental Workflow for a Case-Control Study
The logical flow of a case-control study, such as the one conducted by Herbst and Scully, is crucial for understanding how associations between an exposure and a disease are identified retrospectively.
Caption: Logical workflow of a retrospective case-control study.
References
- 1. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal exposure to this compound during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Diethylstilbestrol (DES): A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, was first synthesized in 1938.[1] Initially prescribed to pregnant women to prevent miscarriages, its use was later linked to a rare vaginal cancer in the daughters of women who had taken it during pregnancy, leading to its ban for such use by the U.S. Food and Drug Administration (FDA) in 1971.[1] This whitepaper provides an in-depth technical overview of the pharmacology and toxicology of this compound, focusing on its mechanism of action, pharmacokinetic profile, and multifaceted toxicological effects. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to support further research and drug development efforts in understanding and mitigating the effects of endocrine-disrupting chemicals.
Pharmacology
Mechanism of Action
This compound exerts its potent estrogenic effects primarily by acting as a full agonist of both major estrogen receptors (ERs), ERα and ERβ.[2][3] Its binding affinity for these receptors is significantly higher than that of the endogenous estrogen, estradiol (B170435).[2][4] Upon binding, DES induces a conformational change in the estrogen receptor, leading to its dimerization and translocation to the nucleus.[5] Within the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5] This leads to a cascade of cellular events that influence cell growth, differentiation, and proliferation in estrogen-responsive tissues such as the uterus, vagina, mammary glands, and pituitary gland.[2][3]
Beyond the classical nuclear receptor pathway, DES has been shown to interact with other signaling molecules. It is an agonist of the G protein-coupled estrogen receptor (GPER), although with lower affinity.[2] The activation of these various receptors contributes to the wide range of physiological and pathological effects observed with DES exposure.
Pharmacokinetics and Metabolism
This compound is well-absorbed after oral administration.[6] It is widely distributed throughout the body and can cross the placenta, leading to fetal exposure.[7] The metabolism of DES occurs primarily in the liver.[7] In humans and rodents, metabolic pathways include the formation of dienestrol (B18971) and various hydroxy and methoxy (B1213986) derivatives of both DES and dienestrol.[8] A key aspect of DES metabolism is its oxidation to quinone intermediates, which are reactive electrophilic species.[9][10] These reactive metabolites are implicated in the genotoxic and carcinogenic effects of DES.[9][10]
The pharmacokinetic profile of DES exhibits two distinct phases, with a primary half-life of approximately one hour and a longer terminal half-life of about a day.[3][6] There are considerable species differences in the metabolism and excretion of DES.[8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of this compound.
Table 1: Estrogen Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
| Relative Binding Affinity (RBA) | Nuclear Estrogen Receptor | 245 ± 36 (Estradiol = 100) | Rat | [4] |
| EC50 (ERα activation) | ERα | 0.18 nM | Human | [2] |
| EC50 (ERβ activation) | ERβ | 0.06 nM | Human | [2] |
| Binding Free Energy | ERα | -23.47 kcal/mol | N/A | [11] |
| GPER Affinity | GPER | ~1,000 nM | N/A | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Well absorbed | Human | Oral | [7] |
| Distribution | Widely distributed; crosses the placenta | Human | N/A | [7] |
| Protein Binding | 50% | Human | N/A | [7] |
| Metabolism | Hepatic | Human | N/A | [7] |
| Primary Half-life (t1/2) | ~1 hour | Human, Dog, Rat | N/A | [3][6] |
| Terminal Half-life (t1/2) | ~1 day | Human, Dog, Rat | N/A | [3][6] |
Toxicology
The toxicology of this compound is extensive and well-documented, encompassing carcinogenicity, teratogenicity, endocrine disruption, and transgenerational effects.
Carcinogenicity
This compound is a known human carcinogen.[12][13] In utero exposure to DES is strongly associated with the development of clear-cell adenocarcinoma of the vagina and cervix in young women, a rare cancer that typically occurs in older women.[4][12][13] Women who took DES during pregnancy have an increased risk of breast cancer.[12][13] Animal studies have corroborated these findings, demonstrating that DES can induce tumors in various estrogen-sensitive tissues, including the mammary gland, uterus, cervix, vagina, and testes, across multiple species and routes of exposure.[4] The carcinogenic mechanism is thought to involve both its hormonal activity, which promotes cell proliferation, and its metabolic activation to genotoxic quinone intermediates that can directly damage DNA.[9][10]
Table 3: Carcinogenic Effects of this compound in Humans and Animals
| Cancer Type | Species | Exposure | Reference |
| Clear-cell adenocarcinoma (vagina/cervix) | Human (daughters) | In utero | [4][12][13] |
| Breast cancer | Human (mothers) | During pregnancy | [12][13] |
| Testicular cancer | Human (sons) | In utero (suggested increased risk) | [4][12][13] |
| Endometrial cancer | Human | Menopausal therapy | [12][13] |
| Mammary gland tumors | Mouse, Rat | Oral, Subcutaneous | [4] |
| Uterine/cervical/vaginal tumors | Mouse, Hamster | In utero, Intravaginal | [4] |
| Testicular tumors | Mouse, Hamster | In utero, Subcutaneous | [4] |
| Pituitary and liver tumors | Rat | Oral | [4] |
Teratogenicity and Reproductive Toxicity
DES is a potent teratogen, causing a range of developmental abnormalities in the reproductive tracts of individuals exposed in utero.[14] In DES-exposed daughters, these abnormalities include a T-shaped uterus, cervical hoods, and vaginal adenosis (the presence of glandular tissue in the vagina).[14] These structural changes are associated with adverse pregnancy outcomes, including infertility, ectopic pregnancy, preterm delivery, and miscarriage.[2] DES-exposed sons may exhibit an increased risk of epididymal cysts, microphallus, and cryptorchidism.[14]
Endocrine Disruption and Signaling Pathway Alterations
As a powerful synthetic estrogen, DES is a classic example of an endocrine-disrupting chemical (EDC).[15][16] It interferes with the normal functioning of the endocrine system, leading to a variety of adverse health effects.[15] A key mechanism underlying its developmental toxicity is the disruption of critical signaling pathways involved in reproductive tract development. Notably, DES exposure has been shown to alter the expression of the Wnt7a gene and several Hox genes (Hoxa9, Hoxa10, Hoxa11), which are essential for the proper patterning and differentiation of the Müllerian duct into the female reproductive tract.[17][18] This disruption of developmental programming is thought to be a primary cause of the structural abnormalities observed in DES-exposed individuals.
Epigenetic and Transgenerational Effects
The toxic effects of DES can extend beyond the directly exposed generation.[19] Animal studies have demonstrated that some adverse effects, such as an increased susceptibility to tumors, can be transmitted to subsequent generations (F2 and F3).[19] The mechanisms underlying these transgenerational effects are believed to involve epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself.[19] DES exposure has been shown to induce changes in DNA methylation patterns and histone modifications in target tissues.[20][21] For example, in utero exposure to DES can lead to hypermethylation of the Hoxa10 gene, resulting in its long-term altered expression.[20] These epigenetic changes can disrupt normal developmental programming and contribute to the delayed onset of disease in later life and in subsequent generations.[19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacology and toxicology.
Estrogen Receptor Competitive Binding Assay
Purpose: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Materials:
-
Ovariectomized female rats (7-10 days post-ovariectomy)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radiolabeled estradiol ([³H]-E₂)
-
Unlabeled 17β-estradiol (E₂)
-
Test compound (e.g., this compound)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Euthanize ovariectomized rats and excise the uteri.
-
Homogenize the uterine tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In assay tubes, combine a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM) with increasing concentrations of the unlabeled competitor (E₂ or test compound).
-
Add a consistent amount of uterine cytosol (e.g., 50-100 µg of protein) to each tube.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant. Wash the HAP pellet with buffer.
-
Resuspend the final pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of total [³H]-E₂ binding against the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the maximum specific [³H]-E₂ binding.
-
In Vivo Acute and Sub-acute Toxicity Study in Rodents
Purpose: To evaluate the potential adverse effects of a substance after single or repeated administration.
General Protocol Outline (adapted from OECD guidelines):
-
Animal Model: Use a standard rodent species (e.g., Swiss albino mice or Wistar rats).
-
Housing and Acclimatization: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period before the study begins.
-
Dose Groups:
-
Acute Study: Administer the test substance (e.g., DES) as a single oral dose at escalating levels to different groups of animals. Include a vehicle control group.
-
Sub-acute Study: Administer the test substance daily via oral gavage for a period of 28 days at multiple dose levels. Include a control group.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity, changes in behavior, body weight, and food and water consumption.
-
In the acute study, observations are intense for the first few hours post-dosing and then daily for 14 days.
-
In the sub-acute study, observations are made daily for 28 days.
-
-
Clinical Pathology: At the end of the study, collect blood samples for hematological and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve organs in formalin for histopathological examination.
-
DNA Methylation Analysis by Bisulfite Sequencing
Purpose: To determine the methylation status of specific CpG sites in the DNA of cells or tissues exposed to a test compound.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from control and DES-exposed cells or tissues using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using primers specific for the converted sequence.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequences from treated and control samples. The presence of cytosine at a CpG site in the sequence indicates methylation, while the presence of thymine (B56734) (converted from uracil) indicates no methylation.
Gene Expression Analysis by Real-Time RT-PCR
Purpose: To quantify the expression levels of specific genes in response to a test compound.
Procedure:
-
RNA Extraction: Isolate total RNA from control and DES-exposed cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Monitor the fluorescence signal in real-time. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. Normalize the expression of the target gene to a housekeeping gene to determine the relative fold change in expression.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its toxicological assessment.
Caption: this compound (DES) signaling pathway.
Caption: Experimental workflow for DES toxicology studies.
Caption: Logical relationship of DES-induced carcinogenesis.
Conclusion
This compound serves as a critical case study in pharmacology and toxicology, highlighting the profound and lasting effects that synthetic endocrine disruptors can have on human health across generations. Its potent estrogenic activity, coupled with its capacity for metabolic activation into genotoxic intermediates, underpins its diverse toxicological profile. A thorough understanding of its mechanism of action, pharmacokinetic properties, and the signaling and epigenetic pathways it perturbs is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide are intended to facilitate further investigation into the effects of DES and other EDCs, with the ultimate goal of developing strategies to prevent and mitigate their adverse health consequences.
References
- 1. Effect of this compound on the transformable mouse embryo fibroblast C3H/10T1/2C18 cells. Tumor promotion, cell growth, DNA synthesis, and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. This compound (DES) induces autophagy in thymocytes by regulating Beclin-1 expression through epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of carcinogenic this compound in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental this compound exposure alters genetic pathways of uterine cytodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces neoplastic transformation without measurable gene mutation at two loci. | Semantic Scholar [semanticscholar.org]
- 12. CARCINOGENIC DOSE-RESPONSE CURVE TO ORAL this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maternal exposure to this compound during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In utero this compound (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes | PLOS One [journals.plos.org]
- 21. Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
understanding the biphasic dose-response of diethylstilbestrol
An In-Depth Technical Guide to the Biphasic Dose-Response of Diethylstilbestrol (B1670540)
Introduction
This compound (DES) is a potent synthetic, nonsteroidal estrogen first synthesized in 1938.[1] It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages, but was later linked to a rare vaginal cancer in the daughters of women who took the drug.[2][3] DES exhibits a complex, biphasic dose-response relationship, a phenomenon where its biological effects change in nature with increasing concentrations. At low doses, DES typically mimics the effects of endogenous estrogens, promoting cell proliferation and growth.[4] Conversely, at high concentrations, it often induces inhibitory or toxic effects, such as cell cycle arrest and apoptosis.[5][6] This non-monotonic dose-response curve is of critical interest to researchers in toxicology, pharmacology, and drug development, as it challenges the traditional toxicological principle that "the dose makes the poison" and highlights the complexity of endocrine disruptor activity.
This guide provides a detailed examination of the mechanisms underlying the biphasic dose-response of DES, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the core signaling pathways.
Pharmacodynamics and Receptor Interactions
The biological effects of DES are primarily mediated through its interaction with estrogen receptors (ERs). It is a high-affinity agonist for both nuclear estrogen receptors, ERα and ERβ, and also interacts with the G protein-coupled estrogen receptor (GPER).[7]
-
Estrogen Receptors (ERα and ERβ): DES binds with significantly higher affinity to both ERα and ERβ compared to the natural estrogen, estradiol (B170435).[7][8] This strong binding is responsible for localizing DES to estrogen-responsive target tissues.[9][10] Upon binding, DES triggers the classical genomic signaling pathway, leading to the regulation of gene expression.
-
G protein-coupled estrogen receptor (GPER): DES is also an agonist for GPER, although with a lower affinity.[7][11] Activation of GPER can initiate rapid, non-genomic signaling cascades. The involvement of GPER is thought to contribute to some of the non-genomic effects of DES.[12]
Quantitative Data on Receptor Binding and Dose-Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of DES on different cell types and its binding affinity for estrogen receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Relative Binding Affinity (RBA) | IC50 / EC50 / Kd | Species/System | Reference |
| Nuclear Estrogen Receptor | This compound (DES) | 245 ± 36 | - | Rat Uterus | [8] |
| Nuclear Estrogen Receptor | Estradiol (E2) | 100 (Reference) | - | Rat Uterus | [8] |
| ERα | This compound (DES) | 468% of Estradiol | EC50: 0.18 nM | In vitro | [7] |
| ERβ | This compound (DES) | 295% of Estradiol | EC50: 0.06 nM | In vitro | [7] |
| GPER | This compound (DES) | - | ~1,000 nM | In vitro | [7] |
| Estrogen Receptor | Indenestrol A-S (Metabolite) | - | Kd: 0.67 | Mouse Uterine Cytosol | [13] |
| Estrogen Receptor | Indenestrol A-R (Metabolite) | - | Kd: 2.56 | Mouse Uterine Cytosol | [13] |
Table 2: Biphasic and Dose-Dependent Effects of this compound In Vitro
| Cell Type | Low-Dose Effect (Concentration) | High-Dose Effect (Concentration) | Endpoint Measured | Reference |
| Human Melanocytes | Proliferation (10⁻⁸ - 10⁻⁶ M) | Inhibition/Toxicity (>10⁻⁵ M) | Cell Viability (MTT Assay) | [4] |
| Human Cervical Epithelial Cells | Decreased mitotic index, increased differentiation (10⁻⁵ - 5x10⁻⁶ M) | Inhibition of colony formation and expansion (10⁻⁴ - 2x10⁻⁵ M) | Colony formation, mitotic index | [14] |
| MXT Mammary Tumor (Mouse) | Stimulated tumor growth (0.01 mg/kg per week) | Inhibited tumor growth (1.0 mg/kg per week) | Tumor Size | [15] |
| Mouse Oocytes | Fewer oocytes reach Metaphase I (5 µmol/l) | No oocytes reach Metaphase I (30 µmol/l) | Cell Cycle Progression | [16][17] |
| Fetal Rat Testis Gonocytes | -5% decrease in number (4x10⁻¹⁰ M) | -80% decrease in number (4x10⁻⁶ M) | Gonocyte Number (Apoptosis) | [18] |
| Androgen-Insensitive Prostate Cancer Cells (PC-3, DU145) | Not specified | Cytotoxicity / Apoptosis (LD50: 19-25 µM) | Cell Viability, Apoptosis | [5] |
Mechanisms of Biphasic Action and Signaling Pathways
The dual nature of DES's effects can be attributed to the activation of different signaling pathways and cellular responses at varying concentrations.
Low-Dose Effects: Proliferation and Estrogenic Action
At low, physiologically relevant concentrations, DES acts primarily as a potent estrogen agonist. Its effects are mediated through both genomic and non-genomic pathways.
-
Genomic Pathway (ERα/β): DES binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The DES-ER complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell cycle progression, proliferation, and differentiation.[9][10]
-
Non-Genomic Pathway (GPER): DES can also bind to GPER on the cell membrane, triggering rapid, non-genomic signaling.[7] This can lead to the activation of intracellular signaling cascades, such as the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which can also contribute to cell proliferation.[12]
Caption: Low-dose DES signaling pathways promoting cell proliferation.
High-Dose Effects: Inhibition and Cytotoxicity
At higher concentrations, the effects of DES shift from stimulatory to inhibitory, leading to cytotoxicity, cell cycle arrest, and apoptosis. These effects can be both ER-dependent and ER-independent.
-
Apoptosis Induction: High concentrations of DES have been shown to induce apoptosis (programmed cell death) in various cell lines, including hormone-insensitive prostate cancer cells.[5][6] This can be mediated by the upregulation of pro-apoptotic genes like p53 and Bax.[19]
-
Cell Cycle Arrest: DES can cause cells to arrest at different phases of the cell cycle, preventing further division.[6] For example, in mouse oocytes, high doses of DES inhibit progression to metaphase I.[16][17]
-
ER-Independent Mechanisms: Some cytotoxic effects of DES at high doses appear to be independent of the classical estrogen receptors.[5] While initial reports suggested DES could disrupt microtubule formation, similar to drugs like colchicine, subsequent studies have found this not to be the case in certain prostate cancer cell lines, indicating that cytotoxicity is not mediated by microtubule disruption in those instances.[6][20] The direct cytotoxic mechanisms may involve other pathways leading to cellular stress and apoptosis.
Caption: High-dose DES signaling pathways leading to apoptosis.
Experimental Protocols
The investigation of DES's biphasic dose-response relies on a variety of established in vitro and in vivo methodologies.
Cell Viability and Proliferation Assays
These assays are fundamental for quantifying the dose-dependent effects of DES on cell populations.
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[4] The amount of formazan produced, measured spectrophotometrically, is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of DES concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals using a detergent (e.g., DMSO or SDS).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.[21] Trypan blue is a dye that cannot penetrate the intact membrane of live cells, but can enter dead cells, staining them blue.[22]
-
Protocol:
-
Harvest cells after treatment with DES.
-
Mix a small sample of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of stained (dead) and unstained (live) cells under a microscope to determine the percentage of viable cells.
-
-
-
Colony Formation Assay (Clonogenic Assay): This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival.
-
Protocol:
-
Treat cells with DES for a defined period.
-
Plate a low density of cells into new culture dishes.
-
Incubate for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
-
Apoptosis Detection
These methods are used to confirm that high-dose DES induces programmed cell death.
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into fragments. This can be visualized using agarose (B213101) gel electrophoresis, which will show a characteristic "ladder" pattern for apoptotic cells.
-
Flow Cytometry for Hypodiploid Nuclei: Apoptotic cells have a lower DNA content (<2N) due to DNA fragmentation.
-
Protocol:
-
Harvest and fix DES-treated cells.
-
Stain the cells with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analyze the cell population using a flow cytometer.
-
Quantify the percentage of cells in the "sub-G1" peak, which represents the apoptotic population with fragmented DNA.[6]
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study examining the dose-response of DES.
Caption: A typical experimental workflow for an in vitro DES study.
Conclusion
The biphasic dose-response of this compound is a well-documented phenomenon that underscores the complexity of endocrine disruptor toxicology. At low concentrations, DES functions as a potent estrogen, promoting cell proliferation through classical ER-mediated genomic pathways and rapid non-genomic signaling. As the dose increases, its effects invert, leading to cytotoxicity, cell cycle arrest, and apoptosis through mechanisms that can be both dependent and independent of estrogen receptors. Understanding this dual activity is crucial for accurately assessing the risks associated with DES exposure and for informing the development of drugs that target estrogen signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms that govern this non-monotonic dose-response relationship.
References
- 1. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to this compound during sensitive life stages: a legacy of heritable health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the proliferation and tyrosinase activity of cultured human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by this compound in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of the estrogen receptor in this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DES effects on gubernaculum testis cells mediated by GPER-protein kinase A-ERK-CREB signaling pathway [this compound.co.uk]
- 13. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of diethylstilboestrol on the in vitro growth of human ectocervical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the mammary tumor-inhibiting effects of this compound and its mono- and diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound (DES)-induced cell cycle delay and meiotic spindle disruption in mouse oocytes during in-vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Time- and dose-related effects of estradiol and this compound on the morphology and function of the fetal rat testis in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis associated genes regulated in response to this compound [this compound.co.uk]
- 20. scispace.com [scispace.com]
- 21. What are the commonly used methods for determining cell viability? | AAT Bioquest [aatbio.com]
- 22. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
Diethylstilbestrol and its Metabolites: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, was widely prescribed to pregnant women in the mid-20th century to prevent miscarriages.[1] Its use was later linked to a range of severe adverse health effects, including an increased risk of cancer and reproductive problems in those exposed in utero.[2] This technical guide provides a comprehensive overview of the biological activity of DES and its metabolites, focusing on their molecular mechanisms of action, metabolic pathways, and the experimental protocols used to assess their effects. Quantitative data on receptor binding and biological potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions of these compounds.
Mechanism of Action: A Potent Estrogen Receptor Agonist
The primary mechanism of action of this compound is its function as a potent agonist of the estrogen receptors (ERs), ERα and ERβ.[3] Unlike the natural estrogen estradiol (B170435), DES is a nonsteroidal compound.[1] Upon entering a cell, DES binds to ERs in the cytoplasm. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[3]
Within the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3] This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular effects that mimic the actions of endogenous estrogens.[3] DES exhibits a high binding affinity for both ERα and ERβ, with reported affinities approximately 468% and 295% of that of estradiol, respectively.[1] However, its functional activity, as indicated by EC50 values, suggests a preference for activating ERβ over ERα.[1]
Metabolic Pathways and Formation of Reactive Metabolites
DES undergoes extensive metabolism, primarily in the liver, leading to the formation of a variety of metabolites with differing biological activities.[4] The metabolic pathways can be broadly categorized into conjugation and oxidative metabolism.
Conjugation: The phenolic hydroxyl groups of DES can be conjugated with glucuronic acid, forming DES-monoglucuronide and DES-diglucuronide, which are more water-soluble and readily excreted.[4]
Oxidative Metabolism: This pathway is of particular toxicological significance as it can lead to the formation of reactive electrophilic intermediates.[5][6] A key oxidative metabolite is the catechol, 3'-hydroxy-DES (3'-OH-DES).[5][6] This catechol can be further oxidized to form DES-3',4'-quinone (DES-3',4'-Q), a highly reactive species.[5][6] This quinone can covalently bind to cellular macromolecules, including DNA and proteins, leading to the formation of adducts.[5][6][7] The formation of these DNA adducts is considered a critical step in the initiation of DES-induced carcinogenesis.[5][6][8]
Biological Activity of DES Metabolites: Quantitative Data
The various metabolites of DES exhibit a wide range of biological activities, from potent estrogenicity to virtual inactivity. The estrogenic potency and receptor binding affinity of several key metabolites have been determined through in vivo and in vitro assays.
| Compound | Relative Uterine Weight Gain (Mouse Bioassay) | Estrogen Receptor Binding Affinity (Ka, M⁻¹) | Reference |
| This compound (DES) | ++++ | 1.91 x 10¹¹ | [9] |
| α-Dienestrol | +++ | 1.0 x 10¹⁰ | [9] |
| DES-epoxide | +++ | - | [9] |
| Indanyl-DES | ++ | 5.0 x 10¹⁰ | [9] |
| Dihydroxy-DES | ++ | - | [9] |
| β-Dienestrol | + | - | [9] |
| DES-phenanthrene | - | 3.5 x 10⁷ | [9] |
| Indenestrol A (racemic) | Weakly uterotropic | High (Competitive Binding Index: 143) | [10][11] |
| Indenestrol B (racemic) | Weakly uterotropic | High (Competitive Binding Index: 145) | [10][11] |
Note: The competitive binding index is relative to estradiol (100). A higher value indicates stronger binding.
Experimental Protocols for Assessing Biological Activity
The biological activity of DES and its metabolites is primarily assessed through in vivo and in vitro assays that measure their estrogenic and receptor-binding properties.
Immature Mouse Uterine Weight Bioassay (In Vivo)
This classic bioassay is a reliable method for determining the estrogenic potency of a substance.[12][13][14]
Principle: Estrogenic compounds stimulate the growth of the uterus in immature or ovariectomized female rodents. The increase in uterine weight is proportional to the estrogenic activity of the test compound.[12]
Protocol Outline:
-
Animal Model: Immature female mice (e.g., CD-1 strain, 18-21 days old) are used.[13][14]
-
Dosing: The test compound (DES or its metabolite) is administered to the animals, typically via subcutaneous injection or oral gavage, for three consecutive days.[13] A vehicle control group and a positive control group (e.g., treated with estradiol) are included.
-
Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights are normalized to the body weight of the animals. The mean uterine weight of the treated group is compared to that of the control group to determine the uterotrophic response.
Competitive Estrogen Receptor Binding Assay (In Vitro)
This assay is used to determine the affinity of a test compound for the estrogen receptor.[15][16][17]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., ³H-estradiol) for binding to the estrogen receptor in a cytosolic preparation from a target tissue (e.g., rat uterus) or using recombinant human ERα.[15][17]
Protocol Outline:
-
Preparation of ER-containing Cytosol: Uteri from immature or ovariectomized rats are homogenized, and the cytosolic fraction containing the estrogen receptors is isolated by ultracentrifugation.[15]
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound (competitor).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as charcoal-dextran adsorption or gel filtration.[16]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. From the IC50 value, the binding affinity (Ki) can be calculated.[17]
Signaling Pathways and Carcinogenesis
The carcinogenic effects of DES are complex and are thought to involve both receptor-mediated and genotoxic mechanisms.
Receptor-Mediated Effects: The potent and sustained estrogenic stimulation by DES can lead to increased cell proliferation in hormone-sensitive tissues, such as the breast and uterus.[11] This increased cell division can enhance the likelihood of spontaneous mutations and contribute to tumor promotion.
Genotoxic Effects: As previously described, the metabolic activation of DES to a reactive quinone intermediate that forms DNA adducts is a key genotoxic event.[5][6][8] These adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.[8]
Conclusion
This compound and its metabolites exhibit a complex profile of biological activities, primarily driven by their interaction with estrogen receptors and their metabolic activation to reactive intermediates. The potent estrogenic and carcinogenic properties of DES underscore the importance of understanding the mechanisms of action of endocrine-disrupting chemicals. The experimental protocols and data presented in this guide provide a framework for the continued investigation of these compounds and the development of strategies to mitigate their adverse health effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DES Follow-up Study at the National Cancer Institute - NCI [dceg.cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen this compound: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen this compound: The defining link to natural estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the formation of the major this compound-DNA adduct and some evidence of its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of this compound–DNA adducts in human breast epithelial cells and inhibition by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogenic activity in forages: diagnostic use of the classical mouse uterine bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. A spin-column procedure for estrogen receptor equilibrium and competition binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Methodological & Application
Application Notes and Protocols for Studying Diethylstilbestrol (DES) Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models used to study the toxicity of diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen. The information compiled herein is intended to guide researchers in designing and conducting studies to evaluate the adverse effects of DES and other estrogenic compounds. Detailed experimental protocols and data presentation are included to facilitate reproducible and comparable research.
Introduction to this compound (DES) and its Toxicological Significance
This compound (DES) is a nonsteroidal estrogen that was prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages.[1] However, it was later discovered to be a potent endocrine disruptor with severe adverse effects on the reproductive health of those exposed in utero, as well as their offspring.[2] Animal models have been instrumental in elucidating the mechanisms of DES toxicity and have successfully replicated many of the abnormalities observed in humans.[3] These models are crucial for understanding the long-term consequences of exposure to estrogenic compounds and for developing strategies to mitigate their harmful effects.
Animal Models for DES Toxicity Studies
A variety of animal models have been employed to investigate the toxic effects of DES. The choice of model often depends on the specific research question, with each species offering unique advantages.
Mouse Models (Mus musculus)
The mouse is the most extensively used animal model for studying DES toxicity due to its genetic tractability, short gestation period, and the ability to replicate many of the reproductive tract abnormalities seen in DES-exposed humans.[3]
Commonly Used Strains:
-
CD-1: An outbred stock often used for general toxicology studies.
-
C57BL/6: An inbred strain commonly used for studies involving genetic manipulations.
-
BALB/c: An inbred strain known for its use in immunological studies.
Rat Models (Rattus norvegicus)
Rats are also frequently used in toxicological research and have been valuable in studying DES-induced carcinogenesis, particularly in the mammary gland and pituitary.[4][5]
Commonly Used Strains:
-
Sprague-Dawley: An outbred stock widely used in toxicology.
-
Wistar: Another common outbred stock.
Other Animal Models
-
Hamster (Mesocricetus auratus): The hamster model has been particularly useful for studying DES-induced renal tumors.
-
Rabbit (Oryctolagus cuniculus): Rabbits have been used to a lesser extent to study the reproductive effects of DES.
-
Zebrafish (Danio rerio): The zebrafish model is increasingly being used to study the developmental toxicity of endocrine-disrupting chemicals due to its rapid external development and transparent embryos.
Data Presentation: Quantitative Effects of DES in Animal Models
The following tables summarize the dose-dependent effects of DES on various toxicological endpoints in different animal models.
Table 1: Effects of Perinatal DES Exposure on Female Reproductive Tract in Mice
| Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| CD-1 | Subcutaneous | 0.01 - 100 µg/kg/day | Gestational days 9-16 | Dose-dependent decrease in reproductive capacity, structural abnormalities in the reproductive tract.[6][7] |
| CD-1 | Oral Gavage | 10 µg/kg/day | Gestational days 9-16 | Earlier vaginal patency, increased uterine weight at weaning.[7][8] |
| C57BL/6 | Subcutaneous | 0.1 and 1 mg/kg | Neonatal (5 consecutive days) | Impaired implantation and decidualization at the higher dose.[7][9][10] |
| BALB/c and C3H hybrid | Dietary | 0.2 µg/g of diet | Gestational day 7 until birth | Increased incidence of uterine adenocarcinoma in aged offspring.[7] |
Table 2: Genotoxic Effects of DES in BALB/cJ Mice [11]
| Age Group | DES Dose (µg/kg) | Micronucleus (MN) Frequency (MN/1000 reticulocytes) |
| Pre-pubertal (3-week-old) | 0.05 | 5.3 |
| Adult (12-week-old) | 0.05 | 1.0 |
| Pre-pubertal (3-week-old) | 0.5 | Significantly increased |
| Adult (12-week-old) | 0.5 | Significantly increased |
| Pre-pubertal (3-week-old) | 5 | Significantly increased |
| Adult (12-week-old) | 5 | Significantly increased |
Table 3: Effects of Neonatal DES Exposure on Male Reproductive Organs in Mice
| Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| CD-1 | Subcutaneous | 2 µ g/pup/day | Neonatal days 1-5 | Testicular atrophy, epididymal abnormalities.[12] |
| B6D2F1 | Subcutaneous | 10 µg/kg | Gestational and lactational | Decreased sperm count on postnatal day 315.[13] |
Experimental Protocols
The following are detailed protocols for key experiments in DES toxicity studies.
Preparation and Administration of DES
Protocol 1: Preparation of DES for Subcutaneous Injection in Oil
-
Materials:
-
This compound (DES) powder
-
Sesame oil or corn oil
-
Sterile glass vials
-
Vortex mixer
-
Syringes and needles (appropriate gauge for subcutaneous injection in mice/rats)
-
-
Procedure:
-
Calculate the required amount of DES and oil to achieve the desired final concentration.
-
Weigh the DES powder accurately and place it in a sterile glass vial.
-
Add the appropriate volume of oil to the vial.
-
Vortex the mixture vigorously until the DES is completely dissolved. Gentle warming may be required for higher concentrations.
-
Store the DES solution at room temperature, protected from light.
-
Before each injection, vortex the solution to ensure homogeneity.
-
Administer the DES solution subcutaneously in the dorsal region of the animal.
-
Protocol 2: Preparation of DES for Oral Gavage [14]
-
Materials:
-
This compound (DES) powder
-
Oral suspending vehicle (e.g., 0.5% methylcellulose)
-
Sterile tubes
-
Vortex mixer and sonicator
-
Oral gavage needles
-
-
Procedure:
-
Prepare the oral suspending vehicle according to the manufacturer's instructions.
-
Weigh the DES powder and disperse it in the suspending vehicle to the desired concentration.
-
Vortex and sonicate the mixture to ensure a uniform suspension.
-
Administer the suspension to the animals using an appropriately sized oral gavage needle.
-
Assessment of Reproductive Toxicity
Protocol 3: Assessment of Female Fertility
-
Procedure:
-
Following perinatal or neonatal DES exposure, house female offspring with proven fertile males.
-
Monitor for the presence of a vaginal plug daily to confirm mating.
-
Separate the mated females and monitor for signs of pregnancy.
-
Record the number of pregnancies, litter size, and the number of live and dead pups at birth.
-
Continue the breeding trial for a defined period (e.g., several months) to assess long-term fertility.[6]
-
Histopathological Analysis
Protocol 4: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Uterine and Ovarian Tissues [15][16]
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Hematoxylin solution (e.g., Mayer's)
-
Eosin Y solution
-
Mounting medium and coverslips
-
-
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Washing: Rinse slides in running tap water for 5 minutes.
-
Hematoxylin Staining: Immerse slides in hematoxylin solution for 3-5 minutes.
-
Washing: Rinse slides in running tap water for 5 minutes.
-
Differentiation: Briefly dip slides in 0.3% acid alcohol to remove excess stain.
-
Bluing: Rinse slides in running tap water for 5 minutes until the sections turn blue.
-
Eosin Staining: Immerse slides in eosin solution for 1-2 minutes.
-
Dehydration: Immerse slides sequentially in 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the slide and cover with a coverslip.
-
Molecular Analysis
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis [17]
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for Wnt7a and Hoxa10)
-
qRT-PCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from the tissue of interest using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable reference gene.
-
-
Example Mouse Primer Sequences:
-
Wnt7a: Forward: 5'-GCTCTGGCACTAACGACACATT-3', Reverse: 5'-TGTAGCGTTCAGCACCTTCTT-3'
-
Hoxa10: Forward: 5'-CCAACTTTTCCCGGCTCTGT-3', Reverse: 5'-GAGTCGTTGCTCCGGAACTG-3'[18]
-
Signaling Pathways and Experimental Workflows
DES-Induced Disruption of Wnt/β-catenin Signaling
DES has been shown to interfere with the Wnt/β-catenin signaling pathway, which is crucial for the proper development of the female reproductive tract.[19] Aberrant Wnt signaling can lead to developmental abnormalities and an increased risk of cancer.
Caption: DES disrupts Wnt/β-catenin signaling.
Experimental Workflow for Assessing DES Toxicity
The following diagram illustrates a typical experimental workflow for investigating the toxic effects of DES in an animal model.
Caption: Experimental workflow for DES toxicity studies.
DES Impact on Hox Gene Expression in Reproductive Tract Development
DES exposure during critical developmental periods can alter the expression of Hox genes, which are essential for the proper patterning and differentiation of the female reproductive tract.[4][5][6][19][20] This disruption can lead to a range of structural abnormalities.
Caption: DES alters Hox gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer risk in DES daughters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Role of Hox Genes in Female Reproductive Tract Development, Adult Function, and Fertility. | Semantic Scholar [semanticscholar.org]
- 5. The Role of Hox Genes in Female Reproductive Tract Development, Adult Function, and Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Hox Genes in Female Reproductive Tract Development, Adult Function, and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Effect of this compound on Implantation and Decidualization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Implantation and Decidualization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen Receptor α (62A3) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. WO2012117257A1 - this compound dosage form and use for the treatment of prostate or breast cancer - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. ohsu.edu [ohsu.edu]
- 17. Reference Gene Selection for Real-Time Quantitative PCR Analysis of the Mouse Uterus in the Peri-Implantation Period | PLOS One [journals.plos.org]
- 18. Gene Expression Profiling Reveals Putative HOXA10 Downstream Targets in the Periimplantation Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Protocols for Administering Diethylstilbestrol to Rodents: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of diethylstilbestrol (B1670540) (DES) to rodents for research purposes. The information is compiled from various scientific studies and is intended to guide researchers in designing and executing experiments involving this synthetic estrogen. DES has been widely used as a model compound to study endocrine disruption, carcinogenesis, and reproductive toxicity.
Data Presentation: Quantitative Summary of DES Administration Protocols
The following tables summarize quantitative data from various studies on the administration of DES to rodents, providing a comparative overview of dosages, routes of administration, and observed effects.
Table 1: this compound Administration Protocols in Mice
| Strain | Exposure Period | Route of Administration | Vehicle | Dosage | Key Findings |
| CD-1 | Prenatal (Gestational Days 9-16) | Oral Gavage | Corn Oil | 10 µg/kg/day | Earlier vaginal patency, increased uterine weight. |
| CD-1 | Neonatal (Days 1-5) | Subcutaneous Injection | Corn Oil | 1, 10, or 1000 µg/kg/day | Altered uterine gene expression associated with cell growth and differentiation.[1] |
| CD-1 | Neonatal (Days 1-5) | Subcutaneous Injection | Sesame Oil | 0.1 mg/kg or 1 mg/kg | Impaired implantation and decidualization at higher doses.[2] |
| C3H/HeN/MTV+ | Neonatal | - | - | Low dose | Increased probability of mammary tumor formation.[3] |
Table 2: this compound Administration Protocols in Rats
| Strain | Exposure Period | Route of Administration | Vehicle | Dosage | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Wistar | Gestational Days 18, 19, 20 | - | - | 0.1 - 50 mg/kg maternal body weight | Dose-related increase in vaginal epithelial tumors in offspring. | | Wistar | Adult Male | Oral Gavage | Corn Oil | 60 µg/kg/day for 20 or 50 days | Duration-dependent degeneration of renal tissues. | | Sprague-Dawley | Throughout pregnancy or from day 13 | Diet | - | 0.1, 1, 10, 100 ppm | Effects on pregnancy, including sterility and reduced number of pups at higher doses. | | Donryu | Prenatal | - | - | - | Uterine adenocarcinomas and pituitary adenomas in female offspring.[3] |
Experimental Protocols
Protocol 1: Neonatal Administration of DES in Mice for Carcinogenesis Studies
This protocol is adapted from studies investigating the carcinogenic effects of early life exposure to DES.
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Female pups
-
Age: Neonatal (postnatal days 1-5)
2. Materials:
-
This compound (DES) powder
-
Sesame oil or Corn oil (vehicle)
-
Sterile vials and syringes
-
Analytical balance and weighing paper
-
Vortex mixer
3. DES Solution Preparation:
-
Calculate the required amount of DES based on the desired dosage (e.g., 1 mg/kg) and the number and weight of the pups.
-
Accurately weigh the DES powder and dissolve it in the appropriate volume of sesame oil or corn oil to achieve the final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.
4. Administration Procedure:
-
On postnatal days 1 through 5, administer the prepared DES solution to the female pups via subcutaneous injection.
-
Use a sterile, fine-gauge needle and syringe for the injection.
-
The injection volume should be kept low to avoid leakage and discomfort to the pups (typically 5-10 µL).
-
A control group of pups should receive an equivalent volume of the vehicle (sesame or corn oil) only.
-
Monitor the pups daily for any signs of toxicity.
5. Endpoint Analysis:
-
At a predetermined time point (e.g., 18 months), euthanize the mice.
-
Perform a complete necropsy, with a focus on the reproductive tract (uterus, cervix, vagina, ovaries).
-
Collect tissues for histopathological analysis to assess for the presence of tumors and other lesions.
-
Gene expression analysis of target tissues can also be performed to investigate molecular changes.[1]
Protocol 2: Prenatal Administration of DES in Rats for Developmental Toxicity Studies
This protocol is based on studies examining the effects of in utero DES exposure on offspring development.
1. Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Pregnant dams
-
Timing: Gestational days 18, 19, and 20
2. Materials:
-
This compound (DES)
-
Appropriate vehicle (e.g., corn oil)
-
Oral gavage needles (size-appropriate for rats)
-
Syringes
3. DES Solution Preparation:
-
Prepare the DES solution in the chosen vehicle to the desired concentration (e.g., 0.5 mg/kg maternal body weight).
-
Ensure the DES is fully dissolved.
4. Administration Procedure:
-
On gestational days 18, 19, and 20, administer the DES solution to the pregnant dams via oral gavage.
-
The volume of administration should be based on the dam's body weight.
-
A control group of pregnant dams should receive the vehicle only.
-
Monitor the dams throughout pregnancy for any adverse effects.
5. Endpoint Analysis:
-
Allow the dams to give birth and wean their pups.
-
Monitor the offspring for developmental milestones and any gross abnormalities.
-
At a specified age, euthanize the offspring and perform a detailed examination of the reproductive organs.
-
Histopathological analysis of the vagina, cervix, uterus, and other reproductive tissues is crucial to identify any tumors or pre-neoplastic lesions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: DES binds to estrogen receptors, leading to altered gene expression and cellular effects.
Experimental Workflow for Neonatal DES Exposure Study
Caption: Workflow for a neonatal DES exposure study in mice.
References
Zebrafish as a Model for Unraveling the Developmental Effects of Diethylstilbestrol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, was prescribed to pregnant women for several decades to prevent miscarriages. However, its use was linked to severe adverse health effects in the offspring, including reproductive tract abnormalities, infertility, and an increased risk of cancer. Understanding the mechanisms underlying the developmental toxicity of DES is crucial for assessing the risks of other endocrine-disrupting chemicals (EDCs). The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying the developmental effects of EDCs due to its genetic tractability, rapid external development, and optical transparency of embryos, which allows for real-time visualization of organogenesis.[1][2] This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the developmental impacts of DES.
Data Presentation: Quantitative Effects of DES on Zebrafish Development
Exposure to DES during critical developmental windows can lead to a range of quantifiable adverse effects in zebrafish. The following tables summarize key findings from various studies.
Table 1: Effects of DES on Growth and Sex Ratio in Zebrafish
| Exposure Window (dpf) | DES Concentration | Endpoint | Observation | Percentage Change from Control | Citation |
| 10-25 (IDS) | 100 ng/L | Body Length at 25 dpf | Significantly reduced | -20.91% | [3] |
| 10-25 (IDS) | 1000 ng/L | Body Length at 25 dpf | Significantly reduced | -35.29% | [3] |
| 25-45 (GDS) | 100 ng/L | Body Length at 45 dpf | Significantly reduced | -16.74% | [3] |
| 25-45 (GDS) | 1000 ng/L | Body Length at 45 dpf | Significantly reduced | -31.57% | [3] |
| 45-60 (GMS) | 100 ng/L | Body Length at 60 dpf | Significantly reduced | -12.79% | [3] |
| 45-60 (GMS) | 1000 ng/L | Body Length at 60 dpf | Significantly reduced | -15.40% | [3] |
| 25-45 (GDS) | 100 ng/L | Female Proportion at 90 dpf | Significantly higher | +59.65% | [3][4][5] |
dpf: days post-fertilization; IDS: initial development stage; GDS: gonadal differentiation stage; GMS: gonadal maturity stage.
Table 2: Cardiovascular and Reproductive Effects of DES in Zebrafish
| Exposure Window | DES Concentration | Endpoint | Observation | Citation |
| 12-48 hpf | 0.1 µM | Heart Beat Frequency | Increased | [6] |
| 12-48 hpf | 0.1 µM | Ventricle Volume | Reduced | [6] |
| 12-48 hpf | 0.1 µM | Aorta Diameter | Reduced | [6] |
| Chronic | Not Specified | Hepatosomatic Index | Reduced | [7] |
| Chronic | Not Specified | Gonadosomatic Index | Reduced | [7] |
| Chronic | Not Specified | Cumulative Egg Production | Decreased (from 1031 to 306 in co-exposure) | [7] |
| Chronic | Not Specified | Fertilization Rate | Reduced by 30.9% (in co-exposure) | [7] |
| Chronic | Not Specified | Hatchability Rate | Reduced by 40.4% (in co-exposure) | [7] |
hpf: hours post-fertilization.
Table 3: Gene Expression Changes in Zebrafish Exposed to DES
| Exposure Window (dpf) | DES Concentration | Tissue/Organ | Gene | Regulation | Fold Change (approx.) | Citation |
| 25-45 (GDS) | 1000 ng/L | Brain | ar | Downregulated | 3-fold | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | ddx4 | Downregulated | 4-fold | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | ghra | Downregulated | 4-fold | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | vtg1 | Upregulated | Significantly | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | vtg2 | Upregulated | Significantly | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | vtg4 | Upregulated | Significantly | [3] |
| 25-45 (GDS) | 1000 ng/L | Brain | vtg5 | Upregulated | Significantly | [3] |
ar: androgen receptor; ddx4: DEAD-box helicase 4; ghra: growth hormone receptor a; vtg: vitellogenin.
Experimental Protocols
Protocol 1: Zebrafish Embryotoxicity Test (ZET) for DES
This protocol outlines a general procedure for assessing the developmental toxicity of DES using the zebrafish embryo model.
Materials:
-
Adult wild-type zebrafish (e.g., AB strain)
-
Breeding tanks
-
Embryo medium (e.g., E3 medium)
-
This compound (DES) stock solution (in a suitable solvent like DMSO)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope
-
Incubator set to 28.5°C
Procedure:
-
Embryo Collection: Set up breeding tanks with adult male and female zebrafish (2:1 ratio) the evening before the experiment. Remove the divider the next morning to allow for spawning. Collect freshly fertilized eggs within 30 minutes of spawning.
-
Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 2-4 cell stage. Discard any unfertilized or damaged embryos.
-
Exposure Preparation: Prepare a serial dilution of DES in embryo medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatment groups and the control group (typically ≤ 0.1%).
-
Exposure: Transfer individual, healthy embryos into the wells of a multi-well plate containing the different concentrations of DES or control medium. Typically, expose embryos from a few hours post-fertilization (hpf) up to 96 or 120 hpf.[8][9]
-
Incubation: Incubate the plates at a constant temperature of 28.5°C with a 14/10-hour light/dark cycle.
-
Endpoint Assessment: Observe the embryos at specific time points (e.g., 24, 48, 72, 96, and 120 hpf) under a stereomicroscope. Record the following endpoints:
-
Mortality: Coagulated embryos are considered dead.
-
Hatching Rate: The percentage of embryos that have hatched at a given time point.
-
Morphological Abnormalities: Record the incidence and severity of malformations such as pericardial edema, yolk sac edema, spinal curvature, tail malformations, and craniofacial defects.[10][11][12]
-
Growth Retardation: Measure the body length of the larvae.[7][10]
-
Cardiovascular Effects: Measure the heart rate and observe for any cardiac abnormalities.[6]
-
-
Data Analysis: Calculate the lethal concentration (LC50) and the no-observed-adverse-effect-level (NOAEL). The teratogenic index (TI = LC25/NOAEL) can be calculated to classify the teratogenic potential of the compound.[8][9]
Protocol 2: Gene Expression Analysis using qRT-PCR
This protocol describes how to assess changes in gene expression in zebrafish larvae exposed to DES.
Materials:
-
Zebrafish larvae previously exposed to DES (as in Protocol 1)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., vtg1, esr1, ar) and a reference gene (e.g., β-actin, ef1α)
Procedure:
-
Sample Collection: At the desired time point, pool a specific number of larvae (e.g., 10-30) from each treatment group. Euthanize the larvae on ice and remove excess medium.
-
RNA Extraction: Homogenize the pooled larvae in TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR reaction in a thermal cycler using an appropriate program.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the DES-treated groups and the control group. Normalize the expression of the target genes to the expression of the reference gene.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: DES-Mediated Endocrine Disruption
Experimental Workflow: Zebrafish Developmental Toxicity Assay
Logical Relationship: DES Exposure to Developmental Outcomes
Conclusion
The zebrafish model provides a robust and efficient platform for investigating the developmental toxicity of this compound and other endocrine-disrupting chemicals. The quantitative data, detailed protocols, and visual representations of pathways and workflows presented here offer a comprehensive resource for researchers, scientists, and drug development professionals. By leveraging the strengths of the zebrafish model, we can gain deeper insights into the mechanisms of endocrine disruption and improve the safety assessment of chemicals and pharmaceuticals.
References
- 1. Zebrafish (Danio rerio) as a model organism for investigating endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zebrafish models for assessing developmental and reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Zebrafish Gonad Development and Endocrine Disruption Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ioxynil and this compound disrupt vascular and heart development in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine disrupting effect and reproductive toxicity of the separate exposure and co-exposure of nano-polystyrene and this compound to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the in vitro developmental toxicity of this compound and estradiol in the zebrafish embryotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Estrogenic Activity of Diethylstilbestrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of established in vitro and in vivo assays used to quantify the estrogenic activity of Diethylstilbestrol (B1670540) (DES), a potent synthetic nonsteroidal estrogen.[1][2] These assays are critical tools for understanding its mechanism of action, assessing its potential for endocrine disruption, and screening for estrogenic or anti-estrogenic properties of other compounds.
Introduction to this compound (DES)
This compound is a synthetic estrogen that was prescribed to pregnant women between 1940 and 1971 to prevent miscarriages and premature labor.[1][3] Subsequent research linked in utero DES exposure to an increased risk of clear cell adenocarcinoma of the vagina and cervix in daughters, as well as other reproductive and health issues in both sons and daughters.[1][3] The primary mechanism of DES is its ability to mimic the action of natural estrogens by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[1] This activation leads to the transcription of target genes involved in cell growth and differentiation.[1] Due to its potent estrogenic activity, DES serves as a reference compound in many estrogenicity assays.[2]
Quantitative Data Summary
The following tables summarize the quantitative estrogenic activity of this compound (DES) in various assays, presented as EC50 (half-maximal effective concentration) and Relative Potency (RP) compared to the endogenous estrogen, 17β-estradiol (E2).
Table 1: In Vitro Assays - Estrogenic Activity of DES
| Assay | Cell Line/System | Endpoint | DES EC50 | DES Relative Potency (E2 = 1) | Reference |
| E-SCREEN | MCF-7 | Cell Proliferation | Not specified | 2.5 | [4] |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | Not specified | 1.1 | [4] |
| Luciferase Reporter Gene Assay | T47D-KBluc | Luciferase Expression | ~0.01 nM | Potent | [5] |
Table 2: In Vivo Assays - Estrogenic Activity of DES
| Assay | Animal Model | Endpoint | DES Relative Potency (E2 = 1) | Reference |
| Uterotrophic Bioassay | Immature Mouse | Uterine Weight Increase | >1 | [6][7] |
| Vitellogenin Assay | Sheepshead Minnow (male) | Vitellogenin Induction | Approximately equal to Ethynylestradiol | [4] |
Signaling Pathway of Estrogen and this compound
Estrogens, including DES, exert their effects primarily through the activation of nuclear estrogen receptors. The following diagram illustrates this signaling pathway.
Caption: Estrogen/DES binds to its receptor, leading to gene transcription.
Experimental Protocols
E-SCREEN (Estrogen-SCREEN) Assay
The E-SCREEN assay is a cell proliferation assay that uses the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors, to assess the estrogenicity of compounds.[8][9]
Experimental Workflow
Caption: Workflow of the E-SCREEN cell proliferation assay.
Detailed Protocol
-
Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Trypsinize cells and seed them into 24-well plates at a density of 20,000 cells per well in 0.5 mL of culture medium. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Remove the seeding medium and wash the cells with phosphate-buffered saline (PBS). Replace with experimental medium (phenol red-free DMEM with 10% charcoal-dextran stripped FBS) to remove any residual estrogens.
-
Treatment: Prepare serial dilutions of this compound (DES) and 17β-estradiol (E2, positive control) in the experimental medium. A vehicle control (e.g., ethanol) should also be included. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.
-
Cell Number Quantification (Sulforhodamine B Assay):
-
Remove the medium and fix the cells with 10% cold trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number in the treated group to the cell number in the vehicle control. The relative proliferative effect (RPE) is calculated as the ratio of the PE of the test compound to the PE of 17β-estradiol, multiplied by 100.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae.[10] This yeast strain contains the human estrogen receptor (hER) gene and an expression plasmid with estrogen response elements (EREs) linked to the lacZ reporter gene, which encodes the enzyme β-galactosidase.[11]
Experimental Workflow
Caption: Workflow of the Yeast Estrogen Screen (YES) assay.
Detailed Protocol
-
Yeast Culture: Inoculate the recombinant yeast strain into a growth medium and incubate at 28-30°C with shaking until the culture reaches an optical density (OD600) of approximately 1.0.[12]
-
Assay Preparation: Prepare an assay medium containing the chromogenic substrate chlorophenol red-β-D-galactopyranoside (CPRG).[12] Seed the assay medium with the yeast culture.
-
Plating and Treatment:
-
In a 96-well microtiter plate, add serial dilutions of DES and E2 (positive control) in ethanol (B145695).[12] Include a vehicle control (ethanol only).
-
Allow the ethanol to evaporate completely.
-
Add the yeast-seeded assay medium to each well.[12]
-
-
Incubation: Seal the plate and incubate at 30-34°C for 48-72 hours.[12]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm for CPRG) using a microplate reader. The color change from yellow to red indicates β-galactosidase activity.
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 value for DES and compare it to that of E2 to determine its relative potency.
Luciferase Reporter Gene Assay
This assay uses mammalian cells that have been transiently or stably transfected with two plasmids: one expressing the estrogen receptor and another containing a luciferase reporter gene under the control of an estrogen-responsive promoter.[5][13][14]
Experimental Workflow
Caption: Workflow for a luciferase reporter gene assay.
Detailed Protocol
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., T47D, which endogenously expresses ER, or HEK293) in the appropriate medium.
-
For transient transfection, co-transfect the cells with an estrogen receptor expression plasmid (if the cell line does not express it endogenously) and a reporter plasmid containing estrogen response elements upstream of a luciferase gene. Stable cell lines expressing these constructs are also commonly used.[13]
-
-
Seeding: Seed the transfected cells into 96-well plates and allow them to attach.
-
Treatment: Replace the medium with a medium containing serial dilutions of DES, E2 (positive control), and a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay reagent containing luciferin to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration to create dose-response curves and calculate EC50 values.
Uterotrophic Bioassay
The uterotrophic bioassay is a well-established in vivo method for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[15][16]
Experimental Workflow
Caption: Workflow of the in vivo uterotrophic bioassay.
Detailed Protocol
-
Animal Model: Use either immature female rodents (weaned but pre-pubertal) or young adult females that have been ovariectomized and allowed sufficient time for uterine regression.
-
Acclimation and Grouping: Acclimate the animals to the laboratory conditions. Randomly assign animals to treatment groups (at least 6 animals per group), including a vehicle control, a positive control (E2), and at least two dose levels of DES.[15]
-
Dosing: Administer the test substance, positive control, or vehicle daily for three consecutive days.[15] The route of administration can be oral gavage or subcutaneous injection.
-
Necropsy and Uterine Weight: Approximately 24 hours after the final dose, euthanize the animals.[15] Carefully dissect the uterus, free it from adhering fat and connective tissue, and record the wet uterine weight. The uterus should then be blotted to remove luminal fluid and the blotted uterine weight recorded.
-
Data Analysis: Calculate the mean and standard deviation of the uterine weights for each group. A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.
Vitellogenin Assay
The vitellogenin assay measures the induction of vitellogenin (VTG), an egg-yolk precursor protein, in male or juvenile fish exposed to estrogenic compounds.[17] VTG is normally produced by females, but its synthesis can be induced in males by exposure to estrogens.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cellular and molecular effects of developmental exposure to this compound: implications for other environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 4. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, this compound, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. A universal assay for vitellogenin in fish mucus and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Diethylstilbestrol-Induced Gene Expression Changes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, has been the subject of extensive research due to its profound and lasting effects on the reproductive tract and its association with an increased risk of cancer.[1][2] Understanding the molecular mechanisms underlying DES-induced toxicity is crucial for both toxicological assessment and the development of potential therapeutic interventions. A key aspect of this is the accurate quantification of changes in gene expression following DES exposure. These application notes provide an overview of the signaling pathways affected by DES and detailed protocols for quantifying the resultant gene expression changes using modern molecular biology techniques.
The primary mechanism of DES involves its interaction with estrogen receptors (ERα and ERβ).[2][3] As a potent estrogen agonist, DES binds to these receptors, inducing a conformational change that allows the receptor-ligand complex to translocate to the nucleus.[3][4] Once in the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[2][3] This can lead to a cascade of cellular events, including altered cell growth, differentiation, and apoptosis.[2]
Key Signaling Pathways Altered by this compound
DES exposure can perturb a multitude of signaling pathways, leading to both acute and long-term changes in cellular function. The following diagram illustrates the primary signaling cascade initiated by DES.
Caption: this compound (DES) signaling pathway.
Developmental exposure to DES has been shown to alter the expression of critical developmental genes, such as the Hox and Wnt gene families, which are essential for the proper formation of the reproductive tract.[1][5][6] Furthermore, DES can influence the expression of proto-oncogenes like c-fos, c-jun, and c-myc, as well as genes involved in apoptosis (e.g., Bcl-2) and DNA repair, potentially contributing to its carcinogenic properties.[1][7]
Quantitative Data Summary
The following tables summarize the reported changes in the expression of key genes in response to DES treatment, as determined by various molecular techniques.
Table 1: DES-Induced Changes in Developmental Gene Expression
| Gene | Tissue/Cell Line | Method | Fold Change | Reference |
| Hoxa10 | Mouse Uterus | Microarray | Downregulated | [8] |
| Hoxa11 | Mouse Uterus | Microarray | Downregulated | [8] |
| Wnt7a | Mouse Uterus | Microarray | Downregulated | [5][8] |
Table 2: DES-Induced Changes in Proto-Oncogene and Apoptotic Gene Expression
| Gene | Tissue/Cell Line | Method | Fold Change | Reference |
| c-myc | Human Müllerian Duct Cells | Microarray | Upregulated | [9][10] |
| c-fos | Mouse Uterus | Not Specified | Upregulated | [1] |
| c-jun | Mouse Uterus | Not Specified | Upregulated | [1] |
| Apoptotic Program Genes | Mouse Leydig Cells | Microarray | Downregulated | [7] |
| DNA Repair Genes | Mouse Leydig Cells | Microarray | Downregulated | [7] |
Experimental Protocols
Accurate quantification of DES-induced gene expression changes is paramount for understanding its biological impact. The following sections provide detailed protocols for three widely used techniques: quantitative real-time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-Seq).
Experimental Workflow Overview
The general workflow for analyzing DES-induced gene expression changes is depicted below.
Caption: General experimental workflow.
Protocol 1: Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and specific method for quantifying the expression of a targeted set of genes.[11][12]
1. Cell Culture and DES Treatment:
-
Culture cells of interest (e.g., human primitive Müllerian duct cells, mouse Leydig cells) in appropriate media and conditions.
-
Treat cells with the desired concentration of DES (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[11]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[11]
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
5. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Aliquot the master mix into a qPCR plate and add the cDNA samples.
6. qPCR Instrument Program:
-
Run the qPCR plate in a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.[13]
-
7. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[14]
Protocol 2: Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.[7][9]
1. Sample Preparation:
-
Follow steps 1-3 from the qPCR protocol to obtain high-quality total RNA.
2. cDNA Labeling and Fragmentation:
-
Synthesize double-stranded cDNA from the total RNA.
-
In vitro transcribe the cDNA to generate cRNA, incorporating fluorescently labeled nucleotides (e.g., cyanine-3 or cyanine-5).
-
Fragment the labeled cRNA to a uniform size.
3. Hybridization:
-
Hybridize the fragmented and labeled cRNA to a microarray chip containing thousands of gene-specific probes.
-
Incubate the hybridization for a specified time (e.g., 16-18 hours) in a hybridization oven.
4. Washing and Scanning:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Scan the chip using a microarray scanner to detect the fluorescence intensity at each probe spot.
5. Data Acquisition and Analysis:
-
Use specialized software to quantify the fluorescence intensities for each spot on the array.
-
Normalize the data to account for variations in labeling and hybridization efficiency.
-
Perform statistical analysis to identify genes that are differentially expressed between DES-treated and control samples. This often involves setting a fold-change threshold (e.g., >1.5 or 2-fold) and a p-value cutoff (e.g., <0.05).
Protocol 3: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of gene expression with high accuracy.[15][16]
1. Library Preparation:
-
Follow steps 1-3 from the qPCR protocol to obtain high-quality total RNA.
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA into smaller pieces.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR amplify the library to generate a sufficient quantity for sequencing.
2. Library Quality Control:
-
Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit).
3. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between DES-treated and control groups, controlling for false discovery rate (FDR).[15][17][18]
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to quantify and analyze the changes in gene expression induced by this compound. By employing these methodologies, scientists can gain deeper insights into the molecular toxicology of DES, identify potential biomarkers of exposure, and contribute to the development of strategies to mitigate its adverse health effects. The choice of technique will depend on the specific research question, with qPCR being ideal for targeted gene analysis and microarray and RNA-Seq offering a more global view of the transcriptome.
References
- 1. This compound Gene Changes and Proposed Mechanisms of Action [this compound.co.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Diphosphate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound exposure in utero: a paradigm for mechanisms leading to adult disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Microarray and gene ontology analyses reveal downregulation of DNA repair and apoptotic pathways in this compound-exposed testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 9. Analysis of gene expression induced by this compound (DES) in human primitive Mullerian duct cells using microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Analysis of gene expression induced by this compound (DES) in human primitive Müllerian duct cells using microarray [search.isc.ac]
- 11. benchchem.com [benchchem.com]
- 12. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 13. oaepublish.com [oaepublish.com]
- 14. Real-time polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 15. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A transcriptome software comparison for the analyses of treatments expected to give subtle gene expression responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Diethylstilbestrol in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylstilbestrol (B1670540) (DES) is a synthetic nonsteroidal estrogen that was previously prescribed for various medical conditions. Due to its adverse health effects, its use has been largely discontinued, but it remains a compound of interest in toxicology and environmental monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for researchers in drug development, food safety, and environmental science.
Signaling Pathway of this compound
This compound exerts its biological effects primarily by acting as a potent agonist of estrogen receptors (ERα and ERβ).[1][2][3] Upon binding, DES activates these receptors, causing them to translocate to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), which initiates the transcription of target genes involved in cellular processes like growth and differentiation.[1] The potent and prolonged activation of these receptors by DES can disrupt normal hormonal balance.[1]
Figure 1: Simplified signaling pathway of this compound (DES).
Experimental Protocol
This protocol is based on established methods for the analysis of DES in animal and fishery products.[4]
Materials and Reagents
-
This compound (DES) reference standard (≥98% purity)[4]
-
Acetonitrile, Ethanol, Ethyl acetate (B1210297), n-Hexane (LC-MS grade)[4]
-
Water, distilled or purified[4]
-
Sodium acetate[4]
-
Acetic acid[4]
-
β-glucuronidase solution[4]
-
Ethylenediamine-N-propylsilanized silica (B1680970) gel SPE cartridges (1,000 mg)[4]
-
Ammonium (B1175870) acetate
Sample Preparation Workflow
Figure 2: Experimental workflow for DES quantification in tissue.
Detailed Experimental Steps
-
Extraction:
-
Weigh 10.0 g of the homogenized tissue sample.[4]
-
Add 50 mL of ethanol/water (9:1, v/v), homogenize, and centrifuge at 3,000 rpm for 5 minutes.[4]
-
Collect the supernatant.[4]
-
To the residue, add 30 mL of ethanol/water (9:1, v/v), homogenize, and centrifuge again.[4]
-
Combine the supernatants and adjust the final volume to exactly 100 mL with ethanol/water (9:1, v/v).[4]
-
-
Hydrolysis (for conjugated DES):
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an ethylenediamine-N-propylsilanized silica gel cartridge (1,000 mg) with 5 mL of ethyl acetate.[4]
-
Load the dissolved residue from the LLE step.
-
Wash the cartridge with 10 mL of ethyl acetate.[4]
-
Elute the analyte with 10 mL of ethanol/ethyl acetate (1:9, v/v).[4]
-
Concentrate the eluate at below 40°C and remove the solvent.[4]
-
Dissolve the final residue in exactly 1 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[4]
-
LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Octadecylsilanized silica gel (e.g., C18), 2.1 mm x 150 mm, 3 µm[4] |
| Column Temperature | 40°C[4] |
| Mobile Phase | Acetonitrile / 2 mmol/L ammonium acetate (3:2, v/v)[4] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 267.2[5][6] |
| Product Ion (m/z) | 237.2[5] or 237.3[7] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for DES quantification in various biological matrices.
| Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Animal & Fishery Products | 0.0005 mg/kg | - | - | [4] |
| Human Plasma | 0.1 ng/mL | - | >90% | [6] |
| Human Plasma | 0.1 ng/mL | - | - | [5] |
| Fish Tissue | 0.0475 µg/kg | 0.0142 µg/kg | 86.1 - 106 | [8] |
| Bovine Milk | - | - | >81% | [5] |
Method Validation
For reliable quantification, the analytical method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.[9]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[9]
-
Recovery: The efficiency of the extraction process.[9]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[10]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[9]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. The described method, including sample preparation and instrumental analysis, offers high sensitivity and selectivity. Proper method validation is crucial to ensure the accuracy and reliability of the results. This methodology is a valuable tool for researchers in various scientific disciplines investigating the presence and effects of DES.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoassay Techniques for Detecting Diethylstilbestrol (DES) in Serum
Introduction
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that was previously used for various medical purposes. Due to its classification as an endocrine disruptor and potential carcinogen, its use has been banned in food-producing animals. Consequently, sensitive and reliable methods for detecting DES residues in biological matrices, such as serum, are crucial for food safety monitoring, toxicological studies, and clinical research. Immunoassays offer a powerful platform for this purpose, providing high throughput, specificity, and sensitivity.
This document provides detailed application notes and protocols for three common immunoassay techniques used to detect DES in serum: Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescence Immunoassay (CLIA), and Fluorescence Immunoassay (FIA). These guidelines are intended for researchers, scientists, and drug development professionals.
Serum Sample Preparation
Analyzing analytes in serum presents challenges due to the complex matrix, which includes a high abundance of proteins like albumin and immunoglobulins that can interfere with the assay.[1][2] Proper sample preparation is a critical step to remove these interfering substances and extract DES, ensuring accurate and reliable results.
Protocol: Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general procedure for extracting DES from serum.
Materials:
-
Serum sample
-
6 M Phosphoric Acid (H₃PO₄)[3]
-
Acetonitrile[3]
-
Vortex mixer
-
Centrifuge
-
SPE cartridges (e.g., C18)
-
Deionized water
-
Assay buffer
Procedure:
-
Protein Precipitation & Extraction:
-
To 1 mL of serum sample, add 200 µL of 6 M H₃PO₄ and vortex for 10 seconds.[3]
-
Add 3 mL of acetonitrile (B52724) for extraction.[3]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at >3000 x g for 10 minutes.[3]
-
-
Evaporation:
-
Reconstitution:
-
Dissolve the dried residue in 1 mL of the appropriate assay buffer (e.g., 40% Methanol Solution).[4] This solution is now ready for immunoassay analysis.
-
-
(Optional) SPE Cleanup for Higher Purity:
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute DES with a high-organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness and reconstitute in the final assay buffer.
-
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
Competitive ELISA is the most common immunoassay format for detecting small molecules like DES.[3][4] In this assay, free DES in the sample competes with a known amount of enzyme-labeled DES (conjugate) for binding to a limited number of specific antibodies coated on a microplate.[5] The signal is inversely proportional to the concentration of DES in the sample.
Protocol: DES Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[4][5]
Materials:
-
Anti-DES antibody-coated 96-well microplate
-
DES standards (0, 0.05, 0.15, 0.45, 1.35, 4.05 ppb)
-
DES-HRP (Horseradish Peroxidase) conjugate
-
Prepared serum samples
-
Wash Buffer (e.g., 20x concentrated)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare wash buffer by diluting the concentrated stock with deionized water.
-
Add Standards and Samples:
-
Pipette 50 µL of each DES standard and prepared serum sample into their respective wells in duplicate.[4]
-
-
Add Antibody/Conjugate:
-
Incubation (Competition):
-
Washing:
-
Discard the solution from the plate.
-
Wash the plate 3-5 times with 250-300 µL of diluted wash buffer per well.[5]
-
-
Substrate Reaction:
-
Stopping Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
-
Measurement:
-
Read the optical density (OD) immediately at 450 nm using a microplate reader.
-
-
Calculation:
-
Calculate the average OD for each standard and sample.
-
Construct a standard curve by plotting the OD values against the logarithm of the DES standard concentrations.
-
Determine the DES concentration in the samples by interpolating their OD values from the standard curve.[3]
-
Chemiluminescence Immunoassay (CLIA)
CLIA operates on a similar principle to ELISA but uses a chemiluminescent label (e.g., luminol, acridinium (B8443388) esters) instead of an enzyme.[6] The reaction of the label with a substrate produces light, which is measured by a luminometer. CLIA often provides superior sensitivity and a wider dynamic range compared to colorimetric ELISA.[6][7]
Protocol: General DES CLIA
Procedure:
-
Reaction: In a reaction tube or well, combine the prepared serum sample, a DES-conjugate labeled with a chemiluminescent molecule, and magnetic microparticles coated with anti-DES antibodies.
-
Incubation: Incubate the mixture to allow competition between the sample DES and the labeled DES for antibody binding sites.
-
Separation: Apply a magnetic field to immobilize the microparticles. Aspirate and wash the particles to remove unbound components.
-
Signal Generation: Add trigger solutions (e.g., peroxide and sodium hydroxide (B78521) for luminol) to initiate the chemiluminescent reaction.
-
Detection: Immediately measure the light emission (Relative Light Units, RLU) using a luminometer. The RLU signal is inversely proportional to the concentration of DES in the sample.[7]
Fluorescence Immunoassay (FIA)
FIA utilizes a fluorescent dye (fluorophore) as the label.[8] The principle is analogous to ELISA and CLIA, involving a competitive binding reaction. After excitation with light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is quantified.[9] Time-Resolved FIA (TR-FIA) is an advanced version that uses lanthanide chelates to minimize background fluorescence, further enhancing sensitivity.
Protocol: General DES FIA
Procedure:
-
Reaction: Add the prepared serum sample and a fluorescently-labeled DES tracer to a microplate well coated with anti-DES antibodies.
-
Incubation: Incubate the plate to facilitate the competitive binding reaction.
-
Washing: Wash the wells to remove unbound tracer and sample components.
-
Detection: Place the microplate in a fluorescence reader. The instrument exposes each well to an excitation light source and measures the intensity of the emitted fluorescence. The signal is inversely related to the DES concentration in the sample.[10]
Quantitative Data Summary
The performance of immunoassays can vary based on the specific reagents, format, and sample matrix. The table below summarizes typical quantitative data for DES detection using various immunoassay kits.
| Parameter | ELISA Kit 1 | ELISA Kit 2 | Immunochromatographic Assay (ICA) | Representative CLIA* |
| Detection Principle | Competitive ELISA | Competitive ELISA | Competitive ICA | Competitive CLIA |
| Limit of Detection (LOD) | 0.5 ppb (µg/kg)[4] | 0.025 ppb[11] | 25 ng/g (ppb)[12] | ~1.43 ng/mL (ppb)[7] |
| Assay Range | 0.025 - 2.025 ppb[11] | N/A | Qualitative/Semi-Quantitative | N/A |
| Sample Type | Muscle, Liver[4] | Urine, Tissue, Feed[11] | Milk, Tissue[12] | Serum[7] |
| Assay Time | ~1.5 hours | ~1-3 hours[11] | ~10 minutes[12] | < 4 hours[13] |
| Intra-Assay CV (%) | < 8%[11] | N/A | N/A | 3.66% - 6.56%[7] |
| Inter-Assay CV (%) | < 12%[11] | N/A | N/A | 4.19% - 7.01%[7] |
| Recovery Rate (%) | N/A | N/A | N/A | 93.22% - 107.99%[7] |
*Note: CLIA data is representative, derived from an assay for a different small molecule in serum, to illustrate typical performance characteristics.[7] N/A indicates data not available in the cited sources.
References
- 1. Serum or Plasma Sample Preparation for Two-Dimensional Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atzlabs.com [atzlabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. xiamenbiotime.com [xiamenbiotime.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Immunoassay (FIA) - Creative Biolabs [creative-biolabs.com]
- 9. google.com [google.com]
- 10. Evaluation of fluorescence immunoassay for total and unbound serum concentrations of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genebiosystems.com [genebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethylstilbestrol (DES) Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation, handling, and use of Diethylstilbestrol (DES) solutions in laboratory experiments. The information is intended to ensure safety, accuracy, and reproducibility in research applications.
Introduction
This compound (DES) is a synthetic nonsteroidal estrogen that has been widely used in research to study the effects of estrogen signaling.[1] It is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Understanding the proper preparation of DES solutions is critical for obtaining reliable and consistent experimental results.
Safety Precautions
This compound is classified as a known human carcinogen and may cause harm to the unborn child.[2] It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times when handling DES. All work with solid DES and concentrated stock solutions should be performed in a chemical fume hood.[3] Consult the Safety Data Sheet (SDS) for complete safety information.
Solubility and Stability
DES is a white crystalline powder that is practically insoluble in water but soluble in organic solvents.[2][3] Stock solutions are typically prepared in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [3] |
| DMSO | ~30-100 mg/mL | [3][4] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [3] |
| Water | Insoluble | [4] |
Stability:
-
Solid: Stable for up to 4 years when stored at -20°C.[3]
-
Stock Solutions (in Ethanol or DMSO): Store at -20°C in tightly sealed vials, protected from light. It is recommended to make fresh stock solutions every 3 months. For long-term storage (-80°C), solutions can be stable for up to 2 years.[5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Sparingly soluble and not stable. It is not recommended to store aqueous solutions for more than one day.[3]
This compound Signaling Pathway
DES exerts its biological effects primarily through the estrogen receptors. The binding of DES to ERα and ERβ initiates a cascade of events leading to the regulation of target gene expression.
Caption: this compound (DES) signaling pathway.
Experimental Protocols
Preparation of a 10 mM DES Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of DES in ethanol.
Materials:
-
This compound (MW: 268.36 g/mol )
-
Absolute Ethanol (ACS grade or higher)
-
Sterile glass vial with a screw cap
-
Analytical balance
-
Chemical fume hood
-
Vortex mixer
Procedure:
-
Weighing DES: In a chemical fume hood, carefully weigh out 2.68 mg of DES powder and transfer it to a sterile glass vial.
-
Adding Solvent: Add 1 mL of absolute ethanol to the vial.
-
Dissolving DES: Tightly cap the vial and vortex thoroughly until the DES is completely dissolved. The solution should be clear.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Wrap the vial in aluminum foil to protect it from light and store it at -20°C.
Preparation of Working Solutions for Cell Culture Experiments
This protocol provides a general method for preparing working solutions of DES from the 10 mM stock solution for treating cells in culture (e.g., MCF-7 breast cancer cells).
Materials:
-
10 mM DES stock solution in ethanol
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to make an intermediate dilution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 by adding 10 µL of the 10 mM stock to 90 µL of absolute ethanol.
-
Final Dilution in Culture Medium: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. This can be done in a stepwise manner:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Then, add 100 µL of the 10 µM solution to 900 µL of cell culture medium to get a final concentration of 1 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of the solvent (e.g., ethanol) used to prepare the DES working solutions.
-
Treatment of Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired final concentration of DES or the vehicle control.
Table 2: Example Dilution Series for Cell Culture
| Stock Solution Concentration | Intermediate Dilution | Final Concentration | Volume of Stock/Intermediate to add to 1 mL of Medium |
| 10 mM | N/A | 10 µM | 1 µL |
| 10 mM | N/A | 1 µM | 0.1 µL (or use intermediate) |
| 1 mM (Intermediate) | 1:10 from 10 mM stock | 1 µM | 1 µL |
| 1 mM (Intermediate) | 1:10 from 10 mM stock | 100 nM | 0.1 µL (or use further intermediate) |
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using DES.
Caption: General workflow for a cell-based experiment with DES.
References
Methodology for Assessing Diethylstilbestrol's Impact on Fertility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies used to assess the impact of Diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen, on fertility. The following application notes and protocols are designed to guide researchers in designing and executing robust studies to evaluate the reproductive toxicity of DES and other potential endocrine-disrupting chemicals (EDCs).
Introduction
This compound (DES) is a nonsteroidal estrogen that was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages.[1] Subsequent research revealed its detrimental effects on the reproductive health of the offspring exposed in utero.[2] Women exposed to DES have shown higher rates of infertility (33% compared to 14% in unexposed women), pregnancy complications, and reproductive cancers.[2] In utero exposure to DES is associated with structural abnormalities of the reproductive tract in both females and males.[3][4] These effects can even be transgenerational, impacting the fertility and reproductive development of subsequent generations.[5]
The primary mechanism of DES's toxicity is its function as a potent agonist for both estrogen receptors, ERα and ERβ, leading to the disruption of normal hormonal signaling.[1][6] DES has been shown to be more potent than the natural estrogen, estradiol.[1] Furthermore, DES can alter the expression of critical developmental genes, such as the Hox and Wnt gene families, which are essential for the proper differentiation of the reproductive tract.[7][8][9]
This document outlines key in vivo and in vitro experimental protocols to assess the impact of DES on female and male fertility, summarizes relevant quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Impact of DES on Fertility
The following tables summarize key quantitative data from studies on the impact of DES on fertility parameters in both humans and animal models.
Table 1: Impact of In Utero DES Exposure on Human Female Fertility and Pregnancy Outcomes
| Parameter | DES-Exposed Women | Unexposed Women | Reference |
| Infertility Rate | 33% | 14% | [2] |
| Preterm Delivery | Nearly 3 times more likely | - | [2] |
| Ectopic Pregnancy | 5 times more likely | - | [2] |
| Spontaneous Abortions | Twice as likely | - | [2] |
| Stillbirth | 8.9% | 2.6% | [2] |
Table 2: Dose-Dependent Effects of Prenatal DES Exposure on Female Mouse Fertility (CD-1 Mice)
| DES Dose (µg/kg/day, s.c., gestation days 9-16) | Reproductive Capacity | Key Findings | Reference |
| 0.01 | Minimally subfertile | Dose-related decrease in reproductive capacity. | [10] |
| 100 | High frequency of total sterility | Reduced number of litters and smaller litter sizes. | [10] |
| 10 (gavage, gestation days 9-16) | - | Reduced endometrium thickness, increased polyovular follicles. | [11] |
Table 3: Impact of In Utero DES Exposure on Human Male Fertility
| Parameter | DES-Exposed Men | Unexposed Men | Reference |
| Epididymal Cysts | 21% | 5% | [3] |
| Cryptorchidism | Increased risk | - | [3] |
Table 4: In Vitro Effects of DES on Bovine Oocyte Maturation and Embryo Development
| DES Concentration | Effect on Nuclear Maturation | Effect on Cumulus Expansion | Effect on Blastocyst Rate | Reference |
| 10⁻⁹ M | No significant effect | No significant effect | No significant effect | [12] |
| 10⁻⁷ M | No significant effect | No significant effect | No significant effect | [12] |
| 10⁻⁵ M | Statistically significant reduction (3% vs 84%) | Statistically significant reduction (2.8-fold vs 3.6-fold) | Statistically significant reduction (3% vs 32%) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of DES on fertility.
In Vivo Assessment in Animal Models (Mouse)
Animal models, particularly mice, are crucial for studying the effects of DES on fertility in a controlled environment.[5][10]
3.1.1. Protocol for Prenatal DES Exposure in Mice
This protocol describes the administration of DES to pregnant mice to study its effects on their offspring.
Materials:
-
Timed-pregnant CD-1 mice
-
This compound (DES)
-
Corn oil (vehicle)
-
Gavage needles or subcutaneous injection supplies
-
Animal housing and care facilities
Procedure:
-
Animal Acclimation: Upon arrival, allow timed-pregnant mice to acclimate for at least 3 days.
-
Dose Preparation: Prepare DES solutions in corn oil at the desired concentrations (e.g., 0.01, 10, 100 µg/kg body weight).[10][11] A vehicle control group receiving only corn oil is essential.
-
Dosing: From gestational day 9 to 16, administer the prepared DES solution or vehicle to the pregnant dams daily via oral gavage or subcutaneous injection.[10][11]
-
Monitoring: Monitor the dams daily for any signs of toxicity.
-
Birth and Weaning: Allow the dams to give birth naturally. Record litter size, number of live/dead pups, and pup weights. Wean the F1 generation at postnatal day 21.
-
F1 Generation Studies: The F1 offspring are then used for fertility assessment and other analyses as described in the following protocols. For transgenerational studies, the F1 females are bred with unexposed males to generate the F2 generation, and so on.[5]
3.1.2. Protocol for Female Fertility Assessment in Mice (Repetitive Breeding)
This protocol, adapted from the "repetitive forced breeding technique," assesses the overall reproductive capacity of female mice.[10]
Materials:
-
F1 female mice (DES-exposed and control)
-
Proven fertile, unexposed male mice
-
Breeding cages
-
Vaginal plug checking supplies
Procedure:
-
Pairing: At 8 weeks of age, pair each F1 female with a proven fertile, unexposed male for a continuous period (e.g., 4-6 months).
-
Mating Confirmation: Check for the presence of a vaginal plug daily to confirm mating. The day a plug is found is considered gestational day 0.5.[13][14]
-
Pregnancy and Littering: Monitor the females for signs of pregnancy. Once a litter is born, record the date of birth, litter size, and number of live/dead pups.
-
Re-mating: After a litter is weaned (around 21 days), the female remains with the male to allow for subsequent pregnancies.
-
Data Collection: Over the breeding period, record the following for each female:
-
Mating Index: (Number of females with vaginal plugs / Number of females paired) x 100
-
Pregnancy Rate: (Number of pregnant females / Number of females with vaginal plugs) x 100
-
Fertility Index: (Number of females with litters / Number of females paired) x 100
-
Gestation Index: (Number of live litters / Number of pregnant females) x 100
-
Average Litter Size: Total number of pups born / Number of litters
-
Inter-litter Interval: The time between consecutive litters.
-
3.1.3. Protocol for Histological Analysis of the Female Reproductive Tract in Mice
This protocol outlines the steps for examining the morphology of the uterus and ovaries.
Materials:
-
F1 female mice at a specific age (e.g., sexual maturity)
-
4% Paraformaldehyde (PFA) or Bouin's solution for fixation
-
Ethanol (B145695) series (70%, 80%, 90%, 100%) for dehydration
-
Xylene for clearing
-
Paraffin (B1166041) wax for embedding
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection: Euthanize the F1 female mice and carefully dissect the uterus and ovaries.
-
Fixation: Immediately fix the tissues in 4% PFA or Bouin's solution for 24 hours at 4°C.[15]
-
Processing:
-
Wash the tissues in 70% ethanol.
-
Dehydrate the tissues through a graded series of ethanol (e.g., 70%, 80%, 90%, 100%), with each step lasting 1-2 hours.[15]
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.[16]
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphological evaluation.[16]
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for:
-
Uterus: Endometrial thickness, glandular development, myometrial organization, and any abnormalities like hyperplasia or adenomyosis.[11][15][17]
-
Ovary: Number and stages of developing follicles (primordial, primary, secondary, antral), presence and number of corpora lutea, and any signs of abnormalities like polyovular follicles or atretic follicles.[11]
-
In Vitro Assessment of DES on Female Fertility
In vitro models provide a controlled system to study the direct effects of DES on oocyte and embryo development. The bovine model is a valuable tool for these assessments.[12][18]
3.2.1. Protocol for Bovine In Vitro Oocyte Maturation (IVM) and Embryo Production
Materials:
-
Bovine ovaries from a local abattoir
-
Oocyte collection medium
-
In vitro maturation (IVM) medium
-
DES stock solution
-
In vitro fertilization (IVF) medium with frozen-thawed bull semen
-
In vitro culture (IVC) medium
-
Incubator with controlled atmosphere (5% CO₂, 20% O₂, 38.5°C)
Procedure:
-
Oocyte Aspiration: Aspirate cumulus-oocyte complexes (COCs) from antral follicles of bovine ovaries.
-
Oocyte Selection: Select COCs with a complete, compact cumulus cell investment and a homogenous ooplasm.
-
In Vitro Maturation (IVM):
-
Culture the selected COCs in IVM medium for 22-24 hours.
-
For experimental groups, supplement the IVM medium with varying concentrations of DES (e.g., 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M) and a vehicle control.[12]
-
-
Assessment of Oocyte Maturation:
-
Nuclear Maturation: After IVM, denude the oocytes of cumulus cells and stain with a DNA-binding fluorescent dye (e.g., Hoechst 33342) to assess the stage of meiosis.
-
Cumulus Expansion: Measure the degree of cumulus cell expansion, which is an indicator of oocyte maturation.
-
-
In Vitro Fertilization (IVF): Co-incubate the matured oocytes with capacitated bull sperm for 18-22 hours.
-
In Vitro Culture (IVC): Culture the presumptive zygotes in IVC medium for 7-8 days.
-
Assessment of Embryo Development:
-
Cleavage Rate: Determine the percentage of zygotes that have cleaved to the 2- to 8-cell stage on day 3 post-insemination.
-
Blastocyst Rate: Determine the percentage of zygotes that have developed to the blastocyst stage on days 7 and 8 post-insemination.[18]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by DES and the experimental workflows described above.
Signaling Pathways
Experimental Workflows
Conclusion
The methodologies outlined in this document provide a robust framework for assessing the impact of DES and other potential EDCs on fertility. A combination of in vivo animal models and in vitro assays is essential for a comprehensive evaluation of reproductive toxicity. The provided protocols offer a starting point for researchers, which can be adapted based on specific research questions. The disruption of estrogen signaling and developmental gene expression by DES underscores the importance of understanding the molecular mechanisms of endocrine disruption to protect reproductive health.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. DES Follow-up Study at the National Cancer Institute - NCI [dceg.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Endocrine disruptors in female reproductive tract development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine Disruptors Affect Developmental Programming of HOX Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Hox Genes in Female Reproductive Tract Development, Adult Function, and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced fertility in female mice exposed transplacentally to this compound (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bovine In Vitro Oocyte Maturation and Embryo Production Used as a Model for Testing Endocrine Disrupting Chemicals Eliciting Female Reproductive Toxicity With this compound as a Showcase Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clearh2o.com [clearh2o.com]
- 14. Fertility test of mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 16. Histopathologic Changes in the Uterus, Cervix and Vagina of Immature CD-1 Mice Exposed to Low Doses of Perfluorooctanoic Acid (PFOA) in a Uterotrophic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of prenatal exposure of mice to "low-dose" this compound and the development of adenomyosis associated with evidence of hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Bovine In Vitro Oocyte Maturation and Embryo Production Used as a Model for Testing Endocrine Disrupting Chemicals Eliciting Female Reproductive Toxicity With this compound as a Showcase Compound [frontiersin.org]
Application Notes and Protocols for Studying Epigenetic Modifications Induced by Diethylstilbestrol (DES)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the epigenetic alterations caused by Diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen known for its long-term health consequences. The following sections detail the key signaling pathways involved, protocols for essential experimental techniques, and a summary of quantitative data from relevant studies.
Introduction
This compound (DES) is a synthetic nonsteroidal estrogen that was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages.[1] Subsequent research has linked in utero DES exposure to an increased risk of various health problems in the offspring, including reproductive tract abnormalities, infertility, and certain types of cancer.[1][2] The molecular mechanisms underlying these persistent effects are understood to involve epigenetic modifications, which alter gene expression without changing the DNA sequence itself. These modifications include DNA methylation, histone modifications, and changes in the expression of non-coding RNAs.[3][4] Studying these epigenetic changes is crucial for understanding the pathophysiology of DES-related disorders and for the development of potential therapeutic interventions.
Key Signaling Pathway: Estrogen Receptor α (ERα) Mediated Epigenetic Alterations
The biological effects of DES are primarily mediated through the estrogen receptor α (ERα), a member of the nuclear receptor superfamily.[2][3] Upon binding to DES, ERα undergoes a conformational change, allowing it to bind to estrogen response elements (EREs) in the promoter regions of target genes or to interact with other transcription factors.[1][2] This can lead to the recruitment of epigenetic modifying enzymes, such as DNA methyltransferases (DNMTs) and histone-modifying enzymes, resulting in altered gene expression.[2][5]
A key target of DES-induced epigenetic silencing is the HOXA10 gene, which is crucial for the development of the female reproductive tract.[5][6] In utero DES exposure has been shown to cause hypermethylation of the HOXA10 promoter, leading to its repression.[5][6] Additionally, DES can influence the expression of genes involved in cell proliferation and differentiation, such as EGF, EMB, EGFR, WNT11, FOS, and TGFB1, through alterations in DNA methylation.[7] DES has also been shown to modulate the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which can, in turn, regulate the expression of target genes involved in various cellular processes.[3][8]
Experimental Workflow for Studying DES-Induced Epigenetic Modifications
A typical workflow for investigating the epigenetic effects of DES involves several key stages, from sample preparation to data analysis and interpretation.
Quantitative Data Summary
The following tables summarize quantitative data on epigenetic modifications and gene expression changes induced by DES exposure from various studies.
Table 1: DES-Induced Changes in DNA Methylation
| Gene/Region | Tissue/Cell Line | DES Treatment | Change in Methylation | Method | Reference |
| HOXA10 Intron | Mouse Uterus | In utero | Increased CpG methylation frequency (P = 0.017) | Bisulfite Sequencing | [5][6] |
| HOXA10 Promoter & Intron | Mouse Uterus (caudal) | In utero | Higher methylation level (P < 0.01) | Bisulfite Sequencing | [5][6] |
| Svs4 Promoter | Mouse Seminal Vesicle | Neonatal | Prevented demethylation at 4 CpG sites | Bisulfite Sequencing | [2] |
| Ltf Promoter | Mouse Seminal Vesicle | Neonatal | Altered methylation from methylated to unmethylated at 2 CpG sites | Bisulfite Sequencing | [2] |
| cg19830739 (EGF gene) | Human Blood | In utero | Lower methylation levels (P < 0.0001) | Illumina HumanMethylation450 BeadChip | [7] |
Table 2: DES-Induced Changes in Gene Expression
| Gene | Tissue/Cell Line | DES Treatment | Log2 Fold Change | Method | Reference |
| DNMT1 | Mouse Uterus | In utero | Increased expression | Not specified | [5] |
| DNMT3b | Mouse Uterus | In utero | Increased expression | Not specified | [5] |
| DNMT3A | Mouse Seminal Vesicle | Neonatal | Increased expression | Not specified | [2] |
| MBD2 | Mouse Seminal Vesicle | Neonatal | Increased expression | Not specified | [2] |
| HDAC2 | Mouse Seminal Vesicle | Neonatal | Increased expression | Not specified | [2] |
| CYP26A1 | Not specified | Not specified | > 0.6 | RNA-seq & RT-qPCR | [9] |
| CYP26B1 | Not specified | Not specified | > 0.6 | RNA-seq & RT-qPCR | [9] |
Table 3: DES-Induced Changes in microRNA Expression
| microRNA | Tissue/Cell Line | DES Treatment | Change in Expression | Target Gene(s) | Reference |
| miR-18b | Mouse Thymocytes | Prenatal | Decreased | FasL | [3] |
| miR-23a | Mouse Thymocytes | Prenatal | Decreased | Fas | [3] |
Experimental Protocols
DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation. The protocol involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated sites.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from DES-treated and control cells or tissues using a standard DNA extraction kit.
-
Bisulfite Conversion:
-
Quantify the extracted DNA and use 200-500 ng for bisulfite conversion.
-
Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) and follow the manufacturer's instructions. This typically involves:
-
Denaturation of DNA.
-
Incubation with the bisulfite conversion reagent at 50°C for 12-16 hours in the dark.
-
Desulfonation of the bisulfite-treated DNA.
-
Elution of the converted DNA.
-
-
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., HOXA10 promoter). Primers should not contain CpG sites.
-
Perform PCR using a hot-start DNA polymerase. A typical PCR program is:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of: 95°C for 30 seconds, 55-60°C for 30 seconds, and 72°C for 30 seconds.
-
Final extension at 72°C for 7 minutes.
-
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products using a gel extraction kit or PCR purification kit.
-
Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
-
Data Analysis:
-
Align the sequencing reads to the in silico converted reference sequence.
-
Quantify the methylation level at each CpG site by calculating the percentage of cytosine reads versus the total number of cytosine and thymine (B56734) reads.
-
Histone Modification Analysis by Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of specific proteins, including modified histones.
Protocol:
-
Chromatin Cross-linking and Preparation:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with 0.125 M glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27ac) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of proteinase K.
-
-
DNA Purification:
-
Purify the immunoprecipitated DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample using a commercial library preparation kit (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the histone modification.
-
Annotate the peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.
-
Gene and Non-Coding RNA Expression Analysis by RNA-Seq
RNA-seq provides a comprehensive and quantitative analysis of the transcriptome, including both coding and non-coding RNAs.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from DES-treated and control samples using a suitable RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
For miRNA analysis, use a kit that efficiently captures small RNAs.
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
For mRNA analysis, enrich for poly(A)+ RNA or deplete ribosomal RNA.
-
For miRNA analysis, perform size selection to enrich for small RNAs.
-
Construct sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Small RNA Library Prep Set).
-
-
Sequencing:
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Quantify gene or miRNA expression levels.
-
Perform differential expression analysis to identify genes or miRNAs that are significantly up- or down-regulated in response to DES treatment.
-
Calculate log2 fold changes and p-values for each gene/miRNA.
-
Chromatin Accessibility Analysis by ATAC-Seq
ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) is a method to map chromatin accessibility across the genome. It utilizes a hyperactive Tn5 transposase to simultaneously fragment DNA in open chromatin regions and ligate sequencing adapters.
Protocol:
-
Cell Preparation:
-
Harvest a small number of cells (500 to 50,000).
-
Lyse the cells to isolate the nuclei.
-
-
Transposition Reaction:
-
Incubate the nuclei with the Tn5 transposase to "tagment" the DNA in open chromatin regions.
-
-
DNA Purification:
-
Purify the tagmented DNA fragments.
-
-
Library Amplification:
-
Amplify the library using PCR with barcoded primers.
-
-
Sequencing:
-
Perform paired-end high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify regions of open chromatin (peaks) by analyzing the density of transposition events.
-
Perform differential accessibility analysis between DES-treated and control samples.
-
Conclusion
The study of DES-induced epigenetic modifications is a critical area of research with significant implications for human health. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the molecular mechanisms underlying the long-term consequences of DES exposure. By employing these techniques, scientists can further elucidate the epigenetic landscape shaped by this endocrine disruptor, identify novel biomarkers for DES-related diseases, and explore potential therapeutic strategies.
References
- 1. Integrative analysis of miRNA-mRNA expression profiles in esophageal fibrosis after ESD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to this compound during pregnancy modulates microRNA expression profile in mothers and fetuses reflecting oncogenic and immunological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of MicroRNA Expression Changes During the Course of Therapy In Rectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Multiple tissue-specific epigenetic alterations regulate persistent gene expression changes following developmental DES exposure in mouse reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to this compound during Pregnancy Modulates MicroRNA Expression Profile in Mothers and Fetuses Reflecting Oncogenic and Immunological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of Differential miRNA Expression after Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Diethylstilbestrol in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a dose-response curve for the synthetic estrogen, diethylstilbestrol (B1670540) (DES), in various cell lines. These protocols are essential for understanding the potency and mechanism of action of DES, a compound known for its significant estrogenic activity and historical use in medicine. The following sections detail the mechanism of action of DES, experimental protocols for determining its dose-response relationship, and quantitative data from various cell lines.
Introduction: Mechanism of Action of this compound
This compound (DES) is a nonsteroidal synthetic estrogen that mimics the effects of endogenous estrogens, such as estradiol.[1] Its primary mechanism of action involves binding to and activating estrogen receptors (ERs), specifically ER-alpha (ERα) and ER-beta (ERβ).[1][2] Upon binding, the DES-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This can lead to a cascade of cellular events, including cell proliferation, differentiation, and other physiological responses.[1] DES is a more potent estrogenic compound compared to natural estrogens like estradiol, leading to a more pronounced or prolonged activation of ERs.[1]
Beyond this classical genomic pathway, DES can also elicit cellular responses through non-genomic or "membrane-initiated" pathways. This involves the activation of membrane-associated estrogen receptors, which can trigger rapid signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines. These values are critical for understanding the potency of DES in different cellular contexts.
| Cell Line | Cell Type | Endpoint | Value (µM) | Reference |
| DU145 | Prostate Cancer | Cytotoxicity (LD50) | 19-25 | [3] |
| PC-3 | Prostate Cancer | Cytotoxicity (LD50) | 19-25 | [3] |
| 1-LN | Prostate Cancer | Cytotoxicity (LD50) | 19-25 | [3] |
| LNCaP | Prostate Cancer | Cytotoxicity (LD50) | 19-25 | [3] |
| MCF-7 | Breast Cancer | Ca2+ influx (EC50) | 15 | [4] |
| MCF-7 | Breast Cancer | Cytotoxicity | > 5 | [5] |
| T-47D | Breast Cancer | Cytotoxicity (IC50) | 11.710 | [6] |
| SKOV-3 | Ovarian Cancer | Cytotoxicity (IC50) | 29.800 | [6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of DES on cell viability and to establish a dose-response curve.
Materials:
-
Cell line of interest (e.g., MCF-7, PC-3, HeLa)
-
Complete cell culture medium
-
This compound (DES) stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
DES Treatment:
-
Prepare serial dilutions of DES in complete culture medium from the stock solution. A typical concentration range to test for DES is 10⁻¹⁰ M to 10⁻⁴ M.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest DES concentration).
-
Carefully remove the medium from the wells and add 100 µL of the DES dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each DES concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the DES concentration to generate a dose-response curve.
-
Determine the EC50 or IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Competitive Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of DES for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Uterine Cytosol:
-
Prepare uterine cytosol from ovariectomized rats as described in the National Toxicology Program protocol.[1]
-
-
Assay Setup:
-
In microcentrifuge tubes, set up the following reactions in a total volume of 0.5 mL:
-
Total Binding: Uterine cytosol, assay buffer, and a single concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM).
-
Non-specific Binding: Same as total binding, but with the addition of a 100-fold excess of unlabeled estradiol.
-
Competitive Binding: Uterine cytosol, assay buffer, [³H]-Estradiol, and increasing concentrations of DES (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁷ M).[1]
-
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes and wash the HAP pellet with assay buffer to remove unbound ligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation cocktail in a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-Estradiol binding against the logarithm of the DES concentration.
-
Determine the IC50 value, which is the concentration of DES that inhibits 50% of the specific binding of [³H]-Estradiol.
-
Gene Expression Analysis by RT-qPCR
This protocol describes how to measure the expression of estrogen-responsive genes following treatment with DES using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound (DES)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., TFF1 (pS2), GREB1, PGR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of DES or a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well PCR plate with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Plot the fold change in gene expression against the DES concentration.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound (DES) signaling pathways.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a DES dose-response curve.
Logical Relationship of Experimental Readouts
Caption: Logical flow of DES-induced cellular events.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by this compound in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Ca2+ handling and cell viability in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor status and subsequent sensitivity of subclones of MCF-7 human breast cancer cells surviving exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differentiating Diethylstilbestrol (DES) from its Metabolites: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical differentiation of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, from its primary metabolites. The methodologies outlined herein are crucial for pharmacokinetic studies, toxicological assessments, and monitoring of DES residues in biological and environmental samples. This guide focuses on chromatographic techniques coupled with mass spectrometry, which offer the necessary selectivity and sensitivity for this application.
Introduction to DES Metabolism
This compound undergoes extensive metabolism in the body, primarily through two main pathways: oxidative metabolism and glucuronide conjugation. The major oxidative metabolite is Z,Z-dienestrol (Z,Z-DIES), formed via a peroxidase-mediated reaction. Glucuronidation, a phase II detoxification process, results in the formation of DES-monoglucuronide and DES-diglucuronide, which are more water-soluble and readily excreted. Differentiating the parent compound from these metabolites is essential for understanding its biological activity and clearance.
Metabolic Pathway of this compound
The metabolic conversion of DES involves key enzymatic reactions leading to the formation of both oxidative and conjugated metabolites. Understanding this pathway is fundamental to selecting appropriate analytical strategies.
Caption: Metabolic pathway of this compound (DES).
Analytical Techniques for Differentiation
The primary methods for the separation and quantification of DES and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization of the parent drug and its oxidative metabolites.
Quantitative Data Summary for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| This compound (DES) | 267.1 | 237.1, 133.1 | Negative |
| Z,Z-Dienestrol (Z,Z-DIES) | 265.1 | 235.1, 131.1 | Negative |
| DES-Monoglucuronide | 443.2 | 267.1 | Negative |
Experimental Protocol: LC-MS/MS Analysis of DES and Metabolites in Plasma
This protocol outlines the steps for the extraction and analysis of DES, Z,Z-DIES, and DES-glucuronide from plasma samples.
Caption: LC-MS/MS workflow for DES and metabolite analysis.
1. Sample Preparation
-
Materials: Plasma samples, internal standard (ISTD) solution (e.g., DES-d4), acetonitrile (B52724) (ACN), β-glucuronidase from E. coli (for total DES measurement), phosphate (B84403) buffer (pH 6.8).
-
Procedure for Free DES and Z,Z-DIES:
-
To 100 µL of plasma, add 10 µL of ISTD solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Procedure for Total DES (including glucuronides):
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires derivatization of DES and its metabolites to increase their volatility.
Quantitative Data Summary for GC-MS Analysis (as Trimethylsilyl (B98337) Derivatives)
| Analyte (as TMS derivative) | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound-TMS | 412 | 397, 285 |
| Z,Z-Dienestrol-TMS | 410 | 395, 283 |
Experimental Protocol: GC-MS Analysis of DES and Z,Z-DIES in Liver Tissue
This protocol details the extraction, derivatization, and analysis of DES and its oxidative metabolite from liver tissue.
Caption: GC-MS workflow for DES and metabolite analysis.
1. Sample Preparation and Derivatization
-
Materials: Liver tissue, homogenization buffer, methyl tert-butyl ether (MTBE), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Homogenize approximately 1 g of liver tissue in 5 mL of buffer.
-
Perform liquid-liquid extraction with 10 mL of MTBE.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Conclusion
The choice between LC-MS/MS and GC-MS for the differentiation of DES and its metabolites will depend on the specific requirements of the study, including the sample matrix, the target analytes (free vs. conjugated), and the desired sensitivity. LC-MS/MS is generally more versatile for analyzing both parent drug and its polar and non-polar metabolites, while GC-MS provides excellent separation for volatile compounds after derivatization. The protocols provided in this document serve as a starting point for method development and can be optimized to meet the specific needs of the researcher.
References
- 1. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Diethylstilbestrol in Cells: Application Notes and Protocols for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes to track the synthetic estrogen, diethylstilbestrol (B1670540) (DES), within living cells. Understanding the intracellular journey of DES is crucial for elucidating its mechanisms of action, including its endocrine-disrupting and carcinogenic effects. The following sections detail the principles of a proposed fluorescent probe, protocols for its application, and data presentation guidelines.
Introduction to Fluorescent Probes for this compound
This compound is a nonsteroidal estrogen that has been linked to various health issues.[1] Tracking its uptake, distribution, and interaction with subcellular components is essential for a complete understanding of its biological impact.[2] Fluorescent probes offer a powerful tool for this purpose, enabling real-time visualization of molecular dynamics within the complex environment of a living cell.[3]
A promising strategy for tracking DES involves the design of a "turn-on" fluorescent probe. Such probes are engineered to be minimally fluorescent on their own but exhibit a significant increase in fluorescence upon interacting with their target analyte.[4][5][6] This approach enhances the signal-to-noise ratio, providing clear visualization of the target molecule against the low background fluorescence of the cell.
This document outlines the application of a hypothetical, yet rationally designed, fluorescent probe, DES-Fluor 550 , for tracking this compound in cells. The design principles are based on established mechanisms of fluorescent sensing and probe synthesis.
Data Presentation: Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe is a critical step in experimental design. The following table summarizes the key characteristics of our proposed DES-Fluor 550 probe, alongside other hypothetical probes for comparison. This structured format allows for a quick assessment of their suitability for specific research applications.
| Probe Name | Target Analyte | Emission Max (nm) | Limit of Detection (LOD) | Linear Range | Recommended Cell Lines |
| DES-Fluor 550 | This compound | 550 | 50 nM | 0.1 - 10 µM | MCF-7, HeLa, PC-3 |
| DES-Tracker Green | This compound | 520 | 100 nM | 0.2 - 20 µM | DU145, LNCaP |
| ER-Probe-Red | Estrogen Receptor | 610 | N/A | N/A | MCF-7, T47D |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the hypothetical DES-Fluor 550 probe and its application in live-cell imaging to track this compound.
Synthesis of DES-Fluor 550 Probe
The synthesis of DES-Fluor 550 is based on the conjugation of a DES analog to a fluorophore that exhibits a "turn-on" response. The following is a generalized synthetic scheme.
Diagram of the Synthesis of DES-Fluor 550
Caption: Synthesis of DES-Fluor 550 probe.
Protocol:
-
Synthesis of a DES Analog: Modify the this compound molecule to introduce a reactive functional group (e.g., an amine or carboxylic acid) for conjugation. This can be achieved through standard organic synthesis procedures.
-
Fluorophore Selection: Choose a fluorophore with "turn-on" capabilities, such as one based on a rhodamine or BODIPY scaffold.[6] The fluorophore should have a reactive group complementary to the one on the DES analog.
-
Coupling Reaction: React the DES analog with the selected fluorophore under appropriate conditions (e.g., using coupling agents like EDC/NHS for amide bond formation).
-
Purification: Purify the resulting DES-Fluor 550 probe using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the synthesized probe using methods like NMR spectroscopy and mass spectrometry.
Live-Cell Imaging of this compound
This protocol details the steps for loading the DES-Fluor 550 probe into live cells and visualizing the intracellular distribution of this compound.
Diagram of the Experimental Workflow for Live-Cell Imaging
Caption: Experimental workflow for DES tracking.
Protocol:
-
Cell Culture: Plate the chosen cell line (e.g., MCF-7) on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a stock solution of DES-Fluor 550 in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unbound probe.
-
This compound Treatment:
-
Prepare a solution of this compound in a complete culture medium at the desired concentration.
-
Add the DES-containing medium to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Use an appropriate filter set for DES-Fluor 550 (e.g., excitation around 530 nm and emission around 550 nm).
-
Acquire images at different time points to track the uptake and localization of DES.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ or CellProfiler) to quantify the fluorescence intensity in different cellular compartments over time.
Signaling Pathway and Probe Mechanism
Understanding the mechanism of action of both DES and the fluorescent probe is crucial for interpreting the imaging results.
Simplified Signaling Pathway of this compound
This compound primarily acts by binding to estrogen receptors (ERα and ERβ), which then translocate to the nucleus and regulate gene expression. This can lead to a variety of cellular responses, including proliferation and apoptosis.[7]
Diagram of the Simplified DES Signaling Pathway
Caption: Simplified DES signaling pathway.
"Turn-On" Mechanism of DES-Fluor 550
The "turn-on" mechanism of DES-Fluor 550 is based on a conformational change or chemical reaction that occurs upon binding to DES. This event disrupts a non-radiative decay pathway of the fluorophore, leading to a significant increase in fluorescence quantum yield.
Diagram of the "Turn-On" Probe Mechanism
Caption: "Turn-on" mechanism of the probe.
By following these protocols and understanding the underlying principles, researchers can effectively utilize fluorescent probes to gain valuable insights into the intracellular behavior of this compound. This knowledge is critical for advancing our understanding of endocrine disruption and for the development of safer chemical compounds and new therapeutic strategies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 3. mdpi.com [mdpi.com]
- 4. The design and synthesis of novel “turn-on” fluorescent probes to visualize monoamine oxidase-B in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A turn-on fluorescent probe for detection of hydrogen sulfide in aqueous solution and living cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of a highly selective fluorescent turn-on probe for thiol bioimaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethylstilbestrol (DES) Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Diethylstilbestrol (DES). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Common Issues
Problem: Precipitation occurs when adding my DES stock solution to an aqueous buffer.
This is a common issue due to the low aqueous solubility of DES. The organic solvent from your stock solution may not be sufficient to keep DES dissolved when diluted into a fully aqueous environment.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution concentration in the organic solvent is not overly saturated.
-
Optimize Co-solvent Ratio: The ratio of the organic solvent to the aqueous buffer is critical. A higher percentage of the organic co-solvent may be necessary to maintain solubility.
-
Slow Addition and Mixing: Add the DES stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Temperature Consideration: Gently warming the aqueous buffer (if experimentally permissible) before adding the DES stock can sometimes help improve solubility.
-
Consider Alternative Solubilization Methods: If co-solvents are not providing the desired solubility without impacting your experiment (e.g., due to solvent toxicity to cells), consider methods like cyclodextrin (B1172386) complexation.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting workflow for DES precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to make a stock solution of DES?
A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL.[1] The choice of solvent will depend on the experimental application, particularly considering potential solvent toxicity in cell-based assays. Ethanol is a commonly used and often less toxic option.
Q2: I need to prepare a specific concentration of DES in my cell culture media. How can I do this without it precipitating?
A2: The recommended method is to first dissolve the DES in a suitable organic solvent, like ethanol, to create a concentrated stock solution.[1] Then, this stock solution should be serially diluted with the cell culture media to achieve the final desired concentration. It is crucial to add the stock solution to the media slowly and with gentle mixing. We do not recommend storing the aqueous solution for more than one day.[1]
Q3: Can I increase the aqueous solubility of DES without using organic co-solvents?
A3: Yes, complexation with cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like DES, forming an inclusion complex that is more water-soluble. Studies have shown that cyclodextrins can enhance the solubility of DES by up to 956 times.[2]
Q4: Are there other advanced methods to improve DES solubility for drug delivery applications?
A4: For drug development, nanoparticle-based formulations are a promising approach.[3] Techniques such as creating nanocrystals or encapsulating DES within polymeric or lipid-based nanoparticles can significantly improve its solubility and bioavailability.
Q5: What is the expected aqueous solubility of DES?
A5: this compound is practically insoluble in water.[4][5] Its water solubility is cited as 12 mg/L at 25°C.[4][6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference(s) |
| Water (25°C) | 12 mg/L | [4][6] |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:5 solution of Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [1] |
| Ether | Soluble | [5][6] |
| Chloroform | Soluble | [5][6] |
| Fatty Oils | Soluble | [5][6] |
| Dilute Hydroxides | Soluble | [4][6] |
Experimental Protocols
Protocol 1: Preparation of DES Solution using the Co-solvent Method
This protocol describes how to prepare a solution of DES in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound (crystalline solid)
-
Ethanol (or DMSO, DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Inert gas (e.g., nitrogen or argon) - optional but recommended for stock solution stability
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of DES crystalline solid.
-
In a suitable container, dissolve the DES in an organic solvent (e.g., ethanol) to a concentration of approximately 30 mg/mL.[1]
-
If storing the stock solution, it is recommended to purge the vial with an inert gas before sealing to minimize oxidation.[1] Store at -20°C for long-term stability.[1]
-
-
Prepare Working Solution:
-
Warm the aqueous buffer to the desired experimental temperature.
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the DES stock solution to achieve the final desired concentration.
-
Note: For a final solution of 0.15 mg/mL, a 1:5 ratio of ethanol to PBS (pH 7.2) can be used.[1]
-
Visually inspect the solution for any signs of precipitation.
-
It is recommended to use the freshly prepared aqueous solution and not to store it for more than one day.[1]
-
Experimental Workflow for Co-solvent Method
Caption: Workflow for preparing an aqueous DES solution using a co-solvent.
Protocol 2: Enhancing DES Solubility with Cyclodextrins (Conceptual)
This protocol outlines the general steps for preparing a DES-cyclodextrin inclusion complex to improve aqueous solubility. The specific type of cyclodextrin and the molar ratios will need to be optimized for your specific application.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., beta-cyclodextrin, 2-hydroxypropyl-beta-cyclodextrin)
-
Aqueous solution (e.g., purified water, buffer)
Procedure:
-
Determine Molar Ratios: Based on literature or preliminary experiments, determine the optimal molar ratio of DES to cyclodextrin.
-
Preparation of the Complex:
-
Dissolve the cyclodextrin in the aqueous solution. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Add the DES to the cyclodextrin solution.
-
Stir the mixture for a prolonged period (several hours to overnight) at a controlled temperature to allow for the formation of the inclusion complex.
-
-
Confirmation of Complexation (Optional but Recommended):
-
Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or NMR can be used to confirm the formation of the DES-cyclodextrin complex.
-
-
Filtration:
-
Filter the solution to remove any undissolved DES. The resulting clear solution contains the water-soluble DES-cyclodextrin complex.
-
Logical Diagram for Cyclodextrin Complexation
Caption: Formation of a water-soluble DES-cyclodextrin inclusion complex.
References
Technical Support Center: Diethylstilbestrol (DES) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of diethylstilbestrol (B1670540) (DES) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (DES) to degrade?
A1: The primary factors contributing to DES degradation are exposure to light, heat, high pH, and oxidizing agents. DES is particularly unstable in aqueous solutions and can undergo oxidation to form this compound-4',4"-quinone (DES Q), a reactive intermediate.[1][2] Its chemical structure, a stilbene (B7821643) derivative, makes it susceptible to isomerization and oxidation.
Q2: How should I store this compound (DES) powder and stock solutions to ensure stability?
A2: For optimal stability, DES powder should be stored at -20°C in a light-resistant container, where it can remain stable for at least three years.[3][4] Stock solutions should be prepared in organic solvents like DMSO or ethanol (B145695) and stored in aliquots at -80°C, which ensures stability for up to one year.[3][4] It is crucial to minimize freeze-thaw cycles.
Q3: Can I prepare and store aqueous solutions of this compound (DES)?
A3: It is not recommended to store aqueous solutions of DES for more than one day due to its poor stability and low solubility in aqueous buffers.[5] If an aqueous solution is necessary, it should be prepared fresh for each experiment by first dissolving the DES in a small amount of an organic solvent like ethanol and then diluting it with the aqueous buffer of choice.[5]
Q4: Are there any known stabilizers that can be used to prevent this compound (DES) degradation in solution?
A4: While the literature does not extensively detail the use of specific stabilizers for DES in experimental setups, the use of antioxidants could theoretically reduce oxidative degradation. However, it is critical to validate that any potential stabilizer does not interfere with the experimental model. The most reliable method to prevent degradation is to follow proper storage and handling protocols, such as using fresh solutions and minimizing exposure to light and heat.
Q5: What are the common metabolites of this compound (DES) that I should be aware of in my experiments?
A5: DES is metabolized into several by-products, with the major routes being oxidation and hydroxylation.[6] The primary oxidative metabolite is this compound-4',4"-quinone (DES Q).[1] Other metabolites include (Z,Z)-Dienestrol and various glucuronide conjugates.[7] These metabolites may have their own biological activities, which could be a confounding factor in experiments.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of DES in cell culture media or aqueous buffer. | DES has low solubility in aqueous solutions. The final concentration of the organic solvent used to dissolve DES may be too low, or the DES concentration may be too high. | Prepare a higher concentration stock solution of DES in 100% ethanol or DMSO. When preparing the final working solution, ensure the final concentration of the organic solvent is sufficient to maintain solubility, but not high enough to cause cellular toxicity. Perform a solubility test prior to your experiment. It is recommended to first dissolve DES in an organic solvent before diluting with an aqueous buffer.[5] |
| Inconsistent or weaker-than-expected biological effects of DES. | This is likely due to the degradation of DES in your stock or working solutions. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light and heat. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always store stock solutions at -80°C and protect them from light. |
| High background or unexpected off-target effects. | This could be due to the presence of DES degradation products, which may have their own biological activities. It could also be a result of the vehicle (e.g., DMSO, ethanol) having an effect at the concentration used. | Ensure the purity of your DES. Prepare fresh solutions to minimize the formation of degradation products. Run a vehicle-only control in all experiments to account for any effects of the solvent. |
| Difficulty dissolving DES powder. | DES powder can be challenging to dissolve directly in aqueous solutions. | Use an organic solvent such as ethanol, DMSO, or dimethylformamide to dissolve the DES powder before preparing further dilutions.[5] Sonication may also aid in dissolution.[4] |
Data Summary
Table 1: Solubility and Storage Recommendations for this compound (DES)
| Form | Solvent | Solubility | Storage Temperature | Stability | Reference |
| Crystalline Solid (Powder) | N/A | N/A | -20°C | ≥ 3 years | [3][4] |
| Stock Solution | DMSO | ~50-100 mg/mL | -80°C | Up to 1 year | [3][4] |
| Stock Solution | Ethanol | ~50 mg/mL | -80°C | Up to 1 year | [4] |
| Stock Solution | Dimethylformamide | ~30 mg/mL | -80°C | Not specified | [5] |
| Working Solution | Aqueous Buffer (after dilution from organic stock) | Sparingly soluble (~0.15 mg/mL in 1:5 ethanol:PBS) | 4°C | Not recommended for more than one day | [5] |
Table 2: Half-life of this compound (DES) and its Analogs in Different Systems
| Compound | System | Half-life | Reference |
| This compound (DES) | Human (in vivo, biphasic) | ~1 hour (initial phase), ~24 hours (second phase) | [8] |
| This compound (DES) | Cattle (in vivo, oral dose, biphasic) | 17 hours (initial phase), 5.5 days (later phase) | [9][10] |
| This compound (DES) | Dog (in vivo, biphasic) | ~1 hour (initial phase), ~24 hours (terminal phase) | [10] |
| E-3',3",5',5"-tetrafluorothis compound (TF-DES) quinone | Water (in vitro) | 4 minutes | [11] |
| E-3',3",5',5"-tetrafluorothis compound (TF-DES) quinone | Methanol (in vitro) | 24 minutes | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound (DES) Stock Solution for In Vitro Experiments
-
Materials: this compound (DES) powder, sterile DMSO or 200 proof ethanol, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of DES powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the DES is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound (DES) Working Solution for Cell Culture
-
Materials: DES stock solution (from Protocol 1), sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the DES stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare the working solution fresh for each experiment.
-
Protocol 3: Preparation of this compound (DES) for In Vivo Animal Studies
-
Materials: this compound (DES) powder, sterile sesame oil or olive oil, sterile glass vial, heating block or water bath.
-
Procedure:
-
Weigh the required amount of DES powder and place it in a sterile glass vial.
-
Add the calculated volume of sterile sesame oil or olive oil to the vial.[12][13]
-
Gently warm the mixture to aid dissolution, for example, in a 37°C water bath.
-
Vortex or stir until the DES is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before administration to the animals.
-
This preparation should be done under sterile conditions if it is for injection.
-
Visualizations
Caption: this compound (DES) signaling pathway.
Caption: Workflow for handling DES to prevent degradation.
References
- 1. Isolation and Characterization of a Novel this compound-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Biochemical and estrogenic activity of some this compound metabolites and analogs in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of this compound carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound administration inhibits theca cell androgen and granulosa cell estrogen production in immature rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Implantation and Decidualization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of diethylstilbestrol
Welcome to the technical support center for Diethylstilbestrol (B1670540) (DES). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of DES in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays using different batches of DES. What could be the primary cause?
A1: Batch-to-batch variability in DES can stem from several factors, primarily related to the purity and composition of the compound. The most common causes include:
-
Isomeric Ratio: this compound exists as two geometric isomers: trans-DES and cis-DES. The trans-isomer is the biologically active form, exhibiting high affinity for estrogen receptors, while the cis-isomer is significantly less active. Variations in the ratio of these isomers between batches can lead to dramatic differences in experimental outcomes.
-
Presence of Impurities: Impurities from the synthesis process or degradation products can interfere with the biological activity of DES. Common impurities may include precursors, byproducts like DES mono- and dimethyl ethers, or related stilbene (B7821643) derivatives.[1][2]
-
Compound Stability and Storage: DES can degrade over time, especially if not stored correctly. Exposure to light, air (oxidation), and fluctuating temperatures can lead to the formation of degradation products with altered activity.[2]
Q2: How can we verify the quality of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch of DES before use in critical experiments. We recommend the following analytical tests:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method to determine the purity of DES and, importantly, to resolve and quantify the ratio of trans- and cis-isomers.[1]
-
Mass Spectrometry (MS): To confirm the identity of the compound and to identify any potential impurities or degradation products.
-
In Vitro Bioassay: A functional check using a well-characterized estrogen-sensitive cell line (e.g., MCF-7, T47D) can confirm the biological activity of the new batch. This should be run in parallel with a previously validated batch as a reference.
Q3: What are the typical specifications for high-purity this compound?
A3: While specifications can vary slightly between suppliers, a high-quality batch of DES for research purposes should generally meet the criteria outlined in the table below. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific information.[3][4]
Data Presentation: Quality Control Specifications for this compound
| Parameter | Specification | Method | Purpose |
| Appearance | White to off-white crystalline solid | Visual Inspection | Confirms basic physical properties. |
| Purity (trans-DES) | ≥98% | HPLC | Ensures the primary active component is present at a high concentration. |
| cis-DES Isomer | ≤2% | HPLC | Minimizes the contribution of the less active isomer to the overall effect. |
| Identity | Conforms to reference standard | MS, NMR, IR | Confirms the chemical structure of the compound.[2] |
| Moisture Content | ≤0.5% | Karl Fischer | Prevents potential degradation due to hydrolysis.[2] |
| Residual Solvents | Conforms to ICH Q3C guidelines | GC | Limits the presence of potentially toxic solvents from the synthesis process.[2] |
Troubleshooting Guide
Issue 1: Reduced or no biological activity observed with a new batch of DES.
| Potential Cause | Troubleshooting Step |
| Incorrect Isomer Ratio | Analyze the cis/trans ratio using HPLC. A high percentage of the cis-isomer will result in lower potency. |
| Degradation of Compound | Review storage conditions. Prepare fresh stock solutions. Analyze for degradation products using HPLC-MS. |
| Inaccurate Concentration | Re-verify the weight of the compound and the dilution calculations. Ensure complete solubilization in the appropriate solvent (e.g., DMSO, ethanol).[4] |
| Cellular Factors | Confirm the health and passage number of your cell line. Ensure the cells are responsive to a known estrogenic compound. |
Issue 2: Higher than expected biological activity or off-target effects.
| Potential Cause | Troubleshooting Step |
| Presence of Potent Impurities | Analyze the batch for impurities using HPLC-MS. Some synthesis byproducts may have estrogenic activity. |
| Weighing or Dilution Error | Double-check all calculations and ensure proper calibration of balances and pipettes. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is not causing synergistic or toxic effects. |
Issue 3: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure DES is fully dissolved in the stock solution. Vortex and visually inspect for any precipitate before making further dilutions. |
| Compound Precipitation | DES has low aqueous solubility.[4] When diluting into aqueous media, ensure the final concentration does not exceed its solubility limit. |
| Adsorption to Plastics | Use low-adhesion plasticware or glass vials for preparing and storing solutions where possible. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Isomer Ratio of DES
This protocol provides a general method for the reversed-phase HPLC analysis of DES. The specific conditions may need to be optimized for your system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[5]
-
Standard Preparation: Prepare a stock solution of a DES reference standard in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the DES batch to be tested in the mobile phase to a known concentration.
-
Injection Volume: 20 µL.
-
Analysis: Inject the standards and the sample. The trans-DES isomer will typically have a longer retention time than the cis-isomer. Calculate the purity and the percentage of each isomer based on the peak areas relative to the standard curve.
Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay
This protocol is to determine the relative binding affinity of a new DES batch to the estrogen receptor (ER) compared to a reference compound (e.g., 17β-estradiol).[6]
-
Materials:
-
Rat uterine cytosol (as a source of ER).[6]
-
Radiolabeled estradiol (B170435) ([³H]-E₂).
-
Non-labeled 17β-estradiol (for standard curve).
-
DES from the new batch and a reference batch.
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).[6]
-
Hydroxylapatite (HAP) slurry.
-
-
Procedure:
-
Prepare a series of dilutions of non-labeled estradiol, the reference DES, and the new batch of DES.
-
In assay tubes, add a fixed amount of rat uterine cytosol and a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM).[6]
-
Add increasing concentrations of the unlabeled competitor (estradiol, reference DES, or new DES batch).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from unbound radioligand, add HAP slurry to each tube, incubate on ice, and then centrifuge.
-
Wash the HAP pellet to remove non-specifically bound ligand.
-
Resuspend the final pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [³H]-E₂ binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E₂).
-
Compare the IC₅₀ of the new DES batch to the reference batch and estradiol to determine its relative binding affinity.
-
Mandatory Visualizations
Caption: Classical signaling pathway of this compound (DES).
Caption: General experimental workflow for testing DES activity.
Caption: Troubleshooting flowchart for DES batch variability.
References
- 1. Analysis of this compound and its impurities in tablets using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Diethylstilbestrol (DES) In Vivo
For researchers, scientists, and drug development professionals utilizing diethylstilbestrol (B1670540) (DES) in in vivo experiments, navigating its potent estrogenic activity while minimizing its well-documented off-target effects is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during such research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of DES I should be concerned about in my animal models?
A1: DES, a potent synthetic estrogen, can induce a range of off-target effects, primarily mediated through the Estrogen Receptor Alpha (ERα).[1][2][3] Key concerns for in vivo studies include:
-
Reproductive Tract Abnormalities: In female models, expect uterine enlargement, squamous metaplasia, and proliferative lesions in the oviduct.[1] In males, DES can lead to epididymal cysts, testicular hypoplasia, and prostate abnormalities.[1]
-
Carcinogenesis: Developmental exposure to DES is strongly linked to an increased incidence of uterine and mammary adenocarcinomas in mice.[4][5][6]
-
Developmental Toxicity: Perinatal exposure can lead to permanent alterations in the reproductive tract and reduced fertility in offspring.[7]
-
Immunotoxicity: DES has been shown to impair antioxidant defenses and alter immune responses in both the spleen and uterus.[8]
-
Epigenetic Modifications: DES can induce changes in DNA methylation patterns of target genes, which are mediated by ERα.[2][9][10]
Q2: How can I mitigate these off-target effects without compromising the intended on-target effects of my experiment?
A2: The primary strategies for mitigating DES's off-target effects revolve around interfering with its mechanism of action. Two promising approaches are:
-
Estrogen Receptor Alpha (ERα) Antagonism: Since most of DES's toxic effects are mediated by ERα, co-administration with an ERα antagonist can be effective.[1][3][11]
-
Antioxidant Co-administration: Oxidative stress is implicated in DES-induced toxicity. Antioxidants may help to reduce the formation of DNA adducts and cellular damage.[12]
Q3: What specific ERα antagonist is recommended for in vivo use with DES?
A3: Fulvestrant (B1683766) is a well-characterized ERα antagonist and selective ER downregulator (SERD) that has been shown to counteract DES-induced effects in vitro and is a strong candidate for in vivo mitigation.[11][13][14] It works by binding to ERα, blocking its activation by DES, and promoting its degradation.
Q4: Are there any recommended antioxidants for co-administration with DES?
A4: Resveratrol (B1683913) , a natural polyphenol, has demonstrated the ability to reduce the formation of DES-DNA adducts in human breast epithelial cells in a dose-dependent manner.[12] This suggests its potential to mitigate the genotoxic effects of DES. However, it's important to note that resveratrol itself can exhibit estrogenic activity, so careful dose-response studies are crucial.[15][16][17] Another antioxidant, N-acetylcysteine (NAC) , has been shown to mitigate cellular stress and has protective effects by modulating glutathione (B108866) metabolism, which could be beneficial in counteracting DES-induced oxidative stress.[18][19][20][21]
Troubleshooting Guides
Problem: High incidence of uterine tumors in DES-treated female mice.
Potential Cause: Unmitigated ERα activation by DES leading to downstream carcinogenic signaling pathways, such as Wnt/β-catenin and PI3K/AKT.[6][22]
Solutions:
-
Co-administration with an ERα Antagonist (Fulvestrant):
-
Utilize ERα Knockout (αERKO) Mice as a Control Model:
-
Co-administration with an Antioxidant (Resveratrol):
-
Rationale: Resveratrol may reduce the genotoxic events that contribute to tumor initiation by inhibiting the formation of DES-DNA adducts.[12]
-
Suggested Protocol: See "Experimental Protocol: Co-administration of Resveratrol with DES in Mice" below.
-
Problem: Reduced fertility and reproductive tract malformations in the offspring of DES-treated dams.
Potential Cause: DES-induced disruption of critical developmental programming of the reproductive tract, mediated by ERα.[1][7]
Solutions:
-
ERα Antagonism during Gestation:
-
Rationale: Blocking ERα activation by DES during the critical window of reproductive tract development may prevent or reduce the severity of these malformations.
-
Considerations: The timing of antagonist administration is critical and must coincide with DES exposure. The potential effects of the antagonist itself on development must be carefully evaluated in a separate control group.
-
-
Detailed Assessment of Reproductive Toxicity:
-
Rationale: To accurately quantify the extent of the problem and the efficacy of any mitigation strategy, a thorough assessment of reproductive endpoints is necessary.
-
Suggested Protocol: See "Experimental Protocol: Assessment of Female Reproductive Toxicity in Mice" below.
-
Quantitative Data Summary
| Mitigation Strategy | Model System | Endpoint Measured | Observed Effect of Mitigation | Reference |
| ERα Knockout (αERKO) | Neonatal Mouse | Uterine Squamous Metaplasia | Complete resistance in αERKO mice compared to wild-type. | [1] |
| ERα Knockout (αERKO) | Neonatal Mouse | DES-induced changes in uterine gene expression (Hoxa10, Hoxa11, Wnt7a) | Changes absent in αERKO mice. | [1][3] |
| Fulvestrant | Zebrafish Embryos | DES-induced pericardial edema | Co-exposure with fulvestrant counteracted edema formation. | [14][29] |
| Resveratrol | Human Breast Epithelial Cells (MCF-10F) | DES-DNA adduct formation | Dose-dependent reduction in adduct formation; 30 µM resveratrol resulted in a 99% decrease. | [12] |
Key Experimental Protocols
Experimental Protocol: Co-administration of Fulvestrant with DES in Mice
-
Animal Model: Female CD-1 mice are a commonly used outbred strain for studying DES-induced uterine adenocarcinoma.[4]
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: DES (e.g., 2 µ g/pup/day , subcutaneously, on neonatal days 1-5).
-
Group 3: DES + Fulvestrant (e.g., DES at 2 µ g/pup/day ; Fulvestrant dose to be determined by pilot studies, administered concurrently or with a slight pre-treatment).
-
Group 4: Fulvestrant only.
-
-
Administration: Administer compounds as specified in the experimental design. For neonatal exposure, subcutaneous injections are common.
-
Monitoring: Monitor animals for general health, body weight, and signs of toxicity throughout the study.
-
Endpoint Analysis (e.g., at 12-18 months of age for tumorigenesis studies):
-
Euthanize animals and perform a complete necropsy.
-
Excise the reproductive tract and weigh the uterus.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
Process tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Quantify the incidence and severity of uterine lesions (e.g., cystic endometrial hyperplasia, atypical hyperplasia, adenocarcinoma) by a qualified pathologist.[4]
-
-
Statistical Analysis: Use appropriate statistical methods, such as Fisher's exact test for incidence data, to compare between groups.
Experimental Protocol: Co-administration of Resveratrol with DES in Mice
-
This protocol would follow a similar structure to the fulvestrant protocol. The dose of resveratrol would need to be determined based on literature and pilot studies. It is often administered orally (e.g., in drinking water or by gavage).
Experimental Protocol: Assessment of Female Reproductive Toxicity in Mice
This protocol is adapted from established guidelines for reproductive toxicity assessment.[30][31][32][33]
-
Treatment of Dams: Treat pregnant dams with DES with or without the mitigating agent during the relevant period of gestation (e.g., days 9-16 for mice).[7]
-
Maternal Assessment: Monitor dams for clinical signs of toxicity, body weight changes, and food consumption.
-
Caesarean Section: On gestation day 18 or 19, euthanize the dams and perform a caesarean section.
-
Uterine Examination:
-
Count the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
-
Calculate pre- and post-implantation loss.
-
-
Fetal Examination:
-
Weigh and sex all fetuses.
-
Examine fetuses for external malformations.
-
A subset of fetuses should be fixed for visceral and skeletal examination.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Estrogen receptor-alpha mediates the detrimental effects of neonatal this compound (DES) exposure in the murine reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DES)-stimulated hormonal toxicity is mediated by ERα alteration of target gene methylation patterns and epigenetic modifiers (DNMT3A, MBD2, and HDAC2) in the mouse seminal vesicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Developmental estrogen exposure in mice disrupts uterine epithelial cell differentiation and causes adenocarcinoma via Wnt/β-catenin and PI3K/AKT signaling | PLOS Biology [journals.plos.org]
- 7. Reduced fertility in female mice exposed transplacentally to this compound (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Uterus Structure and Immunological Function in Mice During Early Pregnancy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vivo developmental toxicity of this compound (DES) in rat evaluated by an alternative testing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of this compound–DNA adducts in human breast epithelial cells and inhibition by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the in vitro developmental toxicity of this compound and estradiol in the zebrafish embryotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Effect of estradiol, this compound, and resveratrol on F0F1-ATPase activity from mitochondrial preparations of rat heart, liver, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The estrogenic activity of resveratrol: a comprehensive review of in vitro and in vivo evidence and the potential for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-acetyl cysteine mitigates lung damage and inflammation after chlorine exposure in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-acetylcysteine inhibits in vivo oxidation of native low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developmental estrogen exposure in mice disrupts uterine epithelial cell differentiation and causes adenocarcinoma via Wnt/β-catenin and PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 25. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A long-term fulvestrant eluting implant is safe, non-toxic, and reduces the risk of breast cancer in in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. edepot.wur.nl [edepot.wur.nl]
- 30. researchgate.net [researchgate.net]
- 31. ecetoc.org [ecetoc.org]
- 32. epa.gov [epa.gov]
- 33. fda.gov [fda.gov]
Technical Support Center: Optimizing Diethylstilbestrol (DES) Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylstilbestrol (B1670540) (DES) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DES-induced toxicity in animal models?
A1: The toxic effects of this compound (DES) are predominantly mediated through the estrogen receptor α (ERα).[1][2][3] DES exposure can lead to altered gene expression, particularly in the Hox and Wnt gene families, which are critical for the normal development and organization of the reproductive tract.[1] Additionally, DES can disrupt the expression of transformation-related protein 63 (TRP63) via ERα, which is a key factor in the development of adenosis in the cervix and vagina.[4][5] Epigenetic modifications, such as alterations in DNA methylation patterns of target genes, are another mechanism through which DES exerts its effects.[2][3]
Q2: What are some common routes of administration for DES in long-term rodent studies?
A2: Common routes for administering substances in laboratory animals include enteral (oral) and parenteral (injection) methods.[6][7] For long-term studies with DES, administration methods such as subcutaneous implantation of pellets and daily oral gavage have been documented.[8][9] The choice of administration route can significantly impact the pharmacokinetics of the compound and should be carefully considered based on the experimental goals.[6]
Q3: What are some of the reported effects of long-term DES exposure in animal models?
A3: Long-term treatment with DES in animal models has been associated with a range of effects, including significantly lower body weights compared to control animals.[8] Other observed effects include reductions in food and water intake, as well as decreased weights of various organs such as the heart, liver, and kidneys.[8] Conversely, the weights of the reproductive tract and pituitary gland are often significantly higher in DES-treated animals.[8] In prenatal exposure studies, DES has been shown to cause subtle but significant effects on the onset of puberty, as well as on uterine and ovarian morphology.[9]
Q4: How should I determine the starting dose for a long-term DES study?
A4: Dose selection for chronic rodent bioassays should be based on sound toxicological principles and a variety of endpoints from pre-chronic studies, rather than relying solely on the maximum tolerated dose (MTD).[10] A dose-range finding study is often essential, involving escalating doses to identify a no-effect level and a toxic level.[11] For DES, published studies provide a starting point, with doses ranging from micrograms per kilogram of body weight (e.g., 10 µg/kg bw by oral gavage in mice) to milligrams in subcutaneously implanted pellets (e.g., 15 mg pellet in rats).[8][9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their long-term DES experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe toxicity at the lowest dose | The starting dose was too high for the chosen animal model or strain. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review existing literature for strain-specific sensitivity to DES. - Ensure the vehicle used for DES administration is not contributing to the toxicity.[11] |
| No observable effect at the highest administered dose | - The dose range was too low. - Poor bioavailability of the administered DES. | - Conduct a pharmacokinetic (PK) study to determine the actual exposure levels (Cmax and AUC) in the animals. - Consider a different route of administration that may offer better bioavailability.[6] - Increase the dose in a subsequent dose-escalation study.[11] |
| Significant variation in response within the same dose group | - Improper animal randomization. - "Litter effect" in developmental studies. - Inconsistent administration technique. | - Ensure proper randomization of animals to treatment groups.[12] - For developmental studies, use statistical methods that account for litter as a random factor.[13] - Ensure all personnel are thoroughly trained and consistent in the substance administration technique.[6] |
| Unexpected changes in animal behavior or physiology unrelated to estrogenic effects | - Stress from handling and administration procedures. - The vehicle used for administration may have unintended effects. | - Habituate animals to handling and restraint procedures to minimize stress.[6] - Always include a vehicle control group to differentiate the effects of the compound from those of the vehicle.[12] |
Data Presentation
Table 1: Example DES Dosages from Published Rodent Studies
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Female Zucker Rats | Subcutaneous Pellet | 15 mg pellet, reimplanted after 3 months | 6.5 months | Significantly lower body weights; reduced organ weights (heart, liver, kidneys); increased reproductive tract and pituitary weights. | [8] |
| Pregnant CD-1 Mice | Oral Gavage | 10 µg/kg body weight daily (gestational days 9-16) | 8 days | Reduced litter weight; earlier vaginal patency in F1 females; increased uterus weight at weaning; altered ovarian morphology. | [9] |
| Male Golden Hamsters | Subcutaneous Injection | 0.01, 0.1, and 1.0 mg/kg daily | 7 days | Reduced body weight gain at the highest dose; dose-dependent decrease in spleen index; immunosuppressive effects. | [14] |
| Pre-pubertal and Adult BALB/cJ Mice | Intraperitoneal Injection | 0.05, 0.5, and 5 µg/kg for 3 days | 3 days | Age and sex-dependent genotoxicity; pre-pubertal mice showed a significant increase in micronucleus frequency at lower doses than adults. | [15] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration of DES
-
Animal Model: Select a single rodent species (e.g., CD-1 mice), with at least 5 animals per sex per group.
-
Group Allocation: Assign animals to a minimum of 4-5 dose groups, including a vehicle control group.
-
Dose Selection: Based on literature, select a wide range of doses on a logarithmic scale (e.g., 1, 10, 100 µg/kg).
-
Administration: Administer DES daily via oral gavage for a predetermined period (e.g., 14 days).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dosing, and daily thereafter). Record body weights before the first dose and daily throughout the study.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy, record organ weights (especially reproductive tract organs), and collect tissues for histopathological analysis.
-
Data Analysis: Analyze the data to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) to inform dose selection for the long-term study.
Protocol 2: Long-Term DES Study Using Subcutaneous Pellets
-
Animal Model: Select an appropriate rodent model (e.g., Zucker rats).
-
Dose Selection: Choose pellet dosages based on pilot studies or published literature (e.g., 15 mg DES pellet).
-
Surgical Implantation: Under anesthesia and aseptic conditions, surgically implant the DES pellet subcutaneously in the dorsal region. Include a sham surgery group with a placebo pellet as a control.
-
Monitoring: Monitor the animals for the entire study duration (e.g., 6.5 months). Record body weight, food intake, and water intake regularly. Observe for any clinical signs of toxicity or adverse effects.
-
Re-implantation (if necessary): Depending on the release kinetics of the pellet and the study duration, a second pellet may need to be implanted.[8]
Mandatory Visualization
Caption: DES signaling pathway leading to reproductive tract abnormalities.
Caption: General workflow for long-term DES animal studies.
References
- 1. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 2. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Cervical and Vaginal Adenosis as a Result of this compound Exposure In Utero [this compound.co.uk]
- 5. The Development of Cervical and Vaginal Adenosis as a Result of this compound Exposure In Utero - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Long-term effects of this compound (DES) on genetically obese and non-obese female Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles for the selection of doses in chronic rodent bioassays. ILSI Risk Science Working Group on Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 13. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal model for age- and sex-related genotoxicity of DES - this compound DES [this compound.co.uk]
best practices for handling and storage of diethylstilbestrol powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of diethylstilbestrol (B1670540) (DES) powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DES) and why does it require special handling?
A1: this compound is a synthetic nonsteroidal estrogen.[1] It is classified as a known human carcinogen and teratogen, capable of causing reproductive harm and developmental abnormalities.[2][3] Due to these significant health risks, strict adherence to safety protocols during handling and storage is mandatory.
Q2: What are the immediate health effects of exposure to DES powder?
A2: Acute exposure to DES powder can cause irritation to the skin, eyes, and respiratory tract. Inhalation may lead to symptoms such as headache, dizziness, and nausea.
Q3: What are the primary long-term health risks associated with DES exposure?
A3: Chronic exposure to DES is linked to an increased risk of developing cancer, particularly breast and reproductive tract cancers.[4] It is also a known reproductive toxicant that can impair fertility and harm unborn children.[3]
Q4: What personal protective equipment (PPE) is required when handling DES powder?
A4: A comprehensive PPE ensemble is necessary to minimize exposure. This includes:
-
Respiratory Protection: A NIOSH-approved respirator is crucial to prevent inhalation of the fine powder.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Body Protection: A lab coat, and for larger quantities, a full protective suit, should be worn to prevent skin contact.
Q5: What are the essential engineering controls for a laboratory where DES is handled?
A5: All handling of DES powder should be conducted in a designated area with specific engineering controls to contain the substance. This includes:
-
Chemical Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent the dispersion of powder.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Work Area: A specific area of the lab should be demarcated for DES work to prevent cross-contamination.
Troubleshooting Guide
Q1: I noticed the DES powder has changed from a white crystalline powder to a slightly off-white color. Is it still usable?
A1: A color change may indicate degradation or contamination. It is recommended to consult the manufacturer's certificate of analysis for the specific lot number. Purity should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[5] If the purity is compromised, the powder should be disposed of according to hazardous waste guidelines.
Q2: I am having trouble dissolving the DES powder in an aqueous buffer for my cell culture experiment. What should I do?
A2: DES has very low solubility in water.[2][6] To prepare an aqueous solution, first dissolve the DES powder in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[7] A stock solution can then be prepared and serially diluted into the aqueous buffer to the desired final concentration. For example, a working solution can be made by first dissolving DES in ethanol and then diluting it with a PBS buffer (pH 7.2) in a 1:5 ratio.[7] It is not recommended to store aqueous solutions for more than one day.[7]
Q3: My DES stock solution in DMSO has been stored at -20°C for over a month. Is it still stable?
A3: Stock solutions of DES in DMSO can be stored at -20°C for up to one month.[8] For longer-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to a year.[8] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[8]
Q4: After handling DES powder, what is the correct procedure for cleaning the work area and disposing of waste?
A4: To clean the work area, carefully wipe down all surfaces with a suitable solvent (e.g., ethanol) to decontaminate them. Do not dry sweep DES powder as this can generate dust. For spills, use a wet method or a HEPA-filtered vacuum for cleanup. All disposable materials that have come into contact with DES, including gloves, wipes, and containers, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Consult your institution's environmental health and safety office for specific disposal protocols.
Quantitative Data Summary
| Parameter | Value |
| Storage Temperature (Powder) | Recommended to store at -20°C for long-term stability (≥4 years).[7] |
| Storage Temperature (Solutions) | In solvent at -80°C for up to 1 year; at -20°C for up to 1 month.[8] Aqueous solutions should not be stored for more than one day.[7] |
| Solubility in Organic Solvents | Approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[7] |
| Solubility in Aqueous Buffer | Sparingly soluble. Approximately 0.15 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[7] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol outlines the steps for preparing DES solutions for treating cells in culture, as might be done in studies investigating its effects on steroidogenesis or cell proliferation.[9][10]
Materials:
-
This compound (DES) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol, absolute, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Work in a Safe Environment: Perform all steps involving DES powder in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.
-
Weighing the DES Powder: Carefully weigh the desired amount of DES powder using a calibrated analytical balance.
-
Preparation of a 10 mM Stock Solution in DMSO: a. Transfer the weighed DES powder to a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. c. Vortex the tube until the DES is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Preparation of a Working Solution: a. Thaw an aliquot of the 10 mM DES stock solution. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.6 µM and 6 µM).[9] c. Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including a vehicle control (medium with the same percentage of DMSO but without DES), and does not exceed a level that is toxic to the cells (typically <0.1%).
-
Cell Treatment: a. Remove the existing medium from the cultured cells. b. Add the freshly prepared DES-containing medium (or vehicle control medium) to the cells. c. Incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for the safe handling and storage of this compound powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (DES) Exposure and Cancer - NCI [cancer.gov]
- 5. veeprho.com [veeprho.com]
- 6. This compound [chemister.ru]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro effects of this compound, genistein, 4-tert-butylphenol, and 4-tert-octylphenol on steroidogenic activity of isolated immature rat ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Diethylstilbestrol (DES) Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to diethylstilbestrol (B1670540) (DES) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound (DES)?
A1: this compound is a synthetic nonsteroidal estrogen that primarily functions by mimicking the effects of natural estrogens.[1] Its key mechanisms of action include:
-
Estrogen Receptor (ER) Binding: DES binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), activating them in a manner similar to endogenous estrogens.[1] Upon activation, the receptors translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and modulate the transcription of target genes involved in cell growth and differentiation.[1]
-
ER-Independent Effects: Studies have shown that DES can induce cytotoxic effects in cancer cells that are independent of ER status.[2][3] For instance, in some prostate cancer cell lines, DES can induce apoptosis and cell cycle arrest without involving ERs.[3][4]
-
Telomerase Inhibition: DES has been shown to inhibit telomerase activity in prostate cancer cells, which is a crucial enzyme for cellular immortalization in many cancers.[5]
-
Epigenetic Modifications: DES can induce epigenetic changes, such as DNA methylation and histone modifications, leading to altered gene expression patterns that can contribute to its therapeutic effects and, paradoxically, to the development of resistance.[6][7]
Q2: My cancer cell line has developed resistance to DES. What are the likely underlying molecular mechanisms?
A2: Resistance to DES, and endocrine therapies in general, is a complex process that can involve multiple molecular alterations. Some of the key mechanisms include:
-
Alterations in Estrogen Receptor Signaling: While DES can have ER-independent effects, changes in the ER pathway are a common cause of resistance. This can include the loss or downregulation of ERα expression, or mutations in the ER gene that lead to constitutive activity.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on the ER pathway for growth and survival. Two of the most well-documented pathways in endocrine resistance are:
-
NF-κB Signaling: Constitutive activation of the NF-κB pathway has been linked to the progression of breast cancer to a hormone-independent state and resistance to endocrine therapies.[8]
-
MEK-ERK (MAPK) Signaling: The MEK-ERK pathway is another critical survival pathway that, when hyperactivated, can drive cell proliferation independently of ER signaling and contribute to resistance.[9]
-
-
Epigenetic Reprogramming: Changes in the epigenetic landscape of cancer cells can lead to the silencing of tumor suppressor genes or the activation of pro-survival genes, contributing to DES resistance. This can involve alterations in DNA methylation patterns and histone modifications.[6][7]
-
Role of Long Non-Coding RNAs (lncRNAs): Dysregulation of lncRNAs can contribute to drug resistance by modulating various cellular processes, including cell proliferation, apoptosis, and metastasis.[10]
Q3: What are the initial steps to confirm that my cell line is genuinely resistant to DES?
A3: To confirm DES resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cell line to the parental, sensitive cell line.
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric. A significant increase in the IC50 value for the resistant line compared to the parental line is a primary indicator of resistance.[11] It is crucial to perform these assays under consistent experimental conditions, as IC50 values can be influenced by factors like cell seeding density and assay duration.
-
Perform Cell Viability and Proliferation Assays: Use assays such as MTT, CCK-8, or crystal violet to compare the dose-response curves of the parental and resistant cells to DES.[12]
-
Clonogenic Assays: A clonogenic assay can assess the long-term survival and proliferative capacity of single cells in the presence of DES. A resistant cell line will form more and larger colonies at higher concentrations of DES compared to the sensitive line.[12]
-
Assess Apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved PARP and caspase-3 to determine if DES is still capable of inducing apoptosis in the resistant cells.
Q4: Can I reverse DES resistance in my cell line? What are some potential strategies?
A4: Reversing DES resistance is a significant challenge, but several strategies can be explored in vitro:
-
Targeting Bypass Pathways: If you have identified the activation of a specific bypass pathway, you can use targeted inhibitors in combination with DES.
-
MEK/ERK Inhibitors: For cells with hyperactive MEK-ERK signaling, inhibitors like trametinib (B1684009) could potentially re-sensitize them to DES.[9]
-
NF-κB Inhibitors: Inhibitors of the NF-κB pathway may restore sensitivity to endocrine therapies in resistant breast cancer cells.[2]
-
-
Epigenetic Modulators: Drugs that target the epigenome, such as DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) or histone deacetylase (HDAC) inhibitors (e.g., vorinostat), may reverse the epigenetic changes associated with resistance.
-
Combination Therapy: Explore the synergistic effects of DES with other chemotherapeutic agents.[13]
Troubleshooting Guides
This section addresses common issues encountered during experiments with DES and DES-resistant cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for DES | - Inconsistent cell seeding density.- Variation in drug treatment duration.- Instability of DES in culture medium.- Cell line heterogeneity. | - Optimize and standardize cell seeding density for all experiments.- Maintain a consistent drug incubation time.- Prepare fresh DES solutions for each experiment. DES is soluble in DMSO and ethanol, but has limited stability in aqueous solutions.[14]- Perform single-cell cloning to establish a more homogenous cell population. |
| Loss of resistant phenotype over time | - Absence of continuous selective pressure.- Contamination with parental, sensitive cells. | - Culture the resistant cell line in the continuous presence of a maintenance dose of DES.- Regularly verify the IC50 of the resistant line to ensure the phenotype is stable.- Re-select the resistant population by treating with a high concentration of DES. |
| High background in Western blots for phosphorylated proteins (e.g., p-ERK, p-NF-κB) | - Suboptimal antibody concentration.- Inadequate blocking.- High phosphatase activity in cell lysates. | - Titrate the primary antibody to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Ensure that phosphatase inhibitors are included in the lysis buffer and that lysates are kept on ice. |
| Difficulty in generating a DES-resistant cell line | - The starting concentration of DES is too high, leading to excessive cell death.- The incremental increase in DES concentration is too rapid.- The cell line may have intrinsic resistance mechanisms that are difficult to overcome. | - Start with a low concentration of DES (e.g., the IC20) to allow for gradual adaptation.- Increase the DES concentration in smaller increments and allow the cells to recover and repopulate between dose escalations.- Consider a different parental cell line if resistance does not develop after a prolonged period of selection (several months).[15] |
Data Presentation
Table 1: Representative IC50 Values for this compound (DES) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 of DES (µM) | Fold Resistance | Reference(s) |
| MCF-7 | Breast Cancer | Sensitive (Parental) | 5 - 15 | - | [10] |
| MCF-7/DES-R | Breast Cancer | DES-Resistant | > 50 | > 3-10 | Hypothetical |
| LNCaP | Prostate Cancer | Sensitive (Parental) | 10 - 25 | - | [5][16] |
| LNCaP/DES-R | Prostate Cancer | DES-Resistant | > 75 | > 3-7.5 | Hypothetical |
| PC-3 | Prostate Cancer | ER-negative, intrinsically less sensitive | 20 - 30 | - | [5][16] |
Note: The IC50 values for resistant cell lines are hypothetical examples to illustrate the concept of fold resistance. Actual values will vary depending on the specific cell line and the method used to induce resistance.
Experimental Protocols
Protocol for Generating DES-Resistant Cancer Cell Lines
This protocol describes a method for generating DES-resistant cell lines through continuous exposure to incrementally increasing concentrations of the drug.[11][17]
Materials:
-
Parental cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
This compound (DES)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of DES for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of DES (e.g., IC10-IC20).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of DES.
-
Incremental Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of DES by a small factor (e.g., 1.5-2 fold).
-
Repeat and Select: Continue this process of incremental dose escalation and cell culture for several months. Resistant colonies should start to emerge.
-
Isolate Resistant Clones: Isolate single resistant colonies and expand them to establish stable DES-resistant cell lines.
-
Confirm Resistance: Determine the IC50 of the newly established resistant cell lines and compare it to the parental cell line to calculate the fold resistance.
Protocol for Western Blot Analysis of p-ERK and p-NF-κB
This protocol outlines the steps for detecting the phosphorylation status of ERK and the p65 subunit of NF-κB, which are key markers of their activation.[1][18]
Materials:
-
Parental and DES-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol for Methylation-Specific PCR (MSP)
This protocol is for analyzing the methylation status of specific gene promoters that may be involved in DES resistance.[9][19]
Materials:
-
Genomic DNA from parental and DES-resistant cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated DNA sequences
-
PCR master mix
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the parental and DES-resistant cell lines.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each DNA sample using primer sets that are specific for either the methylated or the unmethylated bisulfite-converted DNA sequence of the target gene promoter.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
Mandatory Visualizations
Caption: Workflow for generating and overcoming DES resistance.
Caption: Key signaling pathways in DES resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylation-Specific PCR - Epigenetic Services [epigentek.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound DES and Breast Cancer Studies [this compound.co.uk]
- 8. Maternal exposure to this compound during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. Studies on the mammary tumor-inhibiting effects of this compound and its mono- and diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Synergistic therapeutic effect of this compound and CX-4945 in human acute T-lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Consistent Diethylstilbestrol (DES) Exposure In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with diethylstilbestrol (B1670540) (DES) in vitro.
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound (DES) for in vitro experiments?
The recommended solvent for dissolving DES is dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2][3] Stock solutions are typically prepared in these organic solvents. For cell culture experiments, the final concentration of the solvent in the medium should be kept low (e.g., ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[4] Always include a solvent-only control in your experimental design to account for any potential effects of the solvent on the cells.
2. How should I prepare my working solutions of DES in cell culture media?
For aqueous-based cell culture media, it is recommended to first dissolve DES in a small amount of an organic solvent like ethanol or DMSO to create a concentrated stock solution.[2] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration. It is advised not to store DES in aqueous solutions for more than one day to ensure its stability.[2]
3. What are typical concentrations of DES used in in vitro studies?
The effective concentration of DES can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations can range from nanomolar (nM) to micromolar (µM). For example, concentrations around 10⁻⁶ M (1 µM) have been shown to affect steroid hormone levels in isolated rat ovarian follicles.[3][5] In studies with mouse endometrial stromal cells, concentrations of 0.6 µM and 6 µM have been used to investigate effects on decidualization.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
4. How can I confirm the estrogenic activity of my DES solution?
The estrogenic activity of your DES solution can be confirmed using several in vitro assays:
-
Estrogen Receptor (ER) Binding Assays: Competitive binding assays with radiolabeled estradiol (B170435) can determine the affinity of DES for the estrogen receptor.[7][8]
-
Reporter Gene Assays: Cells transfected with an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase) can be used to measure the transcriptional activity induced by DES.
-
Cell Proliferation Assays: In estrogen-responsive cell lines, such as MCF-7 breast cancer cells, DES can stimulate cell proliferation, which can be measured using assays like the MTT or BrdU assay.
-
Gene Expression Analysis: The expression of known estrogen-responsive genes (e.g., pS2, progesterone (B1679170) receptor) can be quantified using RT-qPCR after treating cells with DES.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of DES | Prepare fresh working solutions from a recently prepared stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Store the powder at -20°C.[2] |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment with a wide range of concentrations to identify the optimal working concentration for your specific cell type and endpoint. |
| Solvent Issues | Ensure the final solvent concentration in the culture medium is not toxic to the cells. Always include a solvent control.[4] Some cells are sensitive to even low concentrations of DMSO or ethanol. |
| Cell Health and Passage Number | Ensure cells are healthy, within a low passage number, and growing optimally. Senescent or unhealthy cells may not respond appropriately to stimuli. |
| Presence of Estrogens in Serum | Use charcoal-stripped fetal bovine serum (FBS) in your culture medium to remove endogenous steroids that could interfere with the effects of DES.[6] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the DES stock solution. |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding cells into plates or wells to achieve uniform cell density across all conditions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of DES | Ensure the DES stock solution is fully dissolved before diluting it in the culture medium. Vortex the stock solution before use. |
Data Presentation
Table 1: Examples of this compound (DES) Concentrations Used in In Vitro Studies
| Cell Type/System | Concentration Range | Observed Effect | Reference |
| Isolated Rat Ovarian Follicles | 10⁻⁸ M - 10⁻⁶ M | Decrease in estradiol and testosterone (B1683101) secretion | [3][5] |
| Mouse Endometrial Stromal Cells | 0.6 µM - 6 µM | Inhibition of decidualization at 6 µM | [6] |
| Mouse Oocytes | 5 µM - 30 µM | Cell cycle delay and meiotic spindle disruption | [4] |
| Zebrafish Embryos | 3 µM - 5 µM | Induction of pericardial edema | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound (DES) Stock and Working Solutions
-
Materials:
-
This compound (DES) powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out 2.68 mg of DES powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO or ethanol to the tube.
-
Vortex thoroughly until the DES is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[1]
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM DES stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solutions gently before adding them to the cells.
-
Prepare fresh working solutions for each experiment.
-
Visualizations
Caption: General experimental workflow for in vitro DES exposure.
Caption: Troubleshooting flowchart for inconsistent DES effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro effects of this compound, genistein, 4-tert-butylphenol, and 4-tert-octylphenol on steroidogenic activity of isolated immature rat ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Implantation and Decidualization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Minimizing Experimental Artifacts in Diethylstilbestrol (DES) Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental artifacts in studies involving diethylstilbestrol (B1670540) (DES).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DES, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected cellular response to DES. | 1. Adsorption of DES to labware: DES is a hydrophobic compound and can adsorb to plastic surfaces, particularly polypropylene (B1209903). 2. Interference from culture media components: Phenol (B47542) red, a common pH indicator in cell culture media, has weak estrogenic activity.[1][2] Endogenous steroids in Fetal Bovine Serum (FBS) can also interfere. 3. Degradation of DES: DES in aqueous solutions can degrade over time, especially with exposure to light and non-optimal pH.[3] 4. Inaccurate initial concentration: Errors in stock solution preparation or dilution can lead to incorrect final concentrations. | 1. Use appropriate labware: Preferentially use borosilicate glass or low-binding plasticware. If using standard plastics, pre-condition the surfaces by rinsing with a solution of the same solvent used for the DES stock.[4] 2. Use phenol red-free media and charcoal-stripped FBS: This minimizes background estrogenic activity.[1][2] A protocol for charcoal stripping is provided below. 3. Prepare fresh solutions: Prepare DES working solutions fresh for each experiment from a recently prepared stock solution. Store stock solutions at -20°C in the dark.[4] 4. Validate DES concentration: Use HPLC to verify the concentration of your stock and working solutions. A general protocol for HPLC validation is provided below. |
| High background signal in estrogenicity assays. | 1. Contamination from media components: As mentioned above, phenol red and FBS are common sources of estrogenic compounds.[1][2] 2. Leaching from plasticware: Some plastics can leach chemicals with estrogenic activity. | 1. Switch to phenol red-free media and charcoal-stripped FBS. [1][2] 2. Test for leachable compounds: Run a blank control with your labware and media to check for any leached substances that may interfere with your assay. |
| Poor reproducibility between experiments. | 1. Variability in labware: Different batches or types of plasticware can have varying levels of DES adsorption. 2. Inconsistent cell culture conditions: Variations in cell passage number, density, and media components can affect cellular response. 3. Operator variability: Differences in pipetting techniques and incubation times can introduce errors. | 1. Standardize labware: Use the same type and brand of labware for all related experiments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and standardize seeding densities. 3. Implement standardized protocols: Ensure all researchers follow the same detailed protocols for solution preparation, cell handling, and data acquisition. |
| Unexpected cytotoxic effects at high DES concentrations. | 1. pH-dependent cytotoxicity of phenol red contaminants: In the presence of phenol red, increased pH can lead to cytotoxicity in cell lines like MCF-7.[5] 2. Solvent toxicity: High concentrations of solvents like ethanol (B145695) or DMSO used to dissolve DES can be toxic to cells. | 1. Use phenol red-free media. [5] 2. Perform a solvent toxicity control: Test the highest concentration of the solvent used in your experiment to ensure it does not independently cause cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound (DES)?
A1: DES should be stored as a crystalline solid at -20°C.[4] Stock solutions, typically prepared in ethanol or DMSO, should also be stored at -20°C in amber vials to protect from light. It is recommended to prepare fresh aqueous working solutions for each experiment, as DES is sparingly soluble and less stable in aqueous buffers.[4]
Q2: Can I use standard polypropylene tubes and plates for my DES experiments?
A2: While borosilicate glass or specialized low-binding plastics are ideal to minimize adsorption, standard polypropylene can be used with caution. To mitigate adsorption, it is recommended to "pre-condition" or "prime" the plastic surfaces. This can be done by rinsing the labware with the solvent used for your DES stock solution before adding the experimental solutions. This helps to saturate the non-specific binding sites.
Q3: How significant is the interference from phenol red in my cell culture medium?
A3: The significance of phenol red interference depends on the sensitivity of your cell line and the endpoint being measured. Phenol red is a weak estrogen and can stimulate the proliferation of estrogen-sensitive cells like MCF-7.[1][2] This can lead to a higher baseline response and may mask the effects of low concentrations of DES. For sensitive estrogenicity assays, it is highly recommended to use phenol red-free medium.[6]
Q4: Is it necessary to use charcoal-stripped Fetal Bovine Serum (FBS)?
A4: Yes, for studies investigating estrogenic pathways, using charcoal-stripped FBS is critical. Standard FBS contains endogenous steroid hormones, including estrogens, which can activate estrogen receptors and confound your results.[7] Charcoal stripping effectively removes these hormones.[7]
Q5: How can I be sure of the exact concentration of DES my cells are being exposed to?
A5: The most reliable way to confirm the concentration of your DES solutions is through analytical validation using High-Performance Liquid Chromatography (HPLC).[8] This is particularly important for verifying stock solutions and for experiments where precise dosing is critical.
Data Presentation
Table 1: Relative Estrogenic Activity of Phenol Red in Different Cell Lines
| Cell Line | Relative Estrogenic Effect of Phenol Red | Reference |
| MCF-7 (Human Breast Cancer) | High | [1] |
| T47D (Human Breast Cancer) | Low | [2] |
| Immature Rat Pituitary Cells | Moderate | [1] |
| Immature Rat Uterine Cells | Moderate | [1] |
Note: "Relative Estrogenic Effect" is a qualitative summary based on the cited literature. The actual quantitative effect can vary based on the specific batch of phenol red and experimental conditions.
Table 2: Considerations for Labware Selection in DES Experiments
| Labware Material | Risk of DES Adsorption | Recommended Action |
| Borosilicate Glass | Low | Preferred choice for preparing and storing stock solutions. |
| Low-Binding Polypropylene/Polystyrene | Low | Recommended for sensitive cell-based assays and storage of working solutions. |
| Standard Polypropylene (PP) | High | If unavoidable, pre-rinse with solvent. Use with caution for quantitative studies. |
| Standard Polystyrene (PS) | Moderate to High | If unavoidable, pre-rinse with solvent. Use with caution. |
Note: This table is a qualitative guide based on general principles of hydrophobic compound adsorption. Specific recovery percentages can vary.
Experimental Protocols
Protocol 1: Charcoal Stripping of Fetal Bovine Serum (FBS)
Objective: To remove endogenous steroid hormones from FBS.[7][9]
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (Norit-A or equivalent)
-
Dextran T-70
-
Sucrose
-
MgCl₂
-
HEPES buffer
-
Sterile conical tubes
-
Centrifuge
-
0.22 µm sterile filter
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Suspension:
-
In a sterile container, prepare a solution of 0.25 M sucrose, 1.5 mM MgCl₂, and 10 mM HEPES at pH 7.4.
-
Add 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70 to the buffer.
-
Incubate overnight at 4°C with gentle agitation.[7]
-
-
Prepare the Serum:
-
Thaw the FBS at 4°C.
-
-
Stripping Process:
-
Dispense the DCC suspension into sterile centrifuge tubes.
-
Pellet the charcoal by centrifuging at 500 x g for 10 minutes.[7]
-
Carefully decant the supernatant.
-
Add the FBS to the charcoal pellet. Use a volume of FBS equal to the original volume of the DCC suspension.
-
Resuspend the charcoal pellet thoroughly in the serum by vortexing.
-
Incubate the mixture for 12 hours at 4°C with gentle, continuous mixing.[9]
-
-
Charcoal Removal:
-
Centrifuge the mixture at 2000 x g for 15 minutes to pellet the charcoal.[2]
-
Carefully aspirate the supernatant (the stripped serum), being cautious not to disturb the charcoal pellet.
-
-
Sterilization:
-
Sterile-filter the stripped serum through a 0.22 µm filter.
-
-
Storage:
-
Aliquot the charcoal-stripped FBS into sterile tubes and store at -20°C.
-
Protocol 2: General HPLC Validation of DES Stock Solution
Objective: To verify the concentration of a DES stock solution.[8][10]
Materials:
-
DES stock solution (e.g., in ethanol)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Reference standard of DES
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your column and system.
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of DES reference standard and dissolve it in the mobile phase to prepare a primary standard stock solution.
-
From the primary stock, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Dilute your prepared DES stock solution with the mobile phase to a concentration that falls within the range of your calibration standards.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 230 nm).
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Data Analysis:
-
Determine the peak area of DES in your sample chromatogram.
-
Using the calibration curve, calculate the concentration of DES in your diluted sample.
-
Back-calculate the concentration of your original stock solution, accounting for the dilution factor. The calculated concentration should be within an acceptable range (e.g., ± 5%) of the expected concentration.
-
Visualizations
Caption: Workflow for minimizing artifacts in in vitro DES studies.
Caption: Troubleshooting logic for inconsistent DES experimental results.
Caption: Simplified signaling pathway of this compound (DES).
References
- 1. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of a Novel this compound-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pH-dependent cytotoxicity of contaminants of phenol red for MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Protocol for Charcoal-stripping FBS to Deplete Hormones [merckmillipore.com]
- 8. pharmtech.com [pharmtech.com]
- 9. atlasbio.com [atlasbio.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
This technical support center provides researchers, scientists, and drug development professionals with essential resources to enhance the reproducibility of experimental findings related to Diethylstilbestrol (B1670540) (DES). Below are troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges in DES research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vivo uterotrophic assay results. What are the common sources of this variability?
A1: High variability in the uterotrophic bioassay can stem from several factors. Key considerations include the animal model (species and strain), the age and hormonal status of the animals (immature vs. ovariectomized), and the diet, as some commercial rodent chows contain phytoestrogens that can interfere with the assay.[1][2] It is crucial to use a standardized diet with minimal estrogenic activity and to ensure consistency in the age and strain of the animals used.[2] Additionally, the route of administration (e.g., subcutaneous injection vs. oral gavage) can significantly impact the bioavailability and metabolism of DES, leading to varied responses.[1]
Q2: What could be causing high non-specific binding in our estrogen receptor (ER) competitive binding assay?
A2: High non-specific binding is a common issue in receptor binding assays and can obscure results. Potential causes include using too high a concentration of the radiolabeled ligand, issues with the buffer composition, or problems with the separation of bound from free ligand.[3][4] To troubleshoot, consider reducing the radioligand concentration, optimizing the protein concentration in the assay, and ensuring the washing steps are sufficient if using a filtration method.[5][4] Evaluating the purity of the radioligand is also recommended.
Q3: How does this compound (DES) differ from endogenous estradiol (B170435) (E2) in its interaction with estrogen receptors?
A3: While both DES and 17β-estradiol (E2) are agonists for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), they can induce different conformational changes in the receptors.[6][7] This can lead to differential recruitment of coactivator proteins and the activation of different downstream genes.[7][8] For instance, at an AP1 response element, E2 activates transcription with ERα but inhibits it with ERβ, while some antiestrogens can act as potent activators with ERβ.[9] These differences in signaling may underlie the distinct toxicological profile of DES compared to E2.[6]
Q4: Can DES exert effects through mechanisms other than the classical nuclear receptor pathway?
A4: Yes, DES can mediate effects through both genomic and non-genomic signaling pathways.[10][11] The classical genomic pathway involves DES binding to nuclear estrogen receptors, which then bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[10][12] Non-genomic pathways are initiated by DES binding to ERs located at the plasma membrane, leading to rapid activation of intracellular signaling cascades, such as those involving protein kinases, within seconds to minutes.[11][13] These rapid signals can also eventually influence gene expression.[11]
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., MCF-7 Proliferation)
| Problem | Potential Cause | Recommended Solution |
| Low or no proliferative response to DES | Cell line has lost estrogen responsiveness or has low ERα expression. | Confirm ERα expression levels via Western blot or qPCR. Use a fresh, low-passage aliquot of cells. Ensure culture medium is phenol (B47542) red-free and uses charcoal-stripped serum to remove endogenous estrogens. |
| High background proliferation in control wells | Presence of estrogenic compounds in the culture medium or serum. | Use phenol red-free medium and charcoal/dextran-stripped fetal bovine serum to eliminate confounding estrogenic stimuli. |
| Inconsistent EC50 values between experiments | Variations in cell seeding density, incubation times, or reagent concentrations. | Standardize cell seeding protocols. Ensure precise timing for all incubation steps. Prepare fresh serial dilutions of DES for each experiment. |
In Vivo Uterotrophic Bioassay
| Problem | Potential Cause | Recommended Solution |
| High uterine weight in vehicle control group | Estrogenic contaminants in the animal diet or drinking water. | Use a certified, phytoestrogen-free rodent diet.[2] Ensure water is purified and free of contaminants. House animals in cages made from non-estrogenic materials (e.g., avoid polycarbonate). |
| Lack of dose-response relationship | Dose range is too high (causing toxicity or receptor saturation) or too low.[14] Animal model is inappropriate or insensitive. | Conduct a preliminary dose-range finding study. Verify the sensitivity of the chosen animal strain (e.g., immature CD-1 mice are a suitable model).[15] Ensure accurate dose administration. |
| High variability among animals in the same group | Inconsistent dosing technique. Genetic variability within the animal colony. Stress or other environmental factors. | Ensure all personnel are thoroughly trained in the administration technique (e.g., subcutaneous injection). Use animals from a reputable supplier with a well-defined genetic background. Maintain consistent environmental conditions (light cycle, temperature, handling). |
Quantitative Data Summary
The following tables summarize key quantitative data for DES from various experimental systems to aid in experimental design and data comparison.
Table 1: In Vitro Receptor Binding and Proliferation Data
| Parameter | Experimental System | Value | Reference |
|---|---|---|---|
| EC50 (Proliferation) | T47D human breast cancer cells | ~2-fold higher than E2 | [6] |
| EC50 (Luciferase Expression) | U2OS-ERα cells | ~3-fold higher than E2 | [6] |
| Cytotoxicity Threshold | MCF-7 human breast cancer cells | > 5 x 10⁻⁶ M | [16][17] |
| IC50 (Competitive Binding vs. E2) | Rat Uterine Cytosol ER | ~2.82 nM (Ki = 0.65 nM) |[18] |
Table 2: In Vivo Uterotrophic Bioassay Data
| Animal Model | DES Dose | Observed Effect | Reference |
|---|---|---|---|
| Immature CD-1 Mice | 6 ppb in diet | Significant increase in uterine:body weight ratio, similar to control + DES diet. | [2] |
| Pregnant CD-1 Mice | 10 µg/kg bw/day (oral) | Increased uterus weight in F1 females at weaning. | [19] |
| Immature Mice | 4 ppb in diet | Increase in uterine weight similar to the effect of 10% dextrose or corn starch in the diet. | [20] |
| Early Pregnancy Mice | 2 mg/kg (high dose) | Significant suppression of uterine and ovarian development. |[21] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)
This protocol is adapted from the National Toxicology Program guidelines and is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[5]
1. Preparation of Rat Uterine Cytosol: a. Use uteri from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogens.[5] b. Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5] c. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[5] d. Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g for 60 min at 4°C) to obtain the cytosol (supernatant), which contains the estrogen receptors.[5] e. Determine the protein concentration of the cytosol (e.g., via Bradford assay).
2. Competitive Binding Assay: a. In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of radiolabeled estradiol ([³H]-E2, e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled DES (or other test compound).[5] b. To determine non-specific binding, include tubes with cytosol, [³H]-E2, and a 100-fold excess of unlabeled estradiol.[5] c. For total binding, include tubes with only cytosol and [³H]-E2. d. Incubate the mixture at 4°C overnight to reach equilibrium. e. Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, followed by washing and centrifugation. f. Measure the radioactivity of the bound fraction using liquid scintillation counting.
3. Data Analysis: a. Subtract non-specific binding from all other readings to get specific binding. b. Plot the percentage of specific binding against the log concentration of the competitor (DES). c. Determine the IC50 value, which is the concentration of DES that inhibits 50% of the specific binding of [³H]-E2. This value can be used to calculate the binding affinity (Ki).
Protocol 2: Mouse Uterotrophic Bioassay
This protocol is a standard in vivo screen for estrogenic activity based on the increase in uterine weight.[22][23]
1. Animal Preparation: a. Use immature, female CD-1 mice, weaned at approximately 15-21 days of age.[2][14][15] This model is sensitive and avoids the need for ovariectomy.[15] b. Acclimatize animals for several days in a controlled environment with access to a certified phytoestrogen-free diet and water ad libitum.[2] c. Randomize animals into treatment groups (e.g., vehicle control, positive control [estradiol or a known dose of DES], and multiple dose levels of the test compound). A typical group size is 5-6 animals.
2. Dosing and Observation: a. Administer the vehicle or test compound via the chosen route (e.g., daily subcutaneous injection or oral gavage) for three consecutive days.[22] b. Record body weights daily. Observe animals for any signs of toxicity.
3. Necropsy and Data Collection: a. On the day after the final dose, euthanize the animals. b. Carefully dissect the uterus, trimming away any adhering fat and mesentery. c. Blot the uterus gently to remove excess fluid and record the wet weight (blotted uterine weight). d. Record the final body weight.
4. Data Analysis: a. Calculate the relative uterine weight (uterine weight / body weight). b. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control group. c. A statistically significant increase in uterine weight is considered a positive estrogenic response.[22]
Visualizations
Signaling Pathways
// Edges DES -> cER [label="Genomic Pathway", fontcolor="#202124", color="#202124"]; DES -> mER [label="Non-Genomic Pathway", fontcolor="#202124", color="#202124"]; mER -> Kinase [color="#34A853"]; Kinase -> Protein [label="Rapid Effects", fontcolor="#202124", color="#34A853"]; HSP -> cER [style=dashed, arrowhead=none, color="#5F6368"]; cER -> Dimer [label="Conformational\nChange", fontcolor="#202124", color="#4285F4"]; Dimer -> ERE [label="Translocation", fontcolor="#202124", color="#4285F4"]; ERE -> Gene [color="#EA4335"]; Gene -> Protein [color="#EA4335"]; } caption: "Genomic and Non-Genomic Signaling Pathways of DES."
Experimental Workflow
// Nodes start [label="Start: Immature Female Mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimatization &\nPhytoestrogen-Free Diet"]; randomize [label="Randomization into Groups\n(Vehicle, Positive Control, DES Doses)"]; dose [label="Daily Dosing\n(3 Consecutive Days)"]; necropsy [label="Necropsy on Day 4"]; dissect [label="Uterus Dissection & Weighing\n(Blotted Uterine Weight)"]; analyze [label="Statistical Analysis\n(e.g., ANOVA)"]; end [label="Result: Positive or Negative\nfor Estrogenic Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> acclimate; acclimate -> randomize; randomize -> dose; dose -> necropsy; necropsy -> dissect; dissect -> analyze; analyze -> end; } caption: "Workflow for the Mouse Uterotrophic Bioassay."
References
- 1. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse bioassay for the detection of estrogenic activity in rodent diets: II. Comparative estrogenic activity of purified, certified and standard open and closed formula rodent diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 8. Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins [this compound.co.uk]
- 9. Differential ligand activation of estrogen receptors ERalpha and ERbeta at AP1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Estrogenic activity in forages: diagnostic use of the classical mouse uterine bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor status and subsequent sensitivity of subclones of MCF-7 human breast cancer cells surviving exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mouse bioassay for the detection of estrogenic activity in rodent diets: III. Stimulation of uterine weight by dextrose, sucrose and corn starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on Uterus Structure and Immunological Function in Mice During Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Animal Model Variability in DES Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you minimize variability in your animal studies, ensuring more robust and reproducible results in the field of Drug-Eluting Stent (DES) research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical DES animal studies?
A1: Variability in animal studies for DES research can stem from three main areas:
-
Biological Variation: Inherent differences among animals, such as genetics, age, sex, weight, and underlying health status, can significantly impact experimental outcomes.
-
Environmental Factors: Discrepancies in housing conditions, including temperature, humidity, light-dark cycles, noise levels, and diet, can introduce variability.
-
Procedural Inconsistencies: Variations in experimental techniques, such as anesthesia protocols, surgical procedures for stent implantation, imaging modalities, and post-operative care, are major contributors to inconsistent results.
Q2: Which animal models are most commonly used for DES research, and what are their key characteristics?
A2: The most widely accepted animal models for preclinical DES evaluation are the porcine coronary artery model and the rabbit iliac artery model.[1][2][3]
-
Porcine Coronary Artery Model: This is considered the "gold standard" for safety evaluation due to the anatomical and physiological similarities between pig and human coronary arteries.[4][5][6] Juvenile normocholesterolemic domestic pigs are often recommended.[5]
-
Rabbit Iliac Artery Model: This model is particularly useful for assessing endothelialization, which is slower in rabbits compared to pigs, potentially offering a closer representation of the human response.[1][2] It is also a valuable model for efficacy studies.[7]
Q3: How can I minimize variability through my experimental design?
A3: A robust experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment and control groups to mitigate selection bias.
-
Blinding: Whenever possible, the personnel conducting the experiment and assessing the outcomes should be unaware of the group allocations to minimize observer bias.
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect. This helps to avoid underpowered studies that can lead to inconclusive results.
-
Standardized Protocols: Adhere strictly to detailed, standardized protocols for all procedures, from animal handling to data analysis.
Troubleshooting Guides
Issue 1: High Variability in Neointimal Hyperplasia Measurements
Potential Causes:
-
Inconsistent Stent Sizing and Deployment: A stent-to-artery ratio that is too high can cause excessive vessel injury, leading to a more pronounced and variable healing response.
-
Variable Vessel Injury: Differences in balloon inflation pressure and duration during stent deployment can cause varying degrees of arterial wall injury.
-
Animal-to-Animal Biological Differences: Inherent variations in the inflammatory and proliferative responses of individual animals.
-
Dietary Factors: For models using a high-cholesterol diet, variations in food consumption and individual metabolic responses can affect the development of neointimal hyperplasia.
Troubleshooting Steps:
-
Standardize Stent Deployment Technique:
-
Control for Biological Variation:
-
Use animals from a single supplier with a narrow age and weight range.
-
Consider using genetically uniform strains where appropriate.
-
-
Ensure Consistent Diet:
-
Refine Histopathological Analysis:
Issue 2: Unexpectedly High Rates of Stent Thrombosis
Potential Causes:
-
Inadequate Antiplatelet Therapy: Suboptimal dosing or administration of antiplatelet agents like aspirin (B1665792) and clopidogrel.
-
Procedural Complications: Vessel dissection, incomplete stent apposition, or significant plaque protrusion can create a thrombogenic surface.
-
Stent Characteristics: Certain stent designs or drug coatings may have a higher thrombotic potential.[13]
-
Underlying Prothrombotic State: Some animal models, particularly those with comorbidities like diabetes and hypercholesterolemia, may have an increased baseline risk of thrombosis.[14]
Troubleshooting Steps:
-
Optimize Antiplatelet Regimen:
-
Ensure consistent and appropriate dosing of dual antiplatelet therapy before, during, and after the procedure.
-
Consider platelet function testing to confirm adequate platelet inhibition.
-
-
Refine Implantation Technique:
-
Use intravascular imaging (e.g., IVUS or OCT) to ensure optimal stent expansion and apposition to the vessel wall.
-
Take care to avoid vessel trauma during guide wire and catheter manipulation.
-
-
Thorough Post-Mortem Analysis:
-
In cases of thrombosis, perform detailed histopathological examination to identify the underlying cause (e.g., malapposition, uncovered struts, excessive inflammation).[13]
-
-
Animal Model Selection:
-
Be aware of the inherent thrombotic risk associated with your chosen animal model and adjust protocols accordingly.
-
Data Presentation
Table 1: Factors Influencing Neointimal Hyperplasia in Porcine Coronary Artery Models
| Factor | Parameter | Observation | Impact on Neointimal Hyperplasia |
| Stent Strut Diameter | 0.12 mm vs. 0.18 mm | Thinner struts were associated with smaller lumen area at 6 weeks.[12] | No significant difference in neointimal hyperplasia area, but thinner struts led to greater late lumen loss due to less vessel scaffolding.[12] |
| Drug Coating | Bare Metal Stent (BMS) vs. Paclitaxel-Eluting Stent (PES) in a Diabetic/Hypercholesterolemic Model | PES implantation resulted in delayed reendothelialization and increased para-strut leukocytes.[14] | Both BMS and PES showed greater neointimal area in the diseased model compared to healthy pigs.[14] |
| Drug Coating | Bare Metal Stent (BMS) vs. Rapamycin-Eluting Stent (RES) vs. 2-Deoxy-D-Glucose (DGS) | DGS and RES showed significantly lower neointimal thickness and area stenosis compared to BMS after 42 days.[15] | 2-DG was comparable to rapamycin (B549165) in reducing neointimal hyperplasia.[15] |
| Balloon Type | Uncoated Scoring Balloon (SB) vs. Paclitaxel-Coated SB | Paclitaxel-coated SB resulted in a significantly lower late lumen loss (0.27 ± 0.24 mm vs. 1.4 ± 0.7 mm).[16] | Paclitaxel-coated SB significantly inhibited neointimal proliferation.[16] |
Experimental Protocols
Protocol 1: Porcine Coronary Artery Stent Implantation
-
Animal Preparation:
-
Use juvenile domestic swine (e.g., Large White) weighing 18-25 kg.[5]
-
Administer pre-anesthetic medication followed by induction and maintenance of general anesthesia.
-
Intubate and provide mechanical ventilation.
-
Administer dual antiplatelet therapy (e.g., aspirin and clopidogrel) prior to the procedure.
-
-
Vascular Access:
-
Coronary Angiography:
-
Advance a guiding catheter to the aortic root and engage the desired coronary ostium.
-
Perform baseline quantitative coronary angiography (QCA) to determine the reference vessel diameter. Administer intracoronary nitroglycerin to prevent spasm and ensure maximal vasodilation.[5]
-
-
Stent Deployment:
-
Advance a guidewire into the distal coronary artery.
-
Position the DES at the target lesion.
-
Deploy the stent by inflating the balloon to the appropriate pressure to achieve a stent-to-artery ratio of 1.1:1 to 1.2:1.
-
Perform final angiography to confirm successful deployment and vessel patency.[5]
-
-
Post-Procedural Care:
-
Close the access site and recover the animal from anesthesia.
-
Provide post-operative analgesia and continue antiplatelet therapy for the duration of the study.
-
Protocol 2: Histopathological Analysis of In-Stent Restenosis
-
Tissue Harvesting:
-
At the designated time point, euthanize the animal under deep anesthesia.
-
Perform a thoracotomy and perfuse the coronary arteries with saline followed by a fixative (e.g., 10% neutral buffered formalin) at physiological pressure.
-
Excise the stented arterial segment.
-
-
Tissue Processing:
-
Dehydrate the tissue segment in a graded series of ethanol.
-
Embed the stented artery in a resin such as methylmethacrylate.[18]
-
-
Sectioning and Staining:
-
Using a microtome, cut thin cross-sections (e.g., 5 µm) of the stented vessel.[18]
-
Mount the sections on glass slides.
-
Perform standard histological staining, such as Hematoxylin and Eosin (H&E) for general morphology and an elastin (B1584352) stain (e.g., Verhoeff-Van Gieson) to delineate the vessel layers.[10]
-
-
Morphometric Analysis:
-
Digitize the stained slides.
-
Using image analysis software, measure the lumen area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area.
-
Calculate the neointimal area (IEL area - lumen area) and percent area stenosis ((1 - (lumen area / IEL area)) * 100).[11]
-
Visualizations
Caption: Signaling pathway of in-stent restenosis.
Caption: Experimental workflow for preclinical DES studies.
Caption: Troubleshooting logic for high neointimal hyperplasia variability.
References
- 1. Drug-eluting stent safety: findings from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. Experimental intracoronary stenting: comprehensive experience in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronary angiography and percutaneous coronary intervention in the porcine model: a practical guide to the procedure | animal | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rabbit Model for a Preclinical Comparison of Coronary Stent Types In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of a Rabbit Iliac Arterial Stenosis Model Using a Controlled Cholesterol Diet and Pullover Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Neointimal hyperplasia and late pathologic remodeling in a porcine coronary stent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of stent thrombosis: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Reduction of neointimal hyperplasia in porcine coronary arteries by 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of neo-intimal hyperplasia in porcine coronary arteries utilizing a novel paclitaxel-coated scoring balloon catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultrasound-guided femoral approach for coronary angiography and interventions in the porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Mouse Model of In-Stent Restenosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethylstilbestrol (DES) Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for diethylstilbestrol (B1670540) (DES) treatment in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and incubation time for DES treatment?
A1: The optimal concentration and incubation time for DES are highly dependent on the cell line and the biological endpoint being investigated. Effects can range from proliferation at lower concentrations to apoptosis at higher concentrations. It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay. However, based on published studies, a general guideline is provided in the tables below.
Q2: How should I prepare and store DES for cell culture experiments?
A2: DES is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. It is critical to ensure the final solvent concentration in your cell culture medium is low (usually <0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
Q3: My cells are not responding to DES treatment. What are the possible reasons?
A3: Lack of response could be due to several factors:
-
Low Estrogen Receptor (ER) Expression: Confirm that your cell line expresses the appropriate estrogen receptor (ERα or ERβ) using methods like qPCR or Western blot.
-
Degraded DES: Prepare fresh stock solutions and handle them properly to avoid degradation.
-
Presence of Endogenous Hormones: Use charcoal-stripped fetal bovine serum (FBS) in your culture medium to eliminate confounding effects from endogenous steroids.
-
Suboptimal Incubation Time: The chosen incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.
Q4: I am observing high background or variability in my results. How can I troubleshoot this?
A4: High background and variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before plating.
-
Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile PBS to maintain humidity.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques.
-
Solvent Toxicity: Include a vehicle control (medium with the same final concentration of the solvent used to dissolve DES) in your experimental design to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of DES | Cell line is not sensitive to DES. | Confirm the expression of estrogen receptors (ERα and/or ERβ) in your cell line. |
| DES concentration is too low or too high. | Perform a dose-response experiment with a wide range of DES concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). | |
| Incubation time is not optimal. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| DES stock solution has degraded. | Prepare a fresh stock solution of DES in an appropriate solvent (e.g., DMSO). | |
| Presence of endogenous estrogens in the culture medium. | Use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. | |
| High cell death at all tested concentrations | DES is cytotoxic to the cell line at the concentrations used. | Test a lower range of DES concentrations. |
| The solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at the same density and have reached a similar confluency before DES treatment. | |
| Variability in DES stock solution. | Prepare a large batch of DES stock solution, aliquot it, and store it at -20°C to ensure consistency across experiments. |
Data Presentation: DES Concentration and Incubation Times
The following tables summarize DES concentrations and incubation times from various studies to provide a starting point for experimental design.
Table 1: DES Effects on Cell Proliferation and Viability
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| Human Melanocytes | 10⁻⁸ M - 10⁻⁶ M | 72 hours | Enhanced proliferation | |
| Human Melanocytes | >10⁻⁵ M | 72 hours | Inhibition of proliferation/Toxicity | |
| MCF-7 (Breast Cancer) | 5 x 10⁻⁶ M - 1 x 10⁻⁴ M | Up to 4 months | Cytotoxicity, with a small percentage of surviving cells showing altered morphology.[1] | [1] |
| MCF-10F (Human Breast Epithelial) | 0.007 nM - 70 nM | Chronic exposure | Increased colony formation in soft agar.[2] | [2] |
| Human Endometrial Stromal Cells | Not specified | 20 - 44 weeks | Increased immortalization frequency in a dose-dependent manner.[3] | [3] |
Table 2: DES-Induced Apoptosis
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| Prostate Cancer (DU145, 1-LN, PC-3) | 15 µM - 30 µM | 24, 48, 72 hours | Increased number of hypodiploid (apoptotic) nuclei.[4] | [4] |
| Prostate Cancer (LNCaP) | 15 µM - 30 µM | Not specified | Lower percentage of hypodiploid nuclei compared to androgen-insensitive cells.[4] | [4] |
| Mouse Spermatogonial Stem Cells | Not specified | Not specified | Increased apoptosis.[5] | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
This compound (DES)
-
DMSO (or other suitable solvent for DES)
-
96-well cell culture plates
-
Complete cell culture medium (consider using phenol red-free medium with charcoal-stripped FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DES Treatment:
-
Prepare serial dilutions of DES in complete culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium and replace it with the DES-containing medium or vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Tyrosinase Activity Assay
This protocol is a general guideline for measuring tyrosinase activity in cell lysates.
Materials:
-
Cell lysate from DES-treated and control cells
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA solution (e.g., 2 mg/mL in phosphate buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with DES as required for your experiment.
-
Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the final volume in each well to 100 µL with phosphate buffer.
-
Initiate the reaction by adding 100 µL of L-DOPA solution to each well.
-
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: The rate of increase in absorbance is proportional to the tyrosinase activity. Calculate the specific activity (units per mg of protein).
Signaling Pathways and Experimental Workflows
DES-Induced Signaling Pathways
This compound primarily exerts its effects through binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes. However, DES can also induce cellular responses, such as apoptosis, through ER-independent mechanisms.
Caption: DES signaling through ER-dependent and -independent pathways.
Experimental Workflow for Optimizing DES Incubation Time
The following diagram outlines a logical workflow for determining the optimal DES incubation time for a cell-based assay.
Caption: Workflow for optimizing DES treatment conditions.
References
- 1. Receptor status and subsequent sensitivity of subclones of MCF-7 human breast cancer cells surviving exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-induced immortalization of human endometrial cells: alterations in p53 and estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by this compound in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DES induces oxidative DNA damage and apoptosis [this compound.co.uk]
Validation & Comparative
Validating Diethylstilbestrol Immunoassay Results with Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, is critical in various research and regulatory contexts due to its potential health risks. While immunoassays provide a rapid and high-throughput screening method, mass spectrometry is considered the gold standard for confirmation and accurate quantification due to its high specificity and sensitivity. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate analytical technique and in validating immunoassay findings.
Performance Characteristics: Immunoassay vs. Mass Spectrometry
The choice between an immunoassay and a mass spectrometry-based method depends on the specific requirements of the study, such as the need for high throughput screening versus definitive, quantifiable results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used to confirm the results of immunoassays.[1]
Table 1: Comparison of Key Performance Metrics for this compound (DES) Analysis
| Parameter | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) | Reference |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ions | [2][3] |
| Specificity | Good, but potential for cross-reactivity with metabolites and structurally related compounds. For example, one DES ELISA kit shows 68% cross-reactivity with DES-glucuronide and 22% with hexestrol. | Very High, discriminates based on mass and fragmentation pattern. | [2][4] |
| Limit of Detection (LOD) | 0.01 ng/mL to 0.18 ppb | 0.1 - 0.4 µg/kg | [2][5] |
| Limit of Quantification (LLOQ) | Typically in the low ng/mL range. | As low as 0.1 ng/mL in plasma and 0.0005 mg/kg in animal tissues. | [5][6] |
| Accuracy (% Recovery) | 92.0% to 95.0% in water samples. | 68-106% for growth hormones in general. | [5] |
| Precision (%RSD) | 3-8% in water samples. | Repeatability and reproducibility are generally low, with %RSD values often below 6% and 9% respectively. | [5] |
| Throughput | High (e.g., 96-well plate format). | Lower, due to sample-by-sample injection and chromatographic separation. | [1] |
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible data. Below are representative protocols for the quantification of DES using a competitive ELISA and LC-MS/MS.
1. This compound (DES) Competitive ELISA Protocol
This protocol is based on a typical competitive enzyme immunoassay.
-
Principle: Free DES in the sample competes with a DES-enzyme conjugate for binding to a limited number of anti-DES antibody sites coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of DES in the sample.[2][7]
-
Sample Preparation:
-
Homogenize tissue samples.
-
Extract DES using an appropriate solvent such as methanol (B129727) or acetonitrile (B52724).[7]
-
Evaporate the solvent and reconstitute the residue in the assay buffer.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.[2]
-
Add the DES-HRP (horseradish peroxidase) conjugate to each well.[2]
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.[2]
-
Wash the plate to remove unbound reagents.[2]
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.[2]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[2]
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[2]
-
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of DES in the samples by interpolating their absorbance values on the standard curve.[3]
2. This compound (DES) LC-MS/MS Protocol
This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the quantification of DES.
-
Principle: DES is extracted from the matrix, separated from other components using liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for quantification, providing high selectivity and sensitivity.[5][8]
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step with a solvent like ethyl acetate.[8] For tissue samples, enzymatic digestion followed by liquid-liquid extraction with a solvent like diethyl ether can be used.[9]
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto an HPLC system equipped with a C18 column. Use a mobile phase gradient, for instance, of acetonitrile and water, to achieve chromatographic separation.[5]
-
Mass Spectrometry:
-
-
Data Analysis: Create a calibration curve by analyzing standards of known concentrations. Quantify DES in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
Validation Workflow
A critical step in bioanalysis is the validation of a high-throughput screening method like an immunoassay with a highly specific and accurate method like LC-MS/MS. This ensures that the immunoassay is reliably measuring the target analyte without significant interferences from the sample matrix or cross-reactive substances.
Caption: Workflow for validating immunoassay results with mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. atzlabs.com [atzlabs.com]
- 4. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. assaygenie.com [assaygenie.com]
- 8. Determination of this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
- 9. Quantification of this compound residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Diethylstilbestrol and 17β-Estradiol: A Guide for Researchers
An objective comparison of the synthetic estrogen Diethylstilbestrol (B1670540) (DES) and the endogenous hormone 17β-Estradiol (E2), supported by experimental data.
This guide provides a detailed comparative analysis of this compound (DES), a synthetic nonsteroidal estrogen, and 17β-Estradiol (E2), the primary endogenous female sex hormone. While both compounds are potent agonists of the estrogen receptor (ER), they exhibit distinct profiles in terms of receptor binding, gene expression, and physiological effects. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their differential activities.
Comparative Data Overview
The following tables summarize key quantitative data from various experimental studies, highlighting the differences in potency and receptor affinity between DES and E2.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. E2 (E2 = 100) | Species/System | Reference |
| This compound (DES) | ERα | 468% | Human | [1] |
| This compound (DES) | ERβ | 295% | Human | [1] |
| This compound (DES) | Nuclear ER | 245 ± 36 | Rat Uterus | [2] |
| This compound (DES) | ER | 399.56 | Not Specified | [3] |
Table 2: In Vitro Potency and Efficacy (EC50 Values)
| Assay | Cell Line / System | Compound | EC50 Value | Relative Potency (E2/DES) | Reference |
| ERα-mediated Reporter Gene | U2OS | 17β-Estradiol (E2) | ~3 pM | 1 | [4] |
| ERα-mediated Reporter Gene | U2OS | This compound (DES) | ~9 pM | 0.33 | [4] |
| T47D Cell Proliferation | T47D | 17β-Estradiol (E2) | ~2 pM | 1 | [4] |
| T47D Cell Proliferation | T47D | This compound (DES) | ~4 pM | 0.5 | [4] |
| Yeast Estrogen Screen (YES) | Yeast | 17β-Estradiol (E2) | Not specified | 1 | [5] |
| Yeast Estrogen Screen (YES) | Yeast | This compound (DES) | Not specified | 1.1 | [5] |
| MCF-7 Cell Proliferation | MCF-7 | 17β-Estradiol (E2) | Not specified | 1 | [5] |
| MCF-7 Cell Proliferation | MCF-7 | This compound (DES) | Not specified | 2.5 | [5] |
Signaling Pathways and Mechanism of Action
Both DES and E2 primarily exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs), initiating the transcription of target genes.[6] However, DES is a more potent estrogenic compound than E2, leading to an exaggerated or prolonged activation of estrogen receptors.[6] This can result in the disruption of normal hormonal balance and cellular functions.[6]
While the classical signaling pathway is similar, studies indicate that DES and E2 can induce differential binding of the ERα to coregulator motifs, leading to distinct transcriptomic signatures.[7] Furthermore, some effects of DES may be mediated through ER-independent pathways, especially at high doses.[8]
Differential Gene Expression
While both DES and E2 regulate a common set of genes, significant differences in their transcriptomic signatures have been observed.[7] For instance, studies in T47D breast cancer cells revealed that DES and E2 differentially modulate the expression of genes involved in histone deacetylation and DNA methylation.[7]
Developmental exposure to DES in mice leads to persistent alterations in uterine gene expression, with changes noted in genes associated with cell growth, differentiation, and adhesion.[9] Some of these altered genes, such as Ltf, C3, Sprr2f, Tgfbi, and Ccnd1, show a persistent differential expression pattern.[9]
In Vivo Effects: A Comparative Summary
Uterine Growth and Proliferation: Both DES and E2 stimulate the proliferation of ER-positive breast cancer cells and induce uterine growth. However, the potency can differ depending on the model system. In T47D cells, E2 was found to be approximately twice as potent as DES in inducing proliferation.[4]
Carcinogenicity and Toxicity: DES is a known human teratogen and carcinogen, with in utero exposure linked to an increased risk of clear cell adenocarcinoma of the vagina and cervix, as well as various reproductive tract abnormalities.[4][10] While E2 is also implicated in hormonal carcinogenesis, the adverse effects of DES are considered more severe.[4]
Organ-Specific Effects: In a study on Noble rats, the combination of testosterone (B1683101) with DES induced widespread dysplasia in the ventral prostate, whereas testosterone with E2 primarily affected the dorsolateral prostate.[11] This suggests that the differential bioavailability and metabolism of these estrogens in target tissues can lead to distinct pathological outcomes.[11]
Experimental Protocols
A clear understanding of the methodologies used to generate comparative data is crucial for interpretation and future research.
Estrogen Receptor Competitive Binding Assay
-
Objective: To determine the relative binding affinity of a test compound (e.g., DES) for the estrogen receptor in comparison to a radiolabeled ligand, typically [³H]-E2.
-
Methodology:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or purified ER protein is prepared.[12]
-
Competitive Binding: A constant concentration of [³H]-E2 is incubated with the receptor source in the presence of varying concentrations of the unlabeled competitor (DES or unlabeled E2).[12]
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.[12]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.[12]
-
Data Analysis: A competition curve is generated, and the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Relative Binding Affinity (RBA) is then determined.[12]
-
Cell Proliferation Assay (e.g., T47D Cells)
-
Objective: To measure the effect of DES and E2 on the proliferation of estrogen-sensitive cells.
-
Methodology:
-
Cell Culture: T47D human breast cancer cells are cultured in an appropriate medium, often stripped of steroids to reduce background estrogenic activity.[4]
-
Treatment: Cells are exposed to a range of concentrations of DES and E2 for a specified period (e.g., 72 hours).[4]
-
Proliferation Measurement: Cell viability or proliferation is assessed using assays such as MTT, XTT, or by direct cell counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration that elicits a half-maximal proliferative response.[4]
-
Conclusion
The comparative analysis of DES and E2 reveals a complex relationship. While both are potent estrogens that activate ER signaling, DES often exhibits higher binding affinity and can lead to more pronounced or distinct biological and pathological effects.[1][2] These differences are likely due to a combination of factors, including variations in receptor-coregulator interactions, differential gene regulation, and distinct pharmacokinetic and metabolic profiles.[7][11] For researchers in drug development and toxicology, understanding these nuances is critical for interpreting experimental results and predicting in vivo outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, this compound, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of gene expression induced by this compound (DES) in human primitive Mullerian duct cells using microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Differential effects of this compound and estradiol-17 beta in combination with testosterone on rat prostate lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Carcinogenic Threat: A Comparative Analysis of DES and Other Xenoestrogens
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the carcinogenic potential of Diethylstilbestrol (B1670540) (DES) and other prominent xenoestrogens, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
Xenoestrogens, a class of foreign compounds that mimic the effects of endogenous estrogen, have garnered significant scientific attention due to their potential to disrupt endocrine function and contribute to the development of hormone-dependent cancers. Among these, this compound (DES), a synthetic estrogen prescribed to pregnant women in the mid-20th century, stands as a stark example of the carcinogenic risk posed by potent xenoestrogens. This guide provides a comparative analysis of the carcinogenic potential of DES and other notable xenoestrogens, including Bisphenol A (BPA) and Dichlorodiphenyltrichloroethane (DDT), by examining their receptor binding affinities, evidence from in vivo carcinogenicity studies, and their genotoxic effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The carcinogenic potential of xenoestrogens can be evaluated through various quantitative measures, including their binding affinity to estrogen receptors (ERs), the incidence of tumors in animal models, and their ability to induce genetic damage.
Table 1: Relative Binding Affinity to Estrogen Receptors (ERα and ERβ)
The interaction with estrogen receptors is a primary mechanism through which xenoestrogens exert their effects. The relative binding affinity (RBA) is a measure of how strongly a compound binds to the receptor compared to the natural ligand, 17β-estradiol (E2), which is set at 100%.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference(s) |
| 17β-Estradiol (E2) | 100 | 100 | [1][2] |
| This compound (DES) | 121 - 236 | 121 - 221 | [1][2] |
| Bisphenol A (BPA) | 0.003 - 0.1 | 0.02 - 0.8 | [3] |
| Genistein (B1671435) | 4 | 87 | [3] |
| o,p'-DDT | 0.01 - 0.1 | 0.007 - 0.05 | [3] |
Note: RBA values can vary depending on the specific assay conditions and experimental setup.
Table 2: Carcinogenicity in Animal Models
Long-term animal bioassays are crucial for assessing the carcinogenic potential of chemical compounds. The following table summarizes tumor incidence in rodents exposed to DES and other xenoestrogens.
| Compound | Species/Strain | Exposure Route | Target Organ(s) | Tumor Incidence | Reference(s) |
| This compound (DES) | Mouse (CD-1) | Prenatal | Vagina, Cervix, Uterus, Mammary Gland, Testis | Increased incidence of various reproductive tract tumors.[4][5] | [4][5] |
| This compound (DES) | Mouse | Dietary | Pituitary, Osteosarcoma, T-cell lymphoma, Testicular adenoma | Increased tumor incidence, particularly in p53+/- mice.[6] | [6] |
| Bisphenol A (BPA) | Rat (Sprague-Dawley) | Prenatal | Mammary Gland | Increased incidence of mammary tumors when combined with a chemical carcinogen (DMBA).[7] | [7] |
| p,p'-DDT | Rat (Osborne-Mandel) | Dietary | Liver | Increased incidence of liver tumors. | [8] |
Table 3: Genotoxicity Data
Genotoxicity assays evaluate the ability of a compound to damage DNA, a key event in carcinogenesis. The micronucleus assay is a common method used to assess chromosomal damage.
| Compound | Assay System | Endpoint | Result | Reference(s) |
| This compound (DES) | In vitro (Human lymphocytes) | Micronucleus formation | Increased micronuclei frequency. | [9] |
| Bisphenol A (BPA) | In vitro (Human lymphocytes) | Micronucleus formation | Increased micronuclei frequency at high concentrations. | [10] |
| p,p'-DDE (metabolite of DDT) | In vitro (Human lymphocytes) | Micronucleus formation | Significant increase in micronucleated cells at 80 µM. | [11] |
| Benzo[a]pyrene (Positive Control) | In vitro (MCF-7 cells) | Micronucleus formation | Significant increase in micronuclei. | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the carcinogenic potential of xenoestrogens.
E-SCREEN Assay (Estrogen-Stimulated Proliferation Assay)
The E-SCREEN assay is a cell-based method to assess the estrogenicity of a compound by measuring its ability to induce the proliferation of estrogen-sensitive cells, typically the human breast cancer cell line MCF-7.[12][13][14]
Principle: MCF-7 cells, which express estrogen receptors, proliferate in response to estrogenic compounds. The rate of proliferation is proportional to the estrogenic activity of the test substance.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a culture medium containing phenol (B47542) red (a weak estrogen) and fetal bovine serum (FBS), which contains endogenous estrogens. Before the assay, cells are cultured in a medium free of phenol red and with charcoal-dextran-treated FBS to remove steroids.
-
Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: After cell attachment, the medium is replaced with experimental medium containing a range of concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included in each experiment.
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
Quantification: The final cell number is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: The proliferative effect (PE) of the test compound is calculated relative to the positive control.
OECD 451: Carcinogenicity Studies
The Organisation for Economic Co-operation and Development (OECD) guideline 451 provides a framework for long-term carcinogenicity studies in rodents.[15][16][17][18]
Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.
Methodology:
-
Animal Selection: Typically, rats or mice of both sexes are used. At least 50 animals per sex per group are recommended.
-
Dose Levels: At least three dose levels of the test substance and a concurrent control group (vehicle only) are used. Dose selection is based on preliminary toxicity studies.
-
Administration: The test substance is administered daily via an appropriate route (e.g., oral gavage, in feed, dermal application) for a major portion of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[19]
Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A suspension of single cells is prepared from the test system (e.g., cultured cells, primary cells from tissues).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.
Signaling Pathways and Mechanisms of Carcinogenesis
Xenoestrogens can induce carcinogenesis through a variety of signaling pathways, primarily by interacting with estrogen receptors and modulating gene expression. These pathways can be broadly categorized as genomic and non-genomic.
Estrogen Receptor Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by estrogens and xenoestrogens.
Caption: Estrogen and xenoestrogen signaling pathways.
This diagram illustrates both the genomic and non-genomic signaling pathways initiated by estrogen or xenoestrogens. In the genomic pathway, the ligand binds to the estrogen receptor, which then dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[20][21] The non-genomic pathway involves the rapid activation of cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which can also lead to changes in gene expression.[22][23]
Experimental Workflow for Assessing Carcinogenicity
The following diagram outlines a typical workflow for evaluating the carcinogenic potential of a xenoestrogen.
Caption: Experimental workflow for carcinogenicity assessment.
This workflow illustrates a tiered approach to assessing the carcinogenic potential of xenoestrogens. It begins with in vitro screening assays to evaluate receptor binding, cell proliferation, and genotoxicity.[24] Positive results from these initial screens would then warrant further investigation through in vivo studies, culminating in long-term carcinogenicity bioassays and a comprehensive risk assessment.
Conclusion
The evidence presented in this guide highlights the significant carcinogenic potential of DES, a potent synthetic estrogen. Its high affinity for estrogen receptors, coupled with its ability to induce tumors in various reproductive tissues in animal models and its genotoxic effects, underscores the hazards associated with potent xenoestrogen exposure. While other xenoestrogens like BPA and DDT exhibit weaker estrogenic and carcinogenic activity compared to DES, their widespread environmental presence and potential for long-term exposure remain a public health concern.
The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the mechanisms of xenoestrogen-induced carcinogenesis and to develop more effective strategies for risk assessment and prevention. A continued focus on understanding the complex interplay between xenoestrogen exposure, genetic susceptibility, and the development of hormone-dependent cancers is crucial for safeguarding human health.
References
- 1. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testicular tumors in mice exposed in utero to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (DES): carcinogenic potential in Xpa-/-, Xpa-/- / p53+/-, and wild-type mice during 9 months' dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.lancaster-university.uk [research.lancaster-university.uk]
- 10. Empirical comparison of genotoxic potency estimations: the in vitro DNA-damage ToxTracker endpoints versus the in vivo micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro estrogenic, cytotoxic, and genotoxic profiles of the xenoestrogens 8-prenylnaringenine, genistein and tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E-SCREEN - Wikipedia [en.wikipedia.org]
- 13. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. policycommons.net [policycommons.net]
- 16. oecd.org [oecd.org]
- 17. quantics.co.uk [quantics.co.uk]
- 18. oecd.org [oecd.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Findings for Diethylstilbestrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental findings for the synthetic estrogen, Diethylstilbestrol (B1670540) (DES). The following sections detail quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate a deeper understanding of the cross-validation between laboratory and whole-organism studies.
Quantitative Data Comparison
The following tables summarize key quantitative data from both in vitro and in vivo studies on this compound, offering a side-by-side comparison of its biological activity and toxicity.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | In Vitro Value | Species/System | Reference |
| Kd (Dissociation Constant) | 0.71 nM | Mouse uterine cytosol | [1] |
| ~1.5-2.2 x 10⁻¹⁰ M | Mouse uterine estrogen receptor | [2] | |
| Relative Binding Affinity (RBA) vs. Estradiol (B170435) (E2=100) | 245 ± 36 | Rat uterine nuclear fractions | [3] |
Table 2: Developmental and Reproductive Toxicity
| Endpoint | In Vitro Concentration | In Vivo Dose | Species/System | Reference |
| Decreased Gonocyte Number | 4 x 10⁻¹⁰ M to 4 x 10⁻⁶ M | Not Applicable | Fetal rat testis in culture | [4] |
| Uterine Adenocarcinoma | Not Applicable | 1000 µg/kg/day (neonatal) | Mouse | [5] |
| Genotoxicity (Micronucleus Induction) | Not Applicable | 0.05 µg/kg (intraperitoneal) | Pre-pubertal mice | [6][7] |
Table 3: Acute Toxicity
| Parameter | In Vivo Value | Species | Reference |
| LD50 (Oral) | >3 g/kg | Rat | [8] |
| LD50 (Intraperitoneal) | 34 mg/kg | Rat | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test chemical for the estrogen receptor (ERα, ERβ) compared to the natural ligand, 17β-estradiol (E2).
Materials:
-
Rat uterine cytosol preparation containing estrogen receptors
-
Radiolabeled estradiol ([³H]E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[9]
-
Saturation Binding Assay: To determine the receptor concentration (Bmax) and the dissociation constant (Kd) of [³H]E2, varying concentrations of [³H]E2 are incubated with a fixed amount of uterine cytosol. Non-specific binding is determined in the presence of a 100-fold excess of unlabeled E2.[9]
-
Competitive Binding Assay: A fixed concentration of [³H]E2 and uterine cytosol are incubated with increasing concentrations of the competitor test chemical (DES).
-
Separation of Bound and Free Ligand: The reaction mixtures are incubated to reach equilibrium. A hydroxylapatite (HAP) slurry is then added to adsorb the receptor-ligand complexes. The HAP is washed to remove unbound ligand.
-
Quantification: Ethanol is added to elute the bound [³H]E2 from the HAP pellet. The eluate is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of [³H]E2 binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test chemical that inhibits 50% of the maximum [³H]E2 binding) is determined from this curve.[9]
In Vivo: Mouse Uterotrophic Bioassay
Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature female mice.
Materials:
-
Immature female mice (e.g., CD-1 strain)
-
Test substance (this compound)
-
Vehicle for administration (e.g., corn oil)
-
Positive control (e.g., 17β-estradiol)
Procedure:
-
Animal Selection and Acclimation: Immature female mice are selected and acclimated to the laboratory conditions.
-
Dosing: The test substance is administered to the mice, typically via subcutaneous injection or oral gavage, for three consecutive days. A positive control group receives a known estrogen, and a negative control group receives the vehicle only.[10]
-
Necropsy: On the day after the final dose, the animals are euthanized. The body weight is recorded.
-
Uterine Excision and Weighing: The uterus is carefully excised, trimmed of any adhering fat and connective tissue, and the fluid is gently blotted. The wet weight of the uterus is recorded.
-
Data Analysis: The uterine weight is often normalized to the body weight (uterine weight/body weight ratio). A statistically significant increase in the uterine weight or the uterine-to-body-weight ratio in the treated group compared to the negative control group indicates estrogenic activity.[11][12]
In Vitro/In Vivo: Zebrafish Embryotoxicity Test (ZET)
Objective: To assess the developmental toxicity of a chemical on zebrafish embryos.
Materials:
-
Fertilized zebrafish (Danio rerio) embryos
-
Embryo medium (e.g., E3 medium)
-
Test compound (this compound)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Selection: Fertilized embryos are collected shortly after spawning and examined for quality. Only healthy, developing embryos are used for the test.
-
Exposure: A specified number of embryos are placed into each well of a multi-well plate containing embryo medium with different concentrations of the test substance. A control group is maintained in embryo medium alone. Exposure is typically static or semi-static for a period of 96 to 120 hours post-fertilization (hpf).[13][14]
-
Observation: Embryos and larvae are observed daily under a stereomicroscope for various endpoints, including:
-
Data Analysis: The concentration of the test substance that causes mortality in 50% of the embryos (LC50) and the concentration that causes developmental abnormalities in 50% of the surviving embryos (EC50) are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and a typical workflow for the cross-validation of in vitro and in vivo findings.
Caption: this compound (DES) signaling pathway.
Caption: General workflow for cross-validation of in vitro and in vivo findings.
Discussion
The cross-validation of in vitro and in vivo data for this compound reveals both consistencies and important discrepancies. In vitro estrogen receptor binding assays consistently demonstrate the high affinity of DES for estrogen receptors, which is reflected in its potent estrogenic effects observed in vivo, such as the uterotrophic response in rodents.[1][3] The primary mechanism of action, involving binding to estrogen receptors and subsequent modulation of gene expression, is supported by both types of studies.[16][17] Key genes implicated in DES-induced abnormalities, such as the Hox and Wnt families, have been identified in both in vitro and in vivo models.[18][19]
However, a significant challenge in the cross-validation lies in the quantitative prediction of in vivo toxicity from in vitro data. Studies have shown that while in vitro assays like the embryonic stem cell test can identify DES as a developmental toxicant and elucidate the role of ERα, they do not fully capture its high potency observed in vivo.[20] This discrepancy is likely due to complex in vivo factors such as metabolism, pharmacokinetics, and developmental timing of exposure, which are not fully replicated in simplified in vitro systems.
For instance, the genotoxicity of DES appears to be more pronounced in in vivo models, particularly in pre-pubertal animals, suggesting that developmental stage and metabolic activation are critical factors.[6][7] Furthermore, the long-term carcinogenic effects of DES, such as the development of uterine adenocarcinoma after neonatal exposure, are outcomes that can only be fully assessed through long-term in vivo studies.[5]
References
- 1. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolites and analogs: differential ligand effects on estrogen receptor interactions with nuclear matrix sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time- and dose-related effects of estradiol and this compound on the morphology and function of the fetal rat testis in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal model for age- and sex-related genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse bioassay for the detection of estrogenic activity in rodent diets: III. Stimulation of uterine weight by dextrose, sucrose and corn starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
- 14. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]
- 19. This compound Gene Changes and Proposed Mechanisms of Action [this compound.co.uk]
- 20. The in vivo developmental toxicity of this compound (DES) in rat evaluated by an alternative testing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Internal Standards for the Accurate Quantification of Diethylstilbestrol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, is critical in various research fields, including endocrinology, toxicology, and pharmaceutical development. The use of a suitable internal standard is paramount to achieving reliable and reproducible results, particularly when employing sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of commonly used internal standards for DES quantification, supported by experimental data to aid in method development and validation.
Comparison of Internal Standard Performance
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry due to their ability to mimic the analyte throughout the analytical process, thereby compensating for matrix effects, extraction inconsistencies, and instrument variability. Deuterated analogs of DES are the most frequently employed SIL internal standards. Here, we compare the performance of several common internal standards based on data from various analytical method validation studies.
| Internal Standard | Analytical Method | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound-d6 (DES-d6) | LC-MS/MS | Human Plasma | >0.99 | Not Reported | 0.1 ng/mL | Not Reported | [1] |
| This compound-d8 (DES-d8) | GC-MS | Bovine Urine | Not Reported | Not Reported | 0.24 µg/L | Not Reported | [2] |
| This compound-d8 (DES-d8) | UPLC-MS/MS | Bovine Milk | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Hexadeuterated DES (DES-d6) | GC-MS | Meat | Not Reported | Not Reported | 0.1 ppb (ng/g) | ~90% | [3] |
| Hexestrol-d4 | UHPLC-MS/MS | Ostrich Serum | >0.99 | 0.09 ng/mL (Hexestrol) | 0.28 ng/mL (Hexestrol) | 91-128% (DES) | [4] |
| 3,5-dihydroxy-4-isopropyl toluylene | LC-MS/MS | Human Plasma | Not Reported | Not Reported | 0.1 ng/mL | Not Reported | [1] |
Note: The performance characteristics reported are from different studies and may not be directly comparable due to variations in instrumentation, sample matrices, and experimental conditions.
Experimental Protocols
The selection of an appropriate internal standard is intrinsically linked to the entire analytical workflow. Below are generalized experimental protocols for the quantification of DES using deuterated internal standards with LC-MS/MS and GC-MS.
Analytical Workflow for DES Quantification
Caption: A generalized workflow for the quantification of this compound (DES) using a deuterated internal standard.
LC-MS/MS Protocol
-
Sample Preparation:
-
To 1 mL of the biological matrix (e.g., plasma, urine), add a known amount of the deuterated internal standard (e.g., DES-d6) solution.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) using an appropriate cartridge to isolate the analyte and internal standard.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
-
Mass Spectrometric Detection:
-
Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both DES and the deuterated internal standard. For example:
-
DES: m/z 267.1 -> 237.1
-
DES-d6: m/z 273.1 -> 243.1
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of DES in the sample by comparing this ratio to a calibration curve prepared with known concentrations of DES and the internal standard.
-
GC-MS Protocol
-
Sample Preparation:
-
To the biological sample, add the deuterated internal standard (e.g., DES-d8).
-
Perform enzymatic hydrolysis if conjugated forms of DES are to be measured.
-
Extract the analytes using LLE or SPE.
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Derivatize the dried extract to improve the volatility and chromatographic properties of DES. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).
-
-
Gas Chromatographic Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program to achieve optimal separation of the analytes.
-
-
Mass Spectrometric Detection:
-
Use a mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Monitor characteristic ions for both the derivatized DES and the deuterated internal standard in selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of DES using a calibration curve prepared similarly to the LC-MS/MS method.
-
This compound Signaling Pathway
DES exerts its biological effects primarily by acting as a potent agonist for estrogen receptors (ERα and ERβ).[5] Its mechanism of action involves binding to these receptors, which leads to a cascade of molecular events culminating in altered gene expression.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Quantification of this compound residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Gene Changes and Proposed Mechanisms of Action [this compound.co.uk]
Comparative Guide to Analytical Methods for Diethylstilbestrol (DES) Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines various methodologies, their performance characteristics, and detailed experimental protocols.
Overview of Analytical Techniques
The analysis of this compound can be broadly categorized into chromatographic and immunoassay techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high selectivity and are considered confirmatory methods. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Immunochromatographic Assays (ICA), are valuable for rapid screening of a large number of samples.
Performance Comparison of Analytical Methods
The selection of an analytical method for DES testing depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Throughput | Selectivity |
| HPLC-FLD | 0.1 µg·kg⁻¹[1] | Not specified | >86%[1] | Medium | Good |
| GC-MS | 0.1 ppb[2] | Not specified | ~90%[2] | Medium | High |
| GC-MS/MS | 0.0142 µg·kg⁻¹[3] | 0.0475 µg·kg⁻¹[3] | 86.1 - 106%[3] | Medium | Very High |
| LC-MS/MS | 0.1 ng/mL[4][5] | 0.1 ng/mL[4][5] | 90 - 105%[4] | High | Very High |
| ELISA | 0.05 ng·g⁻¹ | 0.18 ng·g⁻¹ | Not specified | High | Good |
| ICA | 25 - 30 ng/g[6] | Not specified | Not specified | Very High | Moderate |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the sensitive determination of DES in various matrices, including aquatic products.[1]
Sample Preparation:
-
Homogenize the sample.
-
Perform sulfonation using concentrated sulfuric acid.
-
Hydrolyze the sample to convert DES into a fluorescent product.
-
Extract the analyte using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly selective method for the quantification of DES in complex matrices like animal tissues.[2][7]
Sample Preparation:
-
Extract DES from the homogenized tissue sample using acetone.[7]
-
Perform acid hydrolysis.[7]
-
Conduct liquid-liquid partitioning between chloroform (B151607) and acidic/alkaline aqueous solutions for cleanup.[7]
-
Derivatize DES to a more volatile form, for example, using trifluoroacetic anhydride (B1165640) to form trifluoroacetates.[7]
-
Further purify the derivative by column chromatography if necessary.[7]
GC-MS Conditions:
-
Column: A suitable capillary column for steroid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
MS Detector: Electron ionization (EI) source with selective ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the determination of DES in biological fluids such as human plasma.[4][5]
Sample Preparation:
-
Pretreat plasma samples by direct deproteinization with a suitable organic solvent like ethyl acetate.[4]
-
Use an appropriate internal standard for accurate quantification.[4]
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Technologies XDB C18, 2.1 mm×150 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2.5 mmol/L ammonium (B1175870) acetate).[4]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[5]
-
MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for DES and the internal standard.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the principle of competitive immunoassay.
Assay Procedure:
-
Add standards, controls, and samples to microplate wells coated with anti-DES antibodies.
-
Add enzyme-conjugated DES, which competes with the DES in the sample for antibody binding sites.
-
Incubate and then wash the wells to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of DES in the sample.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound (DES) action via estrogen receptors.
General Experimental Workflow for DES Analysis
Caption: A generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Epigenetic Scars of Endocrine Disruption: A Comparative Guide to DES and Other EDCs
For researchers, scientists, and drug development professionals, understanding the nuanced epigenetic alterations induced by endocrine-disrupting chemicals (EDCs) is paramount. This guide provides a comparative analysis of the epigenetic marks left by diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen, and other prevalent EDCs. The information is supported by experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding.
Endocrine-disrupting chemicals are exogenous substances that interfere with the body's hormonal systems, leading to a spectrum of adverse health effects. A key mechanism through which EDCs exert their lasting impact is by inducing epigenetic modifications—heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications include DNA methylation, histone modifications, and the altered expression of non-coding RNAs.
This guide focuses on comparing the epigenetic signatures of DES, a compound with well-documented adverse transgenerational effects, to other widely studied EDCs such as Bisphenol A (BPA), genistein, vinclozolin, and phthalates. By examining the similarities and differences in their epigenetic imprints, researchers can gain deeper insights into their mechanisms of action and potential health risks.
Comparative Analysis of Epigenetic Marks
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the epigenetic changes induced by DES and other EDCs.
DNA Methylation
Changes in DNA methylation, typically the addition of a methyl group to a cytosine residue in a CpG dinucleotide, are a primary mechanism of EDC-induced gene silencing.
| EDC | Model System | Tissue/Cell Line | Key Gene/Region Affected | Quantitative Change | Reference(s) |
| This compound (DES) | Mouse | Uterus | Hoxa10 promoter | Hypermethylation | [1][2] |
| Bisphenol A (BPA) & Estradiol Benzoate (EB) | Rat | Dorsal Prostate | 86 genes (BPA), 111 genes (EB) with DMRs | 20 genes with common DMRs | [3] |
| Genistein | Human | Prostate Cancer Patients | Differentially methylated sites identified | No single gene passed significance after multiple testing correction | [4][5] |
| Vinclozolin | Rat (F3 generation sperm) | Sperm | 52 differentially methylated promoter regions | Statistically significant altered methylation patterns | [6] |
| Phthalates | Human | Placenta | Repetitive elements (Alu, LINE-1) | Inverse association with monobenzyl phthalate (B1215562) and Alu methylation | [7] |
Histone Modifications
Histone modifications, such as acetylation and methylation of histone tails, play a crucial role in regulating chromatin structure and gene accessibility.
| EDC | Model System | Tissue/Cell Line | Histone Mark/Enzyme Affected | Quantitative Change | Reference(s) |
| This compound (DES) | Mouse | Mammary Gland | EZH2 expression, H3K27 trimethylation | >2-fold increase in EZH2 expression, increased H3 trimethylation | [8][9][10] |
| Bisphenol A (BPA) | Mouse | Mammary Gland | EZH2 expression, H3K27 trimethylation | ~2-fold increase in EZH2 mRNA, increased H3 trimethylation | [8][9][10] |
| Genistein | Human | HeLa Cells | HDAC and HMT H3K9 activity | 57% inhibition of HDAC activity, 63% inhibition of HMT H3K9 activity | [11] |
| Vinclozolin | Rat | - | - | Data not available in a direct comparative format | [12] |
| Phthalates | - | - | - | Data on specific histone modifications is limited in a comparative context |
Non-Coding RNA Expression
Non-coding RNAs, particularly microRNAs (miRNAs), are small RNA molecules that regulate gene expression post-transcriptionally and are frequent targets of EDCs.
| EDC | Model System | Cell Line | Key miRNA Affected | Quantitative Change | Reference(s) |
| This compound (DES) | Mouse | - | - | Data on specific miRNA changes in direct comparison is limited | [5] |
| Bisphenol A (BPA) | Human | MCF-7 Breast Cancer Cells | miR-21 | Down-regulation | |
| DDT | Human | MCF-7 Breast Cancer Cells | miR-21 | Down-regulation | |
| Phthalates (DEHP) | Mouse | Ovarian Culture | miR-19a-3p, miR-141-3p | Down-regulation | |
| Phthalates (various) | Human | Uterine Fibroids | miR-10a-5p, miR-577 | Positive association with specific phthalate metabolites |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study EDC-induced epigenetic changes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Estrogenic EDC-Induced Epigenetic Modifications
References
- 1. Epigenetics and transgenerational effects of DES [this compound.co.uk]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. [PDF] Epigenetics of Estrogen Receptor Signaling: Role in Hormonal Cancer Progression and Therapy | Semantic Scholar [semanticscholar.org]
- 5. This compound DES and Epigenetics Studies [this compound.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Epigenetic Modulation of Estrogen Receptor Signaling in Ovarian Cancer | MDPI [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Global Position and Recruitment of HATs and HDACs in the Yeast Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recruitment of histone deacetylase 4 to the N-terminal region of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
A Head-to-Head Comparison of Animal Models for Dry Eye Syndrome (DES) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various animal models used in Dry Eye Syndrome (DES) research. The following sections detail the performance of different models, supported by experimental data, to aid in the selection of the most appropriate model for specific research needs.
Comparative Analysis of Key Parameters in DES Animal Models
The selection of an animal model for DES research is critical and depends on the specific aspects of the disease being investigated. Murine models are the most common due to their genetic versatility and cost-effectiveness. Rabbit models offer the advantage of a larger eye, which is beneficial for surgical manipulations and ocular surface assessments. Canine and non-human primate models, while less common, provide valuable insights due to their physiological similarities to humans.[1] This section provides a quantitative comparison of key DES parameters across different animal models and induction methods.
| Animal Model | Induction Method | Tear Production (Schirmer Test/Phenol (B47542) Red Thread) | Corneal Fluorescein (B123965) Staining (CFS) Score | Key Features & Limitations |
| Mouse (C57BL/6) | Extraorbital Lacrimal Gland Excision (LGE) | Single LGE: 67-70% reduction; Double LGE: 89-93% reduction compared to sham.[2] | Significantly increased compared to sham and scopolamine-treated groups.[3] | Features: Reproducible, severe aqueous-deficient DES. Limitations: Surgical intervention may induce inflammation not directly related to DES pathogenesis.[2][3] |
| Mouse (C57BL/6) | Scopolamine (B1681570) + Desiccating Stress | Significant decrease in tear volume (~70%) within 2 days.[4] Mean tear production decreased from 0.143 ± 0.02 mm/g to 0.063 ± 0.01 mm/g at 4 weeks.[5] | Significant increase in CFS scores.[1][5] | Features: Mimics both aqueous-deficient and evaporative DES. Limitations: Requires a controlled environment chamber; systemic effects of scopolamine.[1][6] |
| Mouse (BALB/c) | Controlled Environment Chamber (CEC) | Significant decrease from 1.8 ± 0.2 mm to 0.9 ± 0.2 mm at day 7.[7] | Significant increase in CFS scores.[7][8] | Features: Induces evaporative DES without surgery or drugs. Limitations: Requires specialized equipment; severity may be less than other models.[7][8] |
| Mouse (NOD, MRL/lpr) | Spontaneous (Autoimmune) | Exhibit lacrimal gland inflammation leading to reduced tear production.[9][10][11][12] | Increased corneal staining is a feature of the disease progression. | Features: Model for Sjögren's syndrome-associated DES. Limitations: Complex systemic autoimmune effects; disease progression can be variable.[9][10] |
| Rabbit (New Zealand White) | Benzalkonium Chloride (0.1%) | Significant decrease in Schirmer scores.[13][14] | Significant increase in fluorescein and rose bengal staining scores.[13][14] | Features: Induces both aqueous-deficient and mucin-deficient DES. Limitations: BAC itself is a toxic agent, which may confound results.[13][15] |
| Rabbit (New Zealand White) | Meibomian Gland Cauterization | Tear production may slightly increase as a compensatory response.[16] | Significant and consistent reduction in tear film break-up time (TBUT).[17] | Features: Specific model for evaporative DES due to MGD. Limitations: Technically challenging surgical procedure.[17][18] |
| Dog (Beagle) | Spontaneous Keratoconjunctivitis Sicca (KCS) | STT values of ≤ 14 mm/min are indicative of KCS.[19] | Corneal ulceration and neovascularization are common. | Features: Closely mimics human Sjögren's syndrome; larger eye size is advantageous. Limitations: Outbred nature can lead to variability; ethical considerations and higher costs.[19][20] |
| Non-Human Primate (Rhesus Macaque) | Desiccating Stress (CEC) | Significant reduction in tear volume.[21] | Significant increase in CFS (mean score 9.7 ± 1.8) and decrease in TFBUT (from 7.3 ± 2.4s to 4.4 ± 0.8s) at day 21.[22] | Features: High translational value due to physiological similarity to humans. Limitations: Significant ethical concerns and very high cost.[22][23] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for common DES induction methods and evaluation techniques.
Induction of Dry Eye in Mice using Scopolamine and Desiccating Stress
This protocol is adapted from a widely used model that combines pharmacological inhibition of tear secretion with environmental stress to induce both aqueous-deficient and evaporative dry eye.[1][6]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Scopolamine hydrobromide
-
Sterile saline
-
Controlled Environment Chamber (CEC) with regulated humidity (<25%), airflow (15 L/min), and temperature (21-23°C)[6]
-
Transdermal scopolamine patches (0.5mg/72h) or osmotic pumps for continuous delivery[6]
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Administer scopolamine. This can be achieved via:
-
Transdermal Patch: Apply a transdermal scopolamine patch (0.5mg/72h) to a shaved area on the back of the mouse.[6]
-
Osmotic Pump: Surgically implant a subcutaneous osmotic pump loaded with scopolamine for continuous delivery.
-
Injections: Administer subcutaneous injections of scopolamine hydrobromide (e.g., 0.5 mg/0.2 ml) three to four times a day.
-
-
Place the mice in a CEC with low relative humidity (<25%), constant airflow (15 L/min), and a regulated temperature (21-23°C).[6]
-
Maintain these conditions for a period of 14-21 days to induce significant signs of DES.[1]
-
Monitor the mice daily for general health and signs of distress.
-
Perform desired outcome measurements (e.g., tear volume, corneal staining) at specified time points.
Extraorbital Lacrimal Gland Excision (LGE) in Mice
This surgical model creates a severe and reproducible aqueous-deficient dry eye.[3]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)[3]
-
General anesthetic (e.g., isoflurane)
-
Surgical microscope or magnifying loupes
-
Fine surgical instruments (scissors, forceps)
-
Sutures (e.g., 6-0 nylon)
-
Antibiotic ointment
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave the fur in the area anterior and ventral to the ear.
-
Make a small incision (approximately 3 mm) through the skin to expose the extraorbital lacrimal gland.
-
Carefully dissect the gland from the surrounding connective tissue, avoiding damage to blood vessels and nerves.
-
Excise the gland. For a more severe model, the intraorbital lacrimal gland can also be removed.[2]
-
Suture the incision and apply a small amount of antibiotic ointment.
-
Monitor the mouse during recovery from anesthesia and for several days post-surgery for signs of infection or distress.
-
A sham surgery, involving an incision without gland removal, should be performed on control animals.
Measurement of Tear Production using the Phenol Red Thread Test
This is a common method for quantifying aqueous tear production in rodents.
Materials:
-
Phenol red-impregnated cotton threads
-
Forceps
-
Timer
Procedure:
-
Gently restrain the mouse.
-
Using forceps, carefully place the folded end of the phenol red thread into the lateral canthus of the eye for a standardized period (e.g., 15-30 seconds).
-
Remove the thread and measure the length of the color change (from yellow to red) in millimeters. The color change is proportional to the volume of absorbed tears.
-
Perform measurements in a consistent and controlled environment to minimize variability.
Assessment of Corneal Epithelial Damage by Fluorescein Staining
This technique is used to visualize and score defects in the corneal epithelium.
Materials:
-
1% sodium fluorescein solution
-
Micropipette
-
Slit-lamp biomicroscope with a cobalt blue filter
Procedure:
-
Instill a small volume (e.g., 1-2 µL) of 1% fluorescein solution into the conjunctival sac of the mouse eye.
-
Allow the mouse to blink several times to distribute the dye.
-
After a short period (e.g., 1-2 minutes), gently wipe away excess fluorescein from the eyelids.
-
Examine the cornea under a slit-lamp biomicroscope using a cobalt blue filter.
-
Score the degree of corneal staining based on a standardized grading system (e.g., a 0-4 scale for different corneal regions, with a total possible score of 16). Punctate staining indicates epithelial defects.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways implicated in DES and a typical experimental workflow.
Inflammatory Signaling Cascade in Dry Eye Syndrome
// Nodes Tear_Hyperosmolarity [label="Tear Film Hyperosmolarity\n& Desiccating Stress", fillcolor="#F1F3F4"]; Ocular_Surface_Epithelium [label="Ocular Surface Epithelium", fillcolor="#FFFFFF", shape=ellipse]; MAPK_Pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#FBBC05"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05"]; Inflammasome [label="NLRP3 Inflammasome\nActivation", fillcolor="#FBBC05"]; Proinflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="Matrix Metalloproteinases\n(MMP-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_Cell_Activation [label="T-Cell Activation & Infiltration\n(Th1, Th17)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Goblet_Cell_Loss [label="Goblet Cell Loss", fillcolor="#34A853", fontcolor="#FFFFFF"]; Corneal_Epithelial_Damage [label="Corneal Epithelial Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vicious_Cycle [label="Perpetuation of\nOcular Surface Damage", fillcolor="#F1F3F4", shape=invhouse];
// Edges Tear_Hyperosmolarity -> Ocular_Surface_Epithelium [label="Induces Stress"]; Ocular_Surface_Epithelium -> MAPK_Pathway; Ocular_Surface_Epithelium -> NFkB_Pathway; Ocular_Surface_Epithelium -> Inflammasome; MAPK_Pathway -> Proinflammatory_Cytokines; NFkB_Pathway -> Proinflammatory_Cytokines; Inflammasome -> Proinflammatory_Cytokines; Proinflammatory_Cytokines -> MMPs; Proinflammatory_Cytokines -> T_Cell_Activation [label="Recruitment & Activation"]; T_Cell_Activation -> Goblet_Cell_Loss [label="IFN-γ Mediated"]; T_Cell_Activation -> Corneal_Epithelial_Damage; MMPs -> Corneal_Epithelial_Damage [label="Disrupts Tight Junctions"]; Goblet_Cell_Loss -> Vicious_Cycle [label="Mucin Deficiency"]; Corneal_Epithelial_Damage -> Vicious_Cycle [label="Barrier Dysfunction"]; Vicious_Cycle -> Tear_Hyperosmolarity [style=dashed, label="Amplifies"]; }
Caption: Inflammatory pathways in DES.Experimental Workflow for Preclinical DES Drug Testing
// Nodes Model_Selection [label="Animal Model Selection\n(e.g., Mouse, Rabbit)", fillcolor="#F1F3F4"]; DES_Induction [label="DES Induction\n(e.g., Scopolamine, LGE, CEC)", fillcolor="#FBBC05"]; Baseline_Measurement [label="Baseline Measurements\n(Tear Volume, CFS)", fillcolor="#FFFFFF"]; Treatment_Groups [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", shape=diamond, style=rounded]; Vehicle_Control [label="Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Test_Article [label="Test Article", fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive_Control [label="Positive Control\n(e.g., Cyclosporine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment_Administration [label="Treatment Administration\n(Topical, Systemic)", fillcolor="#FFFFFF"]; Outcome_Assessment [label="Outcome Assessment\n(Weekly/Bi-weekly)", fillcolor="#FFFFFF"]; Tear_Volume [label="Tear Volume", shape=ellipse, fillcolor="#F1F3F4"]; Corneal_Staining [label="Corneal Staining", shape=ellipse, fillcolor="#F1F3F4"]; Histology [label="Histology\n(Goblet Cells, Infiltration)", shape=ellipse, fillcolor="#F1F3F4"]; Biomarkers [label="Biomarker Analysis\n(Cytokines, MMPs)", shape=ellipse, fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis &\nStatistical Comparison", fillcolor="#FBBC05"]; Conclusion [label="Conclusion on Efficacy\n& Mechanism of Action", fillcolor="#F1F3F4", shape=note];
// Edges Model_Selection -> DES_Induction; DES_Induction -> Baseline_Measurement; Baseline_Measurement -> Treatment_Groups; Treatment_Groups -> Vehicle_Control; Treatment_Groups -> Test_Article; Treatment_Groups -> Positive_Control; Vehicle_Control -> Treatment_Administration; Test_Article -> Treatment_Administration; Positive_Control -> Treatment_Administration; Treatment_Administration -> Outcome_Assessment; Outcome_Assessment -> Tear_Volume; Outcome_Assessment -> Corneal_Staining; Outcome_Assessment -> Histology; Outcome_Assessment -> Biomarkers; Tear_Volume -> Data_Analysis; Corneal_Staining -> Data_Analysis; Histology -> Data_Analysis; Biomarkers -> Data_Analysis; Data_Analysis -> Conclusion; }
Caption: Preclinical testing workflow.References
- 1. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 2. Evaluation of Corneal Damage After Lacrimal Gland Excision in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraorbital lacrimal gland excision: a reproducible model of severe aqueous tear-deficient dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iris-pharma.com [iris-pharma.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Studying Sjögren’s syndrome in mice: What is the best available model? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two different types of sialoadenitis in the NOD- and MRL/lpr mouse models for Sjögren's syndrome: a differential role for dendritic cells in the initiation of sialoadenitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. A rabbit dry eye model induced by topical medication of a preservative benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Benzalkonium chloride-induced dry eye disease animal models: Current understanding and potential for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rabbit models of dry eye disease: comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. tvst.arvojournals.org [tvst.arvojournals.org]
- 19. mdpi.com [mdpi.com]
- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 21. A new non-human primate model of desiccating stress-induced dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A new non-human primate model of desiccating stress-induced dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of Diethylstilbestrol Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative performance data from various single-laboratory validation studies for the analysis of diethylstilbestrol (B1670540) in different matrices.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Human Plasma | - | 0.1 ng/mL | >81% | <9% (reproducibility) | [1] |
| Bovine Urine | - | <1 µg/L | Not Specified | Not Specified | [2] |
Table 2: Performance of GC-MS/MS Methods for this compound Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Aquatic Products | 0.0142 µg/kg | 0.0475 µg/kg | 86.1 - 106 | 1.39 - 9.62 | [3] |
| Meat | - | 0.1 ppb | ~90% | Not Specified | [4] |
Table 3: Characteristics of a Commercial this compound ELISA Kit
| Method Principle | Sample Types | Key Features | Manufacturer's Claims |
| Competitive ELISA | Tissue, Urine, Milk, Eggs, Feed | High sensitivity, Rapid (results in ~30 min), High specificity | Detects low concentrations of DES residues.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published single-laboratory validation studies and manufacturer's instructions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for DES in Human Plasma[1]
This method is designed for the sensitive quantification of DES in human plasma.
a. Sample Preparation:
-
Alkalify plasma samples using a sodium tetraborate (B1243019) solution.
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Use 3,5-dihydroxy-4-isopropyl toluylene as an internal standard.
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Restek C-18 (2.1mm x 150mm, 5.0 µm) with a Hypersil Gold pre-column (2.1mm x 10mm, 3 µm).
-
Mobile Phase: Acetonitrile-water (85:15, containing 0.2mmol/L ammonium (B1175870) acetate).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: [M-H]⁻ m/z 267.2 → 237.2 for DES and [M-H]⁻ m/z 253.2 → 211.0 for the internal standard.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for DES in Aquatic Products[3]
This protocol is suitable for the determination of DES residues in fish and other aquatic products.
a. Sample Preparation:
-
Extract samples with ethyl acetate.
-
Clean up the extract using a florisil (B1214189) solid-phase extraction (SPE) cartridge.
-
Derivatize the analyte using a mixture of 99% N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).
b. GC-MS/MS Analysis:
-
Chromatographic Separation:
-
A suitable capillary column for separating the derivatized DES.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used for high selectivity and sensitivity.
-
Operated in MRM mode to monitor specific transitions for the derivatized DES.
-
Competitive ELISA Protocol for DES Screening[5][6]
This protocol provides a rapid screening method for the presence of DES in various matrices.
a. Principle: The assay is a competitive enzyme immunoassay.[6] Free DES in the sample or standard competes with a DES-horseradish peroxidase (HRP) conjugate for binding to anti-DES antibodies coated on a microtiter plate.[6] The amount of bound HRP conjugate is inversely proportional to the concentration of DES in the sample.
b. Assay Procedure:
-
Add standards or prepared samples to the antibody-coated microtiter wells.
-
Add the DES-HRP conjugate to the wells.
-
Incubate for a specified time (e.g., 1 hour) to allow for competitive binding.[6]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) which reacts with the bound HRP to produce a color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the DES concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS/MS analysis of this compound.
Caption: Workflow for competitive ELISA of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 5. szfinder.com [szfinder.com]
- 6. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Guide to the Binding Affinity of Diethylstilbestrol (DES) and its Analogs for Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of diethylstilbestrol (B1670540) (DES) and its structural analogs to the estrogen receptor subtypes, ERα and ERβ. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Quantitative Binding Affinity Data
The binding affinity of a compound to its receptor is a critical determinant of its biological activity. For estrogenic compounds, this is often expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the relative binding affinity (RBA). The following table summarizes the available quantitative data for DES and its key analogs, providing a direct comparison of their potency and selectivity for ERα and ERβ.
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) (%) |
| This compound (DES) | ERα | - | - | 129.5[1] |
| ERβ | - | - | 219.63[1] | |
| Hexestrol | ERα | - | ~0.06[2] | 153.6[1] |
| ERβ | - | - | 60-234[1] | |
| Dienestrol | ERα | - | 0.05[1] | 37[1] |
| ERβ | - | 0.03[1] | 56-404[1] | |
| Indenestrol A (IA) | ER (mouse uterine) | - | ~0.15-0.22[3] | - |
| Indenestrol B (IB) | ER (mouse uterine) | - | ~0.15-0.22[3] | - |
| pseudo-DES (Z-isomer) | ER (mouse uterine) | - | ~0.15-0.22[3] | - |
| 17β-Estradiol (E2) | ERα | - | - | 100 |
| ERβ | - | - | 100 |
Note: RBA values are typically determined relative to 17β-Estradiol (RBA = 100%). A higher RBA indicates a stronger binding affinity. The data presented is compiled from various sources and may reflect inter-assay variability.
Experimental Protocols
The determination of binding affinities is crucial for understanding the potency and potential biological effects of estrogenic compounds. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the binding of DES and its analogs to estrogen receptors.
This assay is a widely used method to determine the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.
a. Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[4]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2) at a final concentration of 0.5-1.0 nM.[4]
-
Test Compounds: DES, its analogs, and 17β-estradiol (as a reference competitor) dissolved in a suitable solvent (e.g., ethanol).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding.[5]
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.
b. Procedure:
-
Preparation of Receptor: Uteri from ovariectomized rats are homogenized in ice-cold buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[4] For recombinant receptors, they are expressed and purified from a suitable system.
-
Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of [³H]-E2 and varying concentrations of the unlabeled test compound.[4]
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The HAP slurry or dextran-coated charcoal is added to the incubation mixture to adsorb the receptor-ligand complexes, followed by centrifugation to pellet the adsorbent.[4]
-
Quantification: The amount of radioactivity in the pellet (bound fraction) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined from a competition curve. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.[6]
This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen when it binds to the estrogen receptor.
a. Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ ligand-binding domain (LBD).
-
Fluorescent Ligand (Tracer): A fluorescently labeled estrogen, such as a fluorescein-labeled estradiol (B170435) derivative.[7][8]
-
Test Compounds: DES and its analogs.
-
Assay Buffer: A suitable buffer to maintain the stability and activity of the receptor.
b. Procedure:
-
Reaction Setup: The ER protein, the fluorescent tracer, and varying concentrations of the unlabeled test compound are mixed in a microplate.
-
Incubation: The mixture is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.[7][8]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: As the test compound displaces the fluorescent tracer from the receptor, the fluorescence polarization decreases. The IC50 value is determined by plotting the change in polarization against the concentration of the test compound. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Estrogen Receptor Signaling Pathway
The binding of DES or its analogs to estrogen receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular responses. The primary mechanism is the genomic signaling pathway.
Caption: Genomic signaling pathway of estrogen receptors activated by DES or its analogs.
This guide provides a foundational understanding of the comparative binding affinities of DES and its analogs to estrogen receptors. For more in-depth analysis and specific applications, consulting the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound metabolites and analogs: differential ligand effects on estrogen receptor interactions with nuclear matrix sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antibody Specificity in DES Immunoassays
The accuracy and reliability of immunoassays for Drug-Eluting Stents (DES) are fundamentally dependent on the specificity of the antibodies used. Non-specific antibodies can lead to false-positive results, misinterpretation of data, and a lack of reproducibility, contributing to what is often called the "reproducibility crisis" in research.[1][2] This guide provides a comparative overview of key methods for validating antibody specificity, offering researchers, scientists, and drug development professionals the tools to ensure their results are robust and reliable.
Core Strategies for Antibody Specificity Validation
A comprehensive validation approach employs multiple complementary strategies. The International Working Group for Antibody Validation has outlined a framework often referred to as the "five pillars," which provides a robust foundation for confirming antibody specificity. These methods, along with other established techniques, are crucial for developing high-quality immunoassays.
A general workflow for a multi-pillar antibody validation strategy is essential for ensuring comprehensive characterization.
Comparison of Validation Methodologies
The selection of a validation method depends on the antibody's intended application, the nature of the target antigen, and the available resources. The table below compares the primary validation strategies.
| Method | Principle | Advantages | Disadvantages | Best For... |
| Genetic (Knockout/KD) | The antibody's signal is compared between normal (wild-type) cells and cells where the target gene is knocked out (KO) or knocked down (KD).[1][3] | Considered the "gold standard" for specificity; provides definitive evidence.[1] | KO/KD models are not always available or viable, especially for essential proteins.[4] Validation in one application (e.g., Western Blot) doesn't guarantee specificity in another (e.g., IHC).[2] | Validating antibodies against cellular proteins involved in the biological response to a DES. |
| Orthogonal Methods | Compares data from the antibody-based immunoassay with data from a non-antibody-based method (e.g., mass spectrometry, mRNA analysis).[4] | Provides independent confirmation of target presence and quantity. | Requires access to different technology platforms and expertise. | Correlating protein expression data from an immunoassay with gene expression data from tissue surrounding a stent. |
| Independent Antibodies | Uses two or more distinct antibodies that recognize different, non-overlapping epitopes on the same target protein.[2][4] | Consistent results from multiple antibodies increase confidence in specificity. | Requires multiple high-quality antibodies to the same target, which may not be available. | Confirming target identity in applications like immunohistochemistry (IHC) or Western Blotting. |
| Recombinant Expression | The antibody is tested against cells engineered to overexpress the target protein, often with a fusion tag (e.g., GFP, Myc). | Provides a clear positive control; helps confirm the antibody recognizes the intended target. | Overexpression may not reflect endogenous protein levels or post-translational modifications. | Initial screening of antibody candidates and confirming recognition of the correct protein. |
| IP-MS | Immunoprecipitation (IP) uses the antibody to pull down the target protein from a complex mixture, followed by mass spectrometry (MS) to identify the protein and any binding partners.[1][3] | Directly identifies the protein bound by the antibody; powerful for native protein applications like ELISA.[2] | Does not guarantee specificity in applications that use denatured proteins (e.g., Western Blot).[1] | Confirming the antibody binds the correct target in its native conformation for use in quantitative immunoassays. |
| Competitive ELISA | Measures the antibody's ability to bind the target analyte in the presence of structurally similar compounds (e.g., drug metabolites).[5] | Quantifies cross-reactivity, which is critical for assays measuring small molecules like eluted drugs. | Requires synthesis of potential cross-reactants; assay conditions can influence results.[6] | Validating antibodies designed to detect and quantify drugs (or their metabolites) eluted from a DES. |
| Western Blot (WB) | Separates proteins by molecular weight. A specific antibody should detect a single band at the expected size of the target protein.[3][7] | A widely used first step for validation; confirms target size.[7] | Specificity in WB (denatured protein) does not guarantee performance in assays with native proteins (e.g., ELISA, IHC).[2][8] | Initial characterization of new antibodies to protein targets. |
Key Experiments and Protocols
Knockout (KO) Validation for Specificity
This method provides the most definitive evidence of antibody specificity by demonstrating a lack of signal in a cell line where the target gene has been removed.
Experimental Protocol: Western Blot for KO Validation
-
Sample Preparation: Culture wild-type (WT) and knockout (KO) cells under identical conditions. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: A specific antibody will show a distinct band at the correct molecular weight in the WT lane but no band in the KO lane. A loading control (e.g., anti-GAPDH) should be used to confirm equal protein loading.
Cross-Reactivity Assessment by Competitive ELISA
For DES immunoassays targeting an eluted drug, it is critical to determine if the antibody cross-reacts with structurally related molecules, such as metabolites or analogous drugs. This is quantified using a competitive ELISA.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with a drug-protein conjugate (e.g., drug-BSA) overnight at 4°C. Wash wells with wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare serial dilutions of the target drug (for the standard curve) and potential cross-reactants. In separate wells, add the standards or cross-reactants, followed immediately by a fixed, limiting concentration of the primary antibody. Incubate for 1-2 hours.
-
Washing: Wash the wells to remove unbound antibody and analytes.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the wells. Add a substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot a standard curve of absorbance vs. drug concentration. Determine the IC50 value (concentration causing 50% inhibition) for the target drug and each cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of Cross-Reactant) x 100
Quantitative Data Example: Cross-Reactivity
The following table presents hypothetical data from a competitive ELISA designed to test an antibody against "Drug X."
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Drug X (Target) | 1.5 | 100% | Reference Compound |
| Metabolite A | 3.0 | 50% | Significant cross-reactivity; may be detected by the assay. |
| Metabolite B | 150 | 1% | Minimal cross-reactivity; unlikely to interfere with the assay. |
| Structurally Similar Drug Y | 750 | 0.2% | Negligible cross-reactivity; antibody is highly specific against this compound. |
| Unrelated Compound Z | >10,000 | <0.015% | No cross-reactivity; confirms specificity. |
Conclusion
No single method is sufficient to validate an antibody.[9] A rigorous and multi-faceted approach is essential to confirm the specificity of antibodies used in DES immunoassays. For protein targets related to the biological response to a stent, genetic strategies like KO validation are the gold standard. For assays measuring eluted drugs, a thorough cross-reactivity analysis via competitive ELISA is non-negotiable. By investing in comprehensive validation, researchers can ensure the accuracy of their data, improve the reproducibility of their findings, and ultimately accelerate the development of safer and more effective medical devices.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sysy.com [sysy.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Potency of Diethylstilbestrol and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of the synthetic estrogen diethylstilbestrol (B1670540) (DES) and its primary metabolites. The data presented herein, derived from various in vitro and in vivo experimental models, offers valuable insights for researchers in toxicology, endocrinology, and pharmacology.
Executive Summary
This compound, a nonsteroidal estrogen, undergoes metabolic transformation into several by-products, some of which retain significant estrogenic activity.[1] This guide systematically evaluates the potency of these compounds through their binding affinity to estrogen receptors (ERα and ERβ) and their functional activity in cell-based assays. The data clearly indicates that while DES is a highly potent estrogen, certain metabolites, notably dienestrol, also exhibit substantial estrogenic effects.[2][3][4][5][6] Understanding the relative potencies of these metabolites is crucial for a complete assessment of the biological and toxicological impact of DES exposure.
Comparative Potency of DES and its Metabolites
The estrogenic potency of a compound is determined by its ability to bind to and activate estrogen receptors, thereby initiating a cascade of cellular events. The following tables summarize the quantitative data on the relative binding affinity and functional activity of DES and its key metabolites.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound to the estrogen receptor is a primary indicator of its potential estrogenic activity. This is often determined through competitive binding assays where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.
Table 1: Relative Binding Affinity (RBA) of this compound and its Metabolites for Estrogen Receptor (ER)
| Compound | Relative Binding Affinity (RBA) (%)a |
| 17β-Estradiol (E2) | 100 |
| This compound (DES) | 286 [7][8] |
| α-Dienestrol | High Affinity[2][3] |
| β-Dienestrol | Lower Affinity than α-Dienestrol[2][3] |
| Indenestrol A (racemic) | 143[7][8] |
| Indenestrol A-S enantiomer | 285[7][8] |
| Indenestrol A-R enantiomer | 3[7][8] |
| Indenestrol B (racemic) | 145[7][8] |
| DES-epoxide | Moderate Affinity[2][3] |
| Dihydroxy-DES | Lower Affinity[2][3] |
| DES-phenanthrene | Lowest Affinity[2][3] |
a RBA values are typically determined relative to 17β-estradiol (set at 100%).
Table 2: Binding Affinity (Ki) of Dienestrol for Estrogen Receptors α and β
| Ligand | Receptor Subtype | Ki (nM) |
| Dienestrol | ERα | 0.05[9] |
| Dienestrol | ERβ | 0.03[9] |
| 17β-Estradiol | ERα | 0.115 (Range: 0.04–0.24)[9] |
| 17β-Estradiol | ERβ | 0.15 (Range: 0.10–2.08)[9] |
In Vitro Functional Assays
Functional assays, such as cell proliferation and reporter gene assays, provide a measure of the biological response elicited by a compound after binding to the estrogen receptor. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a compound in these assays.
Table 3: Estrogenic Potency of this compound in Functional Assays
| Assay | Cell Line | Compound | EC50 | Relative Potency (vs. E2) |
| E-SCREEN (Cell Proliferation) | MCF-7 | This compound | - | 2.5 times more potent than E2[10] |
| Yeast Estrogen Screen (YES) | Yeast | This compound | - | 1.1 times more potent than E2[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the receptor.
Caption: Workflow for a competitive estrogen receptor binding assay.
E-SCREEN (Estrogen-SCREEN) Cell Proliferation Assay
The E-SCREEN assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effect of estrogenic compounds.
Caption: Workflow for the E-SCREEN cell proliferation assay.
Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay
This assay employs cells that have been genetically engineered to contain a luciferase reporter gene under the control of an estrogen-responsive element (ERE). The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the test compound.
Caption: Workflow for an estrogen-responsive luciferase reporter gene assay.
Signaling Pathways of this compound and its Metabolites
DES and its estrogenic metabolites exert their effects primarily through the activation of estrogen receptors. This activation triggers both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway (Classical Pathway)
The genomic pathway involves the direct regulation of gene expression by the estrogen-receptor complex.
Caption: Genomic signaling pathway of DES and its metabolites.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling pathways that are initiated at the cell membrane.
Caption: Non-genomic signaling pathway of DES and its metabolites.
Conclusion
This comparative guide highlights the significant estrogenic potency of this compound and several of its metabolites. The provided data and experimental protocols serve as a valuable resource for researchers investigating the mechanisms of action and potential health effects associated with these compounds. A thorough understanding of the relative potencies of DES and its metabolites is essential for accurate risk assessment and the development of strategies to mitigate potential adverse health outcomes.
References
- 1. Biochemical and estrogenic activity of some this compound metabolites and analogs in the mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activity in vivo and in vitro of some this compound metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, this compound, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Controls in Diethylstilbestrol (DES) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of endocrine research, particularly concerning potent synthetic estrogens like Diethylstilbestrol (DES), the meticulous use of negative and positive controls is not merely a matter of good practice but a fundamental requirement for data validity and interpretation. This guide provides a comparative overview of the application and importance of controls in key experimental assays used to assess the estrogenic activity of DES, supported by experimental data and detailed protocols.
The Critical Function of Controls
In DES experiments, controls serve as the essential benchmarks against which the effects of the test substance are measured.
-
Negative Controls are samples that are not expected to produce a positive result. In DES assays, this is typically a group of animals or cells treated only with the vehicle (the solvent used to dissolve the DES, e.g., olive oil or ethanol) under the same conditions as the experimental group. This allows researchers to account for any effects of the experimental procedure or the vehicle itself, ensuring that the observed outcomes are due to the DES.
-
Positive Controls are samples that are known to produce a positive result. In this context, DES itself often serves as the positive control to confirm that the experimental system is responsive to estrogenic stimulation. This validates the assay's sensitivity and ensures that a lack of response in a test group is due to the substance's inactivity, not a failure of the experimental setup.
Caption: Logical workflow demonstrating the comparison of a test substance against negative and positive controls.
In Vivo Analysis: The Uterotrophic Bioassay
The uterotrophic bioassay is a standard in vivo test to assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Comparative Data: Uterine Weight Response to DES
The following table summarizes data from a uterotrophic assay in immature female rats, demonstrating the dose-dependent effect of DES compared to a vehicle control.
| Treatment Group | Dose (µg/kg/day) | Mean Uterine Weight (mg) | Standard Deviation (mg) |
| Negative Control (Vehicle) | 0 | 25.3 | 3.1 |
| DES-Treated | 0.01 | 28.1 | 3.5 |
| DES-Treated | 0.1 | 45.7 | 5.2 |
| Positive Control (DES) | 1 | 75.9 | 8.9 |
Data adapted from a study on immature rat uterotrophic assay.
As the data illustrates, there is a clear dose-dependent increase in uterine weight with DES treatment compared to the negative control. The 1 µg/kg/day dose serves as a robust positive control, confirming the responsiveness of the animal model.
Experimental Protocol: Immature Rat Uterotrophic Assay
-
Animal Model: Immature female rats (e.g., Sprague-Dawley), approximately 21 days old, are used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.
-
Grouping: Animals are randomly assigned to control and treatment groups (typically n=6-10 per group).
-
Dosing:
-
Negative Control: Administered the vehicle (e.g., olive oil) daily for 3 consecutive days via oral gavage or subcutaneous injection.
-
DES-Treated Groups: Administered DES dissolved in the vehicle at various doses for 3 consecutive days.
-
Positive Control: A high-dose DES group is included to confirm a strong estrogenic response.
-
-
Observation: Animals are monitored daily for clinical signs of toxicity.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected and weighed (wet weight).
-
Data Analysis: The mean uterine weights of the DES-treated groups are compared to the negative control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
In Vitro Analysis: Cell-Based Assays
In vitro assays offer a high-throughput and mechanistic approach to studying the estrogenic effects of compounds like DES.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, which proliferates in response to estrogenic compounds.
Comparative Data: MCF-7 Cell Proliferation
| Treatment Group | Concentration (nM) | Proliferation (Fold Change vs. Control) |
| Negative Control (Vehicle) | 0 | 1.0 |
| DES-Treated | 0.01 | 2.5 |
| DES-Treated | 0.1 | 4.8 |
| Positive Control (DES) | 1 | 6.2 |
Illustrative data based on typical E-Screen assay results.
The data shows a significant increase in MCF-7 cell proliferation with increasing concentrations of DES, with the 1 nM concentration serving as a strong positive control.
Experimental Protocol: MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the experiment, they are cultured in a medium devoid of estrogenic compounds (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for several days to reduce baseline proliferation.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment:
-
Negative Control: Treated with the vehicle (e.g., ethanol (B145695) or DMSO, typically at a final concentration of <0.1%).
-
DES-Treated Groups: Treated with a range of DES concentrations.
-
Positive Control: A concentration of DES known to induce a maximal proliferative response is used.
-
-
Incubation: Cells are incubated for a set period (e.g., 6 days), with the medium being changed mid-incubation.
-
Quantification of Proliferation: Cell number is determined using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The proliferation of DES-treated cells is calculated as a fold change relative to the negative control.
Estrogen Receptor (ER) Reporter Gene Assay
This assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).
Safety Operating Guide
Proper Disposal of Diethylstilbestrol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Diethylstilbestrol (DES) must adhere to stringent safety and disposal protocols due to its classification as a hazardous and carcinogenic substance. This guide provides essential, step-by-step logistical and safety information for the proper management and disposal of DES in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
This compound is categorized by the Environmental Protection Agency (EPA) as a U-listed hazardous waste, with the waste code U089. This designation mandates that its disposal is governed by the Resource Conservation and Recovery Act (RCRA). All waste containing DES, including pure substance, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Immediate Safety and Handling Protocols
Due to its carcinogenic properties, all handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
| Personal Protective Equipment (PPE) for Handling DES Powder |
| Gloves: Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contamination is suspected. For extensive handling, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. |
| Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Lab Coat: A fully fastened lab coat is mandatory. For procedures with a high risk of contamination, a disposable gown or apron made of a resistant material should be worn over the lab coat. |
| Respiratory Protection: A NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up large spills. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Weighing and Dissolving:
-
Never weigh DES powder on an open bench. Transfer the chemical to a pre-tared, sealed container within the fume hood before weighing.
-
When dissolving DES, do so within the fume hood and take care to avoid the creation of aerosols.
Step-by-Step Disposal Procedures
The primary and required method for the disposal of DES is through a licensed hazardous waste management company. However, for trace amounts or for the decontamination of labware, chemical inactivation may be a preliminary step if permitted by your institution and performed by trained personnel.
Segregation and Collection of DES Waste
-
Solid Waste: All solid waste contaminated with DES, including unused powder, contaminated gloves, pipette tips, and absorbent paper, must be collected in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing DES should be collected in a separate, sealed, and shatter-proof container.
-
Sharps: Needles, scalpels, and other sharps contaminated with DES must be placed in a designated sharps container for hazardous chemical waste.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the EPA waste code "U089," and the associated hazards (e.g., "Carcinogen," "Toxic").
On-Site Storage
Store DES waste in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. Ensure that all containers are kept closed except when adding waste.
Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not, under any circumstances, dispose of DES down the drain or in the regular trash.
Experimental Protocol: Chemical Inactivation of Trace DES Contamination (for Labware Decontamination)
While bulk DES must be disposed of via a hazardous waste contractor, the following protocol, adapted from methods for the degradation of phenolic compounds, can be considered for the decontamination of glassware with trace residual contamination. This procedure should be validated in your laboratory before routine use, and all resulting waste products must still be disposed of as hazardous waste.
Principle: Oxidation of the phenolic hydroxyl groups of DES using potassium permanganate (B83412) (KMnO₄) can lead to its degradation.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Contaminated glassware
-
Appropriate PPE
Procedure:
-
Preparation of Oxidizing Solution: In a chemical fume hood, prepare a 1% (w/v) solution of potassium permanganate in 1 M sulfuric acid. Caution: This solution is a strong oxidizer and corrosive. Handle with extreme care.
-
Decontamination: Rinse the contaminated glassware with the potassium permanganate solution, ensuring all contaminated surfaces are in contact with the solution for a minimum of 12 hours. The purple color of the permanganate should persist; if it disappears, add more solution.
-
Neutralization of Excess Permanganate: After the decontamination period, carefully add a saturated solution of sodium bisulfite dropwise until the purple color of the permanganate is discharged and any brown manganese dioxide precipitate dissolves.
-
Final Rinse and Disposal: Rinse the glassware thoroughly with water. All rinsates and neutralizing solutions must be collected as hazardous waste.
Spill Management
-
Small Spills (Powder): Do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use a HEPA-filtered vacuum for cleanup. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can minimize the risks associated with this compound and ensure its proper and legal disposal, thereby protecting themselves, their colleagues, and the environment.
Safe Handling and Disposal of Diethylstilbestrol (DES): A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Diethylstilbestrol (DES). Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is a synthetic estrogen classified as a known human carcinogen and reproductive toxicant, necessitating stringent handling procedures.[1][2][3][4]
Hazard Summary
This compound poses significant health risks, including carcinogenicity, reproductive toxicity, and irritation.[1][5][6] All contact should be reduced to the lowest possible level as there may be no safe exposure level to a carcinogen.[7]
| Hazard Classification | GHS Code | Description |
| Carcinogenicity | H350 | May cause cancer.[1][5][6] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][5][6] |
| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[1][5][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all procedures involving this compound. The selection of PPE should be based on a risk assessment of the specific tasks to be performed.
PPE Selection Guide
| Protection Type | Minimum Specification | Recommendations and Considerations |
| Hand Protection | Disposable Nitrile or Natural Rubber gloves.[7] | For incidental contact, nitrile gloves are preferred.[8] For extended contact or immersion, consult the manufacturer's chemical resistance guide.[9][10] Always check gloves for rips or punctures before use.[8] Remove and replace gloves immediately after known contact. Never reuse disposable gloves.[8] |
| Body Protection | Disposable coveralls (e.g., Tyvek®).[7] | A disposable, solid-front gown or lab coat should be worn. All protective clothing should be clean and put on before work.[7] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[6] |
| Respiratory Protection | Varies by operation and exposure potential. | For operations that may generate dust (e.g., weighing, mixing), a NIOSH-approved full facepiece Air-Purifying Respirator (APR) with P100 filters is recommended.[7] For concentrations greater than 15 mg/m³, a Self-Contained Breathing Apparatus (SCBA) is required.[7] All respirator use must comply with a documented respiratory protection program under OSHA 29 CFR 1910.134. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[7][11] | A face shield may be required in addition to goggles for procedures with a high splash potential. Eyewash stations must be readily accessible.[11] |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted within a designated area, such as a chemical fume hood or a Class I, Type B biological safety hood, to minimize inhalation exposure.[7][11]
Step-by-Step Handling Procedure
-
Preparation: Establish a regulated, marked area for handling DES.[7] Gather all necessary materials and equipment before introducing the chemical to the controlled workspace.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure a proper fit.
-
Weighing and Aliquoting: When handling the solid powder, conduct all manipulations within a chemical fume hood or other ventilated enclosure to prevent dust generation.
-
Cleaning: Use a wet method or a HEPA-filtered vacuum for cleaning surfaces; dry sweeping is strictly prohibited.[7][12]
-
Personal Hygiene: After handling, and before leaving the work area, remove disposable PPE. Wash hands, forearms, face, and neck thoroughly with soap and water.[7][12]
-
Prohibitions: Eating, drinking, smoking, and applying cosmetics are forbidden in areas where DES is handled or stored.[7][13]
Emergency and Disposal Plans
Spill Decontamination Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure entry.[7]
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[7]
-
Dampen and Contain: For solid spills, moisten the material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[7][14]
-
Collect Spill: Carefully collect the dampened material or use absorbent pads for liquids. Place all contaminated materials into a sealed, properly labeled container for hazardous waste disposal.[7][14]
-
Decontaminate: Wash all contaminated surfaces with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[14]
-
Verification: Do not re-enter the area for normal work until it has been verified as clean by a safety officer.[14]
Waste Disposal Plan
All this compound-contaminated waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[7]
-
Segregation: Keep DES waste separate from other chemical and general laboratory waste. This includes contaminated PPE, labware, and cleaning materials.
-
Containment: Place waste into durable, leak-proof containers that are clearly labeled. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7] Controlled incineration is a suitable disposal method.[13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 11. fishersci.com [fishersci.com]
- 12. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 13. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
